N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-9-15(4-2)14-23-18-12-16(21(24)25)13-19(29(22,26)27)20(18)28-17-10-7-6-8-11-17/h6-8,10-13,15,23H,3-5,9,14H2,1-2H3,(H,24,25)(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHIMFOFVKGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747523 | |
| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153012-65-8 | |
| Record name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153012-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
This guide provides a detailed technical overview for the synthesis and characterization of this compound, an analog of the potent loop diuretic, bumetanide.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a robust synthetic strategy, comprehensive characterization protocols, and the scientific rationale behind these methodologies. While direct literature on the synthesis of this specific analog is sparse, the proposed pathway is grounded in well-established chemical principles and analogous reactions reported for bumetanide and other N-substituted compounds.[2][3][4]
Introduction: The Significance of Bumetanide Analogs
Bumetanide, chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a high-potency loop diuretic used to treat edema associated with congestive heart failure, and liver and kidney disease.[5][6] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[5] The study of bumetanide's metabolites and synthetic analogs is crucial for several reasons:
-
Understanding Metabolism: The metabolism of bumetanide primarily involves the oxidation of its N-butyl side chain.[7][8][9] Synthesizing potential metabolites and related structures provides essential reference standards for pharmacokinetic and drug metabolism studies.
-
Structure-Activity Relationship (SAR) Studies: The N-alkyl substituent plays a critical role in the molecule's interaction with its target transporter. Synthesizing analogs with varied N-alkyl chains, such as the N-(2-ethylhexyl) group, allows for a systematic exploration of SAR, potentially leading to the discovery of compounds with modified potency, selectivity, or duration of action.[10]
-
Development of New Chemical Entities: Analogs can serve as lead compounds for the development of new therapeutics with improved pharmacological profiles.
This compound (CAS No. 153012-65-8) is one such analog.[1][11] This guide presents a plausible and efficient pathway for its de novo synthesis and rigorous characterization.
Proposed Synthetic Pathway
The most logical approach to synthesizing this compound involves a two-stage process: first, the preparation of the core amine intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (N-desbutyl bumetanide), followed by its selective N-alkylation.
Stage 1: Synthesis of the Core Intermediate (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)
This intermediate is a common precursor in many patented bumetanide syntheses.[2][12] A representative route begins with p-chlorobenzoic acid and proceeds through several key steps including chlorosulfonation, nitration, aminolysis to form the sulfonamide, phenoxylation to introduce the phenoxy group, and finally, reduction of the nitro group to yield the primary amine.[13] For the purpose of this guide, we will consider this key intermediate as the starting material.
Stage 2: Reductive Amination for N-Alkylation
The most efficient and widely used method for N-alkylation of primary amines is reductive amination. This "one-pot" method involves the reaction of the amine with an aldehyde (in this case, 2-ethylhexanal) to form an intermediate imine, which is then immediately reduced in situ to the corresponding secondary amine.[2][3] This approach avoids the isolation of the unstable imine and often proceeds with high yield.
Caption: Proposed synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
Materials:
-
3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)
-
2-Ethylhexanal (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or DCE to the flask to create a suspension (approx. 0.1-0.2 M concentration).
-
Aldehyde Addition: Add 2-ethylhexanal (1.1-1.2 eq) to the suspension. If the starting amine has low solubility, a small amount of acetic acid can be added to catalyze imine formation.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions over 10-15 minutes. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, minimizing over-reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid to improve peak shape.
-
Causality and Trustworthiness: This protocol is designed for high fidelity. The use of a slight excess of the aldehyde drives the equilibrium towards imine formation. Sodium triacetoxyborohydride is chosen for its mildness and tolerance of the acidic carboxylic acid group, making it a self-validating choice for this specific substrate. Monitoring by LC-MS provides real-time confirmation of product formation and consumption of starting material, ensuring the reaction is driven to completion.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.
Caption: A standard workflow for the analytical characterization of the final compound.
Expected Characterization Data
The following table summarizes the expected data from the analytical characterization of this compound.
| Technique | Parameter | Expected Result / Observation |
| HPLC/UPLC | Purity | >95% (typical target for research compounds) |
| Retention Time | A single major peak at a characteristic retention time under defined conditions. | |
| Mass Spec. | Molecular Formula | C₂₁H₂₈N₂O₅S |
| (ESI+) | Molecular Weight | 420.52 g/mol |
| [M+H]⁺ | Expected m/z ≈ 421.18 | |
| Accurate Mass | Expected m/z ≈ 420.1719 (provides high confidence in elemental composition)[11] | |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: Signals between 7.0-8.5 ppm. Phenoxy Protons: Signals between 6.9-7.5 ppm. NH Protons (Amine & Sulfonamide): Broad signals, position variable. COOH Proton: Very broad signal >10 ppm. 2-Ethylhexyl Protons: Aliphatic signals between 0.8-3.5 ppm, including characteristic triplet/quartet/multiplet patterns. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (COOH): Signal around 165-175 ppm. Aromatic Carbons: Signals between 115-160 ppm. Aliphatic Carbons (2-Ethylhexyl): Signals in the upfield region, 10-50 ppm. |
| IR Spec. | Wavenumber (cm⁻¹) | O-H stretch (COOH): Very broad band, ~2500-3300 cm⁻¹. N-H stretch (Amine/Sulfonamide): Bands around 3200-3400 cm⁻¹. C=O stretch (COOH): Strong band around 1680-1710 cm⁻¹. S=O stretch (Sulfonamide): Two strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹. |
Field Insights and Troubleshooting
-
Controlling Dialkylation: A potential side reaction in reductive amination is the formation of a tertiary amine through dialkylation. While less common with bulky alkyl groups like 2-ethylhexyl, it can be minimized by avoiding a large excess of the aldehyde and reducing agent, and by adding the reducing agent after the initial imine formation has occurred.[3]
-
Purification Challenges: The presence of both a carboxylic acid and a basic amine makes the compound somewhat polar and amphoteric. During chromatographic purification, adding a small amount of a modifier like acetic acid to the mobile phase can protonate the amine, leading to sharper peaks and better separation.
-
Solubility: The final compound is expected to be soluble in solvents like DMSO, chloroform, and dichloromethane, which is consistent with information from commercial suppliers.[1] This is important for preparing samples for biological assays and analytical characterization.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging a well-established reductive amination strategy on a key bumetanide precursor, researchers can reliably produce this valuable analog. The detailed characterization workflow ensures the unambiguous confirmation of the compound's structure and purity, providing a high degree of confidence for its use in metabolic studies, structure-activity relationship exploration, and other advanced research applications in the field of diuretic drug discovery.
References
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link][7][8]
-
CN106748906B - A kind of synthetic method of bumetanide. Google Patents. [12]
-
CN106748906A - A kind of synthetic method of bumetanide. Google Patents. [14]
-
Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187. [Link][9][15]
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CN115677544A - Preparation method of bumetanide. Google Patents. [13]
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Pharmacy Freak. (n.d.). Mechanism of Action of Bumetanide. [Link][5]
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Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and in patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586. [Link][16]
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CN101591276B - Method for preparing bumetanide. Google Patents. [2]
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Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link][3]
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Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 531–536. [Link][10]
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U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link][6]
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Kepplinger, B., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(12), 942-954. [Link][4]
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"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" chemical properties and structure
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a significant analogue and a specified impurity of the potent loop diuretic, Bumetanide.[1][2][3] As Bumetanide is widely used in the treatment of edema associated with congestive heart failure, and hepatic and renal disease, the characterization and control of its impurities are of paramount importance for ensuring pharmaceutical quality and patient safety.[2][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertinent to this compound, intended for researchers, scientists, and drug development professionals. This molecule is also recognized in the European Pharmacopoeia as Bumetanide EP Impurity D.[5][6][7]
Chemical Identity and Structure
The fundamental identity of this compound is established by its chemical name and structural formula.
IUPAC Name: 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid[5]
Synonyms: this compound, Bumetanide EP Impurity D, 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid, PF 2825[1]
Chemical Structure:
The molecular structure of this compound is characterized by a central benzoic acid ring substituted with a phenoxy group, a sulfamoyl group, and a 2-ethylhexylamino group. The replacement of the n-butyl group of Bumetanide with a 2-ethylhexyl group defines this particular analogue.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 153012-65-8 | [1][6][7] |
| Molecular Formula | C21H28N2O5S | [1] |
| Molecular Weight | 420.52 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
| Storage Conditions | 2-8°C, protected from air and light | [1] |
Bumetanide Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 230-231 °C | [8] |
| pKa | 3.6 | [9] |
| Solubility in Water | 0.1 mg/mL | [9] |
| Solubility in Ethanol | 30.6 mg/mL | [9] |
It is anticipated that the larger, more lipophilic 2-ethylhexyl group in this compound would lead to a lower aqueous solubility and a higher LogP value compared to Bumetanide.
Synthesis and Formation
This compound is typically formed as a process-related impurity during the synthesis of Bumetanide, arising from the use of starting materials or intermediates containing the 2-ethylhexylamine moiety instead of n-butylamine. A plausible synthetic route to this compound would mirror the synthesis of Bumetanide, with the key difference being the amine used in the final alkylation step.
A potential synthetic pathway can be conceptualized as follows:
Caption: Proposed synthesis workflow for this compound.
The synthesis of the key intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, involves the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, for instance, using catalytic hydrogenation with palladium on carbon.[10] The subsequent step would be the alkylation of the amino group with a suitable 2-ethylhexyl halide or a reductive amination with 2-ethylhexanal.
Analytical Characterization
The definitive identification and quantification of this compound in pharmaceutical samples necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating this compound from the active pharmaceutical ingredient (API), Bumetanide, and other related impurities. While a specific validated method for this impurity is not publicly detailed, a general approach can be derived from published methods for Bumetanide and its degradation products.[11][12][13]
A Proposed Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of these compounds.[14][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate buffer) and an organic modifier like acetonitrile or methanol. An isocratic elution is often sufficient. A 50:50 (v/v) mixture of buffer and acetonitrile has been reported for the separation of bumetanide and its impurities.[14][13]
-
Detection: UV detection at approximately 254 nm is suitable for these aromatic compounds.[14][13]
-
Sample Preparation: The sample (e.g., powdered tablets or bulk drug) should be dissolved in a suitable diluent, which is often a mixture of the mobile phase components. Sonication may be required to ensure complete dissolution. The solution should then be filtered through a 0.45 µm filter before injection.
Method Validation: Any developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][13] Key validation parameters include:
- Specificity
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness
"Sample_Preparation" [label="Sample Preparation\n(Dissolution and Filtration)"];
"HPLC_System" [label="HPLC System\n(Pump, Injector)"];
"C18_Column" [label="C18 Column\n(Stationary Phase)"];
"Mobile_Phase" [label="Mobile Phase\n(e.g., Buffer/Acetonitrile)"];
"Separation" [label="Separation of Analytes"];
"UV_Detector" [label="UV Detector\n(e.g., 254 nm)"];
"Data_Acquisition" [label="Data Acquisition and Analysis\n(Chromatogram)"];
"Quantification" [label="Quantification of Impurity", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample_Preparation" -> "HPLC_System";
"Mobile_Phase" -> "HPLC_System";
"HPLC_System" -> "C18_Column";
"C18_Column" -> "Separation";
"Separation" -> "UV_Detector";
"UV_Detector" -> "Data_Acquisition";
"Data_Acquisition" -> "Quantification";
}
Caption: A typical workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)
For unequivocal identification, especially in complex matrices or during forced degradation studies, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. The mass spectrometer provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for the compound.
While the specific mass spectrum of this compound is not publicly available, it is expected to show a protonated molecule [M+H]+ at m/z 421.18. The fragmentation pattern would likely involve cleavage of the 2-ethylhexyl side chain and potentially losses of the sulfamoyl and carboxylic acid groups. Several suppliers of the reference standard for Bumetanide EP Impurity D confirm that a comprehensive data package including mass spectrometry data is available upon purchase.[6][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and the presence of the 2-ethylhexyl group. As with mass spectrometry data, NMR spectra are typically provided by suppliers upon purchase of the reference standard.[6][15]
Forced Degradation Studies
To understand the stability of Bumetanide and the potential for the formation of this compound and other degradation products, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed, typically by a validated stability-indicating HPLC method, to establish degradation pathways and to ensure the analytical method is capable of separating all relevant compounds.
Conclusion
This compound is a critical impurity of the diuretic Bumetanide that requires careful monitoring and control. This technical guide has outlined its chemical structure, physicochemical properties, and a framework for its synthesis and analytical characterization. While specific experimental data for some properties are proprietary to reference standard suppliers, the information provided herein, based on available scientific literature, offers a solid foundation for researchers and drug development professionals working with this compound. The development and validation of robust analytical methods are key to ensuring the quality and safety of Bumetanide-containing pharmaceutical products.
References
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- Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3), 266-269.
- Lykke, K., Tode, C., Jensen, H. S., Falsig, J., Schiøtt, B., & Nielsen, S. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 172(23), 5643-5655.
-
RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). Asian Journal of Chemistry. Available at: [Link]
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Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. Available at: [Link]
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Rao, J. R., Kumar, M., & Yadav, S. S. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 2(3). Available at: [Link]
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ResearchGate. (2015, August 7). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Retrieved from [Link]
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rons. (n.d.). This compound (~90% Purity) 50mg. Retrieved from [Link]
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Googleapis. (n.d.). Patent Application Publication. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the available information and recommended methodologies for characterizing the solubility and stability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As a key analogue of the potent loop diuretic Bumetanide, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes existing data on Bumetanide as a foundational reference and outlines detailed experimental protocols to empower researchers to generate robust solubility and stability profiles for this specific derivative.
Introduction to this compound
This compound is a chemical analogue of Bumetanide, a diuretic used to treat edema associated with heart, kidney, or liver disease.[1] In this analogue, the N-butyl group of Bumetanide is replaced with a 2-ethylhexyl group. This structural modification can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.
As a derivative of Bumetanide, it is categorized as an impurity or a related compound in the synthesis or degradation of the parent drug.[2][3] Its characterization is therefore essential for quality control and safety assessment of Bumetanide formulations.
Chemical Structure:
-
Chemical Name: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid[4]
-
CAS Number: 153012-65-8[4]
-
Molecular Formula: C21H28N2O5S[4]
-
Molecular Weight: 420.52 g/mol [4]
Solubility Profile: A Foundational Overview
Precise solubility data for this compound is not extensively available in public literature. However, initial supplier information suggests solubility in organic solvents such as Chloroform, Dichloromethane, and DMSO.[4] To establish a comprehensive solubility profile, a systematic approach is required. The solubility of the parent compound, Bumetanide, provides a valuable starting point for experimental design.
Bumetanide Solubility: A Reference Point
Bumetanide exhibits variable solubility depending on the solvent and pH. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF), with approximate solubilities of 14 mg/mL, 25 mg/mL, and 33 mg/mL, respectively.[5] It is sparingly soluble in aqueous buffers.[5] For aqueous solutions, dissolving Bumetanide in DMF first and then diluting with a buffer like PBS (pH 7.2) is recommended, achieving a solubility of approximately 0.5 mg/mL in a 1:1 solution.[5] The solubility of Bumetanide is also noted to be greater than 20 mg/mL in basic conditions.[6]
Proposed Experimental Workflow for Solubility Determination
A robust determination of solubility for this compound should be conducted across a range of pharmaceutically relevant solvents and pH conditions. The following workflow, based on standard industry practices, is recommended.
Caption: Workflow for Forced Degradation Studies.
Key Stability-Indicating Parameters to Monitor
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Quantification of the parent compound and detection of impurities by a stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
Mass Balance: Ensuring that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Data Presentation: Stability
The results of the stability studies should be tabulated to provide a clear overview of the compound's behavior under different stress conditions.
Forced Degradation Results:
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities | Major Degradation Products (RRT) |
| 0.1 N HCl | 60 | ||||
| 0.1 N NaOH | 60 | ||||
| 3% H2O2 | Room Temp | ||||
| Heat (Solid) | 80 | ||||
| Heat (Solution) | 80 | ||||
| Photolytic | ICH Q1B |
Long-Term Stability Study (Proposed Conditions):
| Storage Condition | Time Point (Months) | Appearance | % Assay | % Total Impurities |
| 5 ± 3 °C | 0, 3, 6, 9, 12 | |||
| 25 ± 2 °C / 60 ± 5 % RH | 0, 3, 6, 9, 12 | |||
| 40 ± 2 °C / 75 ± 5 % RH | 0, 1, 3, 6 |
Analytical Methodologies
A validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. For Bumetanide and its impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a well-established technique. [7]
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size. [7]* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection, with the wavelength selected based on the UV spectrum of this compound (Bumetanide is monitored at 254 nm). [7]* Flow Rate: 1.0 mL/min. [7]* Column Temperature: Controlled, e.g., 30-40 °C.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While direct data for this specific analogue is scarce, the extensive knowledge base for the parent compound, Bumetanide, offers a solid foundation for designing and executing the necessary experimental work. By following the outlined protocols for solubility determination, forced degradation studies, and long-term stability testing, researchers can generate the critical data needed to advance their research and development activities. The resulting solubility and stability profiles will be invaluable for formulation development, quality control, and ensuring the safety and efficacy of any potential therapeutic applications.
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Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
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Sentinel Initiative. (2024, September 24). Bumex (bumetanide) & Nitrosamine Impurity. Retrieved from [Link]
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Nitrosamines Exchange. (2022, February 10). Nitrosamine impurity in Bumetanide tablets. Retrieved from [Link]
- Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2265-2272.
- Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149.
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An In-depth Technical Guide to N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide Impurity D)
Abstract
This technical guide provides a comprehensive overview of N-Desbutyl-N-(2-ethylhexyl) Bumetanide (CAS No. 153012-65-8), a significant impurity and analogue of the potent loop diuretic, Bumetanide.[1] Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the physicochemical properties, probable synthetic pathways, and robust analytical methodologies for the identification and quantification of this specific impurity. By synthesizing technical data with practical, field-proven insights, this guide aims to serve as an essential resource for ensuring the quality, safety, and efficacy of Bumetanide formulations.
Introduction: The Significance of Bumetanide Impurity D
Bumetanide, a sulfonamide-derived loop diuretic, is widely used in the treatment of edema associated with congestive heart failure, as well as liver and renal disease.[2] Its therapeutic efficacy is critically dependent on the purity of the active pharmaceutical ingredient (API). Like all pharmaceutical products, the manufacturing process and storage of Bumetanide can lead to the formation of related substances and degradation products.[3]
This compound, designated as Bumetanide Impurity D in the European Pharmacopoeia (EP), is a structurally similar analogue of Bumetanide.[4][5] Its presence in the final drug product must be meticulously controlled and quantified to adhere to stringent regulatory guidelines set by authorities like the FDA and EMA.[3][6] This impurity is characterized by the substitution of the N-butyl group in Bumetanide with a 2-ethylhexyl group. This structural modification can potentially alter the molecule's pharmacological and toxicological profile, making its detection and control a critical aspect of quality assurance in pharmaceutical manufacturing.[7]
This guide provides the necessary technical foundation for understanding and managing this specific impurity, from its fundamental properties to detailed analytical protocols.
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for predicting its behavior in various matrices.
Chemical Identity
| Property | Value | Source(s) |
| Systematic Name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | [7] |
| Synonyms | This compound, Bumetanide EP Impurity D, PF 2825 | [4][8] |
| CAS Number | 153012-65-8 | [1][4][5] |
| Molecular Formula | C₂₁H₂₈N₂O₅S | [1][5][8] |
| Molecular Weight | 420.52 g/mol | [1][5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-White to Pale Beige Solid/Powder | [1][9] |
| Melting Point | >152°C (decomposes) | [9] |
| Boiling Point | ~597.7°C (Predicted) | [9] |
| Density | ~1.248 g/cm³ (Predicted) | [9] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane. | [1][9] |
| Storage | 2-8°C, protected from air and light. | [1][4] |
Structural Elucidation & Supplier Data
Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes key analytical data for structural confirmation.[5] This data package is crucial for a self-validating system in any research or quality control setting. The expected data includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic signals of the 2-ethylhexyl group.
-
Mass Spectrometry (MS): To verify the molecular weight (420.52) and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared Spectroscopy (IR): To identify functional groups such as sulfonyl, carboxyl, and amine groups.
Potential Synthesis Pathway
While specific synthesis routes for this compound are not extensively published, a plausible pathway can be inferred from the known synthesis of Bumetanide and related analogues. The most likely origin is as a process-related impurity, arising from the use of 2-ethylhexylamine instead of n-butylamine during the final stages of Bumetanide synthesis.
A probable synthetic route involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with 2-ethylhexylamine. This reaction is analogous to the final step in some Bumetanide syntheses where the butylamino side chain is introduced.[10]
Caption: Proposed synthesis of this compound.
The causality for this pathway being a source of impurity is straightforward: if 2-ethylhexylamine is present as a contaminant in the n-butylamine starting material, or if there is a process deviation, the formation of this impurity is highly probable.
Analytical Methodology: A Self-Validating System
The cornerstone of controlling any pharmaceutical impurity is a robust, validated analytical method. For this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, offering the required specificity, sensitivity, and precision.[11][12]
Rationale for Method Selection
The choice of RP-HPLC is dictated by the physicochemical nature of the analyte. The molecule possesses both hydrophobic (phenoxy, ethylhexyl groups) and hydrophilic (carboxylic acid, sulfonamide groups) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is appropriate as the aromatic rings in the molecule provide strong chromophores.[11][12]
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point, adaptable for routine quality control and stability studies. It is designed as a self-validating system by incorporating system suitability tests.
Objective: To separate and quantify this compound from the Bumetanide API and other potential impurities.
1. Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standards: Bumetanide, this compound (Bumetanide Impurity D).
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (ACS grade), Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for structurally similar compounds.[11][12] |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water | Acidified mobile phase suppresses ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from the C18 column. |
| Gradient | Isocratic: 50:50 (v/v) A:B | A simple isocratic method is often sufficient for known impurity analysis and ensures robustness.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[11] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where both Bumetanide and the impurity exhibit significant absorbance.[11] |
| Injection Vol. | 10 µL | |
| Run Time | ~15 minutes | Sufficient to elute the API and known impurities. |
3. Preparation of Solutions:
-
Diluent: Mobile Phase (50:50 Acetonitrile:Water with 0.1% OPA).
-
Standard Stock Solution (Impurity D): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Standard Solution: Further dilute the Standard Stock Solution to a final concentration relevant to the specification limit (e.g., 0.15% of the API working concentration).
-
Sample Solution (API): Accurately weigh ~50 mg of Bumetanide API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. System Suitability Test (SST) - The Self-Validating Component: Before sample analysis, inject a solution containing both Bumetanide and Impurity D.
-
Tailing Factor (T): For the Bumetanide peak, T must be ≤ 2.0.
-
Theoretical Plates (N): For the Bumetanide peak, N must be ≥ 2000.
-
Resolution (R): The resolution between the Bumetanide peak and the Impurity D peak must be ≥ 2.0.
-
Reproducibility: %RSD of peak areas from six replicate injections of the standard solution should be ≤ 5.0%. Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, invalidating any subsequent results. This check ensures the system is performing correctly before committing to sample analysis.
5. Analysis & Calculation: Inject the blank (diluent), standard solution, and sample solution. Calculate the percentage of Impurity D in the API sample using the following formula:
% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Caption: Workflow for the HPLC analysis of Bumetanide Impurity D.
Conclusion and Future Perspectives
This compound (Bumetanide Impurity D) is a critical quality attribute in the manufacturing of Bumetanide. This guide has provided a detailed framework for understanding its properties and implementing a robust, self-validating analytical control strategy using RP-HPLC. The causality-driven explanations behind methodological choices are intended to empower scientists to not only execute these protocols but also to troubleshoot and adapt them as necessary. As regulatory expectations for impurity control continue to evolve, particularly with respect to potentially genotoxic impurities, a thorough characterization and control of all related substances, including Impurity D, will remain a cornerstone of pharmaceutical quality assurance.[13]
References
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Coompo Research Chemicals. This compound | 153012-65-8. [Link]
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Chembase.cn. CAS 153012-65-8: 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid. [Link]
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Pharmaffiliates. CAS No : 153012-65-8 | Product Name : Bumetanide - Impurity D. [Link]
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de la Torre, R., et al. Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
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KM Pharma Solution Private Limited. MSDS - Bumetanide EP Impurity D. [Link]
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Kumar, P.S., Mohan, G.V.K., & Babu, A.N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2267-2273. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. [Link]
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precisionFDA. BUMETANIDE. [Link]
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Sentinel Initiative. Bumex (bumetanide) & Nitrosamine Impurity. [Link]
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SciSpace. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 134997168, Bumetanide [USAN:USP:INN:BAN:JAN]. [Link]
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An In-depth Technical Guide to N-Desbutyl-N-(2-ethylhexyl) Bumetanide (Bumetanide EP Impurity D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desbutyl-N-(2-ethylhexyl) Bumetanide, recognized by the European Pharmacopoeia as Bumetanide EP Impurity D, is a significant related substance of the potent loop diuretic, Bumetanide.[1] As a process-related impurity or degradation product, its presence in the final drug substance is strictly monitored to ensure the safety and efficacy of Bumetanide formulations.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, analytical characterization methods, and a discussion of its potential biological activity based on established structure-activity relationships of bumetanide analogs.
Core Molecular Attributes
A thorough understanding of the fundamental molecular properties of this compound is essential for its identification, quantification, and for predicting its physicochemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈N₂O₅S | [3][4] |
| Molecular Weight | 420.52 g/mol | [3] |
| IUPAC Name | 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid | |
| CAS Number | 153012-65-8 | [3][4] |
| Synonyms | Bumetanide EP Impurity D, this compound | [1][3] |
Synthesis and Formation
While specific literature detailing the deliberate synthesis of this compound is scarce due to its nature as an impurity, a plausible synthetic route can be postulated based on the known synthesis of Bumetanide and general principles of organic chemistry.[5][6] The most likely pathway involves the N-alkylation of a key bumetanide precursor, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
This impurity could potentially form during the synthesis of Bumetanide if 2-ethylhexyl containing reagents are present as contaminants.
Plausible Synthetic Pathway:
The synthesis would likely proceed via the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a suitable base to facilitate the nucleophilic substitution.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a Novel Bumetanide Analogue
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Strategic Framework and Rationale
Bumetanide is a well-established loop diuretic that functions by inhibiting the Na-K-2Cl (NKCC) cotransporters.[1][2][3][4] Its diuretic effect is primarily due to the blockade of the NKCC2 isoform located in the thick ascending limb of the loop of Henle.[1][3] In recent years, significant scientific interest has shifted towards the therapeutic potential of bumetanide and its derivatives in treating neurological and psychiatric conditions. This interest stems from their ability to inhibit the NKCC1 isoform, which is broadly expressed in the central nervous system (CNS) and is a key regulator of neuronal chloride ion homeostasis.[5][6] However, the application of bumetanide for CNS disorders is hampered by its limited ability to cross the blood-brain barrier and its potent diuretic side effects.[5][7]
This challenge has driven the exploration of novel bumetanide analogues designed to possess improved physicochemical properties, aiming for enhanced CNS bioavailability and greater isoform selectivity. N-Desbutyl-N-(2-ethylhexyl) Bumetanide is one such novel analogue, where the N-butyl side chain of the parent molecule has been substituted with a 2-ethylhexyl group. This structural modification is intended to increase the molecule's lipophilicity, which could significantly alter its pharmacokinetic profile, including membrane permeability and target protein interactions.
This document serves as a comprehensive technical guide for the in vitro characterization of this compound. The experimental framework is structured as a self-validating cascade, where each stage of investigation logically follows from the previous one. The progression moves from basic physicochemical profiling to sophisticated cellular assays, with the ultimate goal of thoroughly assessing the compound's potency, selectivity, and drug-like characteristics to robustly evaluate its therapeutic promise.
Foundational Physicochemical Characterization
A precise understanding of the compound's fundamental properties is a prerequisite for the design and interpretation of all subsequent biological assays.
Solubility Assessment
Determining the solubility of this compound in both aqueous and organic media is crucial for ensuring its stability in solution during experiments and for guiding future formulation strategies.
Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate format.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well and ensure thorough mixing.
-
Equilibration: Incubate the plate at ambient temperature for 2 hours to allow any precipitation to occur.
-
Quantification: Measure the turbidity in each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that remains clear is defined as the kinetic solubility limit.
-
Analysis: Plot turbidity as a function of compound concentration to precisely determine the solubility threshold.
Chemical Stability
Evaluating the compound's stability in solution under experimental conditions is essential to confirm the integrity of the test material throughout the duration of the assays.
Protocol: Stability in Assay Buffer
-
Sample Preparation: Prepare solutions of the compound at a standard test concentration (e.g., 10 µM) in the designated assay buffer.
-
Incubation Conditions: Incubate the solutions at both room temperature and 37°C.
-
Time-Course Sampling: Collect aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the parent compound in each aliquot.
-
Interpretation: A degradation of less than 5% over the course of a typical experiment is generally considered acceptable.
Key Molecular Descriptors
The determination of key molecular properties, through both computational and experimental methods, is invaluable for predicting the compound's behavior.
| Parameter | Methodology | Significance and Rationale |
| Molecular Weight | Calculation | 420.52 g/mol .[8] This is fundamental for all concentration and molarity calculations. |
| pKa | In silico prediction or experimental titration | Predicts the molecule's ionization state at physiological pH, which critically influences its solubility, permeability, and target affinity. |
| LogP/LogD | Experimental (e.g., shake-flask) or chromatographic methods | This value quantifies lipophilicity, which is a primary determinant of membrane permeability, plasma protein binding, and the potential for CNS penetration. The 2-ethylhexyl moiety is expected to confer a higher LogP compared to bumetanide. |
Primary Target Engagement and Potency Determination
The central objective of this research is to ascertain the inhibitory efficacy of this compound against its presumed targets, the NKCC1 and NKCC2 cotransporters.
Cellular Models: Engineered Cell Lines
The use of engineered cell lines that stably overexpress the target transporters offers a controlled and robust system for the initial assessment of potency and selectivity.
Recommended Cell Lines:
-
HEK293-hNKCC1: Human Embryonic Kidney 293 cells stably expressing human NKCC1.
-
HEK293-hNKCC2: Human Embryonic Kidney 293 cells stably expressing human NKCC2.
-
Mock-transfected HEK293: To serve as a negative control, accounting for any baseline endogenous transporter activity.
Primary Functional Assay: Ion Influx Measurement
A chloride (Cl⁻) influx assay that utilizes a fluorescent indicator provides a direct, high-throughput method for quantifying the functional inhibition of NKCC transporters.[9][10]
Workflow: NKCC-Mediated Chloride Influx Assay
Caption: Workflow for assessing membrane permeability and active efflux.
Interpretation:
-
High Pₐₚₚ (A→B): Suggests good passive membrane permeability.
-
Efflux Ratio (ER) > 2: This indicates that the compound is likely a substrate for apically located efflux transporters (e.g., P-glycoprotein, BCRP), which could pose a challenge for both oral absorption and brain penetration.
Plasma Protein Binding
Bumetanide exhibits high binding to plasma proteins (94-96%). [2][11]It is the unbound fraction of a drug that is pharmacologically active. The increased lipophilicity of this compound may lead to even greater binding to plasma proteins.
Protocol: Equilibrium Dialysis
-
Apparatus: Utilize a rapid equilibrium dialysis (RED) device.
-
Procedure: Introduce the compound into plasma in one chamber and buffer in the adjacent chamber, which are separated by a semi-permeable membrane.
-
Incubation: Allow the system to incubate until equilibrium is achieved.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: Determine the fraction of the compound that remains unbound (fᵤ).
Summary and Path Forward
This technical guide has detailed a systematic, multi-stage approach for the comprehensive in vitro characterization of this compound. The data generated from these studies will yield a detailed profile of the compound's potency, selectivity, and drug-like properties. An ideal candidate emerging from this screening cascade will demonstrate high potency for NKCC1, significant selectivity over NKCC2 and KCC2, favorable metabolic stability, high membrane permeability, and low susceptibility to active efflux. Such a profile would provide a compelling rationale for advancing the compound into in vivo studies to assess its pharmacokinetics and efficacy.
References
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Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link]
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Auer, T., Schreppel, P., Erker, T., & Schwarzer, C. (2020). Functional characterization of novel bumetanide derivatives for epilepsy treatment. Neuropharmacology, 162, 107754. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bumetanide? Patsnap. [Link]
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Puskarjov, M., Ahmad, F. U., Kaila, K., & Blaesse, P. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PubMed Central. [Link]
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Löscher, W., & Kaila, K. (2016). In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide. Epilepsy Research, 120, 32-37. [Link]
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Schwartz, M. A. (1981). Metabolism of bumetanide. OSTI.GOV. [Link]
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U.S. Food and Drug Administration. (2009). BUMEX Brand of bumetanide TABLETS. FDA. [Link]
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Merlo, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. [Link]
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Savardi, A., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Cell Reports, 32(2), 107883. [Link]
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Savardi, A., et al. (2023). Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders. ACS Pharmacology & Translational Science, 6(2), 238-249. [Link]
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Preliminary Toxicity Screening of N-Desbutyl-N-(2-ethylhexyl) Bumetanide: A Technical Guide
Foreword
In the landscape of drug discovery and development, the early identification of potential toxicological liabilities is paramount. This proactive approach not only de-risks development pipelines but also aligns with the ethical principles of minimizing animal testing. This technical guide provides a comprehensive framework for the preliminary toxicity screening of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analogue of the potent loop diuretic, Bumetanide.[1] As a potential metabolite or a structurally related new chemical entity, understanding its intrinsic toxicological profile is a critical first step. This document is intended for researchers, scientists, and drug development professionals, offering a tiered, scientifically-grounded strategy that integrates in silico predictive modeling with robust in vitro assays for cytotoxicity and genotoxicity. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for experimental choices and adherence to international guidelines.
Introduction: The Rationale for a Tiered Toxicity Evaluation
This compound is a structural analogue of Bumetanide, a diuretic whose metabolism is known to involve oxidation of its N-butyl side chain.[2][3] The N-desbutyl derivative is a known minor metabolite of Bumetanide.[4] Consequently, a comprehensive safety assessment of novel analogues or metabolites is a regulatory and scientific necessity.[5] A tiered approach to toxicity screening is a strategic and efficient methodology. It begins with computational predictions to flag potential hazards, followed by progressively more complex biological assays to confirm and quantify these risks. This strategy conserves resources and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.
Our screening cascade will follow a logical progression designed to build a foundational toxicological profile for this compound:
-
In Silico Assessment: Utilizes computational models to predict potential toxicities based on the chemical structure. This provides an early, cost-effective hazard identification step.
-
In Vitro Cytotoxicity Evaluation: Employs cell-based assays to determine the concentrations at which the compound elicits cell death. This establishes a baseline for potency and informs dose selection for subsequent assays.
-
In Vitro Genotoxicity Screening: Assesses the potential of the compound to induce genetic mutations, a critical indicator of potential carcinogenicity.
The following diagram illustrates the proposed integrated screening workflow:
Caption: A tiered workflow for the preliminary toxicity screening of this compound.
Tier 1: In Silico Toxicological Prediction
Rationale and Approach
Before embarking on resource-intensive wet-lab experiments, in silico toxicology provides a valuable preliminary risk assessment.[6][7] These computational methods leverage vast databases of existing toxicological data to predict the potential of a new chemical entity to cause adverse effects based on its structure.[8] Machine learning-based tools, such as MolToxPred, utilize a stacked model approach to predict a range of toxicities and can help identify structural alerts—substructures that are associated with toxicity.[6][9][10]
For this compound, we will use a Quantitative Structure-Activity Relationship (QSAR) model to predict potential for mutagenicity, carcinogenicity, and hepatotoxicity. The "molecular similarity principle" is the foundation of this approach, suggesting that molecules with similar structures are likely to exhibit similar biological activities.[6]
Hypothetical In Silico Prediction Summary
The following table represents a hypothetical output from an in silico analysis of this compound.
| Toxicity Endpoint | Prediction | Confidence Score | Structural Alerts Identified |
| Mutagenicity (Ames) | Negative | 0.85 | Aromatic amine |
| Carcinogenicity | Equivocal | 0.60 | Sulfonamide group |
| Hepatotoxicity | Low Probability | 0.75 | Phenoxy group |
| Skin Sensitization | Low Probability | 0.80 | N/A |
This data is for illustrative purposes only and does not represent actual computational results.
The identification of an aromatic amine as a structural alert, even with a negative overall prediction for mutagenicity, warrants careful experimental follow-up, as this chemical class is associated with genotoxic potential.
Tier 2: In Vitro Cytotoxicity Assessment
Rationale for Method Selection
Determining the concentration at which a compound causes cell death is a fundamental aspect of toxicological assessment.[11][12] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[11] This assay is robust, high-throughput, and provides a quantitative measure of cytotoxicity (the IC50 value), which is the concentration of the compound that inhibits cell viability by 50%. This data is crucial for selecting appropriate, non-cytotoxic concentrations for the subsequent Ames test. The OECD provides guidance on using cytotoxicity tests to inform starting doses for in vivo studies, highlighting the regulatory acceptance of this approach.[13][14]
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies and OECD guidelines.[13][15]
Objective: To determine the IC50 value of this compound in a relevant mammalian cell line (e.g., Balb/c 3T3 mouse fibroblast cells).[14]
Materials:
-
This compound
-
Balb/c 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Dosing: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Hypothetical Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.12 | 89.6% |
| 100 | 0.65 | 52.0% |
| 1000 | 0.10 | 8.0% |
| Calculated IC50 | ~110 µM |
This data is for illustrative purposes only and does not represent actual experimental results.
Based on this hypothetical data, concentrations for the Ames test should be selected well below 110 µM to avoid cytotoxicity that could confound the interpretation of mutagenicity results.
Tier 3: In Vitro Genotoxicity Assessment
Rationale for Method Selection
Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis.[5] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for identifying substances that can cause gene mutations.[16][17] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[18]
To account for the metabolic activation of potential mutagens, the assay is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[19]
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on OECD Test Guideline 471 and standard practices.[18][20]
Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation.
Materials:
-
This compound
-
S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions)
-
S9 fraction from Aroclor 1254-induced rat liver
-
Vogel-Bonner medium E (50x)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Positive controls (e.g., Sodium Azide for TA100 without S9, 2-Nitrofluorene for TA98 without S9, 2-Aminoanthracene for both strains with S9)
-
Negative control (DMSO)
Procedure:
-
Strain Preparation: Grow overnight cultures of the S. typhimurium strains in nutrient broth at 37°C with shaking.
-
Dose Selection: Based on the cytotoxicity results, select at least five non-toxic concentrations of the test compound (e.g., up to 100 µM).
-
Assay Procedure:
-
For each concentration and control, in triplicate:
-
To a sterile tube, add 2 mL of molten top agar kept at 45°C.
-
Add 100 µL of the bacterial culture.
-
Add 100 µL of the test compound dilution, positive control, or negative control.
-
For assays with metabolic activation, add 500 µL of S9 mix. For assays without, add 500 µL of phosphate buffer.
-
-
Plating and Incubation: Vortex the tubes briefly and pour the contents onto minimal glucose agar plates.[18] Allow the top agar to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, with at least one concentration showing a doubling of the mean revertant count over the negative control.
Caption: A simplified workflow of the Ames test plate incorporation method.
Hypothetical Ames Test Data
Strain: TA100
| Concentration (µM) | Mean Revertants ± SD (-S9) | Fold Increase (-S9) | Mean Revertants ± SD (+S9) | Fold Increase (+S9) |
| Vehicle Control | 110 ± 12 | 1.0 | 125 ± 15 | 1.0 |
| 1 | 115 ± 10 | 1.0 | 130 ± 11 | 1.0 |
| 10 | 120 ± 14 | 1.1 | 135 ± 16 | 1.1 |
| 50 | 128 ± 11 | 1.2 | 140 ± 13 | 1.1 |
| 100 | 135 ± 15 | 1.2 | 145 ± 18 | 1.2 |
| Positive Control | 950 ± 65 | 8.6 | 1100 ± 80 | 8.8 |
This data is for illustrative purposes only and does not represent actual experimental results.
In this hypothetical scenario, this compound would be considered non-mutagenic in the Ames test under these conditions, as it did not induce a dose-dependent increase in revertant colonies, nor did it meet the threshold for a positive result (a doubling of revertants over the control).
Conclusion and Next Steps
This technical guide outlines a scientifically robust, tiered approach for the preliminary toxicity screening of this compound. By integrating in silico prediction with foundational in vitro assays for cytotoxicity and genotoxicity, this framework allows for an early and efficient assessment of the compound's safety profile. Based on the hypothetical results presented, this compound demonstrates a low potential for cytotoxicity and no evidence of mutagenicity in the Ames test.
These preliminary findings are essential for making informed decisions in the drug development process. Should the compound progress, further toxicological evaluation would be warranted, including a broader panel of in vitro assays (e.g., chromosomal aberration tests, phototoxicity) and, eventually, in vivo studies in relevant animal models to investigate systemic toxicity and target organ effects.
References
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Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical pharmacology and therapeutics, 22(2), 179-87. [Link][21]
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Singh, S., Kumar, Y., Singh, A., & Rathi, E. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 14(1), 1-14. [Link][9]
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Busch, U. (1977). Metabolism of bumetanide. Journal of Clinical Pharmacology, 17(11-12), 684-694. [Link][2]
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Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European journal of clinical pharmacology, 38(6), 583-6. [Link][22]
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An In-Depth Technical Guide to N-Desbutyl-N-(2-ethylhexyl) Bumetanide: A Bumetanide Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a significant analogue and known impurity of the potent loop diuretic, bumetanide. This document delves into the chemical properties, synthesis, mechanism of action, pharmacological profile, and analytical methodologies pertinent to this compound. By synthesizing available data, this guide aims to serve as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development, offering insights into its potential as a pharmacological tool and the importance of its characterization as a related substance in pharmaceutical formulations of bumetanide.
Introduction: The Context of Bumetanide and its Analogues
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the management of edema associated with congestive heart failure, and hepatic and renal disease.[1][2] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. The study of bumetanide's analogues is crucial for understanding its structure-activity relationships (SAR), metabolic fate, and for the development of novel therapeutic agents with potentially improved selectivity or pharmacokinetic profiles.
This compound, also identified as Bumetanide Impurity D, is an analogue where the N-butyl group of bumetanide is replaced by a 2-ethylhexyl group.[3][4] This structural modification has implications for its physicochemical properties, such as lipophilicity, and potentially alters its interaction with biological targets.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its synthesis, purification, and analytical characterization.
| Property | Value | Source |
| Chemical Name | 3-((2-ethylhexyl)amino)-4-phenoxy-5-sulfamoylbenzoic acid | [3] |
| Synonyms | This compound, Bumetanide Impurity D, PF 2825 | [3][5] |
| CAS Number | 153012-65-8 | [3][4] |
| Molecular Formula | C21H28N2O5S | [3][4] |
| Molecular Weight | 420.52 g/mol | [3][4] |
| Appearance | Off-white solid | [6] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO | [5][6] |
| Storage | 2-8°C, protected from air and light | [5] |
Synthesis and Manufacturing
A general synthetic approach for bumetanide involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with n-butanol in the presence of a Lewis acid catalyst.[7][8] By analogy, this compound can be synthesized by reacting 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with 2-ethylhexylamine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-phenoxy-5-sulfamoylbenzoic acid in a suitable high-boiling point solvent.
-
Addition of Reagents: Add an equimolar amount of 2-ethylhexylamine to the solution.
-
Catalysis: Introduce a catalytic amount of a suitable acid catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
Pharmacology and Mechanism of Action
The pharmacological activity of this compound is of significant interest, particularly its interaction with the Na-K-2Cl cotransporters, NKCC1 and NKCC2. The seminal work by Petzinger and colleagues in 1993 provides foundational insights into the hepatic transport of bumetanide and its analogues.
Their research on isolated skate hepatocytes revealed that bumetanide is transported via both Na+-dependent and Na+-independent mechanisms.[9] The Na+-independent pathway is shared with bile acids.[9] Notably, bumetanide analogues demonstrated differential inhibition of these transport systems.[9] This suggests that the structural modification in this compound likely influences its affinity and selectivity for these transporters.
Caption: Hepatic transport mechanisms of bumetanide analogues.
While direct data on the diuretic potency of this compound is scarce, the larger, more lipophilic 2-ethylhexyl group, in comparison to the n-butyl group of bumetanide, would be expected to alter its pharmacokinetic and pharmacodynamic properties. This could affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for the NKCC transporters. The increased lipophilicity might enhance membrane permeability but could also lead to increased plasma protein binding, potentially affecting its free drug concentration and diuretic activity.
Analytical Methodologies
The accurate detection and quantification of this compound are critical for quality control in the manufacturing of bumetanide and for research purposes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method for the analysis of bumetanide and its impurities.[10][11][12]
Experimental Protocol: RP-HPLC Method
This protocol is a representative example based on established methods for bumetanide and its impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[10][12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of approximately 254 nm.[10]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, and filter through a 0.45 µm filter before injection.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Mass Spectrometry (MS):
For structural confirmation and sensitive quantification, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful technique. In positive ion mode, the protonated molecule [M+H]+ of this compound would be observed at m/z 421.52. Tandem mass spectrometry can be used to generate specific fragmentation patterns for unambiguous identification.
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Methodological & Application
"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" HPLC analytical method
An Application Note and Protocol for the Analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key analogue of the potent loop diuretic, Bumetanide. Developed for researchers, scientists, and drug development professionals, this document provides a step-by-step protocol grounded in established chromatographic principles. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method adoption and troubleshooting. All procedures are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.
Introduction
This compound is a significant analogue of Bumetanide, a diuretic used in the treatment of edema associated with congestive heart failure, and renal and hepatic disease.[1] As a related compound, its detection and quantification are critical for impurity profiling in Bumetanide drug substances and products, as well as for its potential use as a reference standard in metabolic or synthetic pathway studies.[2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for such applications, offering high resolution, sensitivity, and quantitative accuracy.[4]
This application note presents a reversed-phase HPLC (RP-HPLC) method optimized for the separation and quantification of this compound. The methodology is built upon established principles for the analysis of Bumetanide and its related compounds, ensuring a high probability of success and transferability.[5][6][7] The protocol is designed to be compliant with major regulatory guidelines, such as those from the ICH and USP.[8][9][10]
Physicochemical Properties of the Analyte
This compound (C₂₁H₂₈N₂O₅S) is structurally similar to Bumetanide, with the n-butyl group replaced by a 2-ethylhexyl group.[3][11] This modification increases the lipophilicity of the molecule, which is a key consideration in developing a reversed-phase HPLC method. The increased hydrophobicity suggests that it will be more strongly retained on a non-polar stationary phase compared to Bumetanide.
Experimental
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Reagents and Materials
-
This compound reference standard (purity ≥98%)[3]
-
Bumetanide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions are based on proven methods for Bumetanide and adapted for the target analyte.[5][6]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid | The phosphate buffer controls the pH to ensure consistent ionization of the analyte, which is crucial for reproducible retention times. A pH of 3.0 will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | See Table 2 for details | A gradient is recommended to ensure elution of the more lipophilic analyte in a reasonable time with good peak shape, while also allowing for the separation of potentially more polar related impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm i.d. column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 254 nm | Bumetanide and its analogues exhibit significant UV absorbance around this wavelength. A PDA detector can be used to identify the optimal wavelength.[5][6] |
| Injection Volume | 10 µL | This volume is a good starting point to balance sensitivity with the risk of column overload. |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Using a diluent with a similar composition to the initial mobile phase ensures good peak shape. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Preparation of Solutions
2.4.1. Mobile Phase A (0.02 M KH₂PO₄, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
2.4.2. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
2.4.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
2.4.4. Sample Preparation
The sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute with the diluent to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][12]
System Suitability
Before performing any sample analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Injecting a solution of Bumetanide to confirm separation from the target analyte.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that degradation products do not co-elute with the main peak.[1]
Linearity
The linearity of the method should be established across the intended range.
-
Prepare at least five concentrations of the working standard solution.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy should be assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision
3.5.1. Repeatability (Intra-day Precision)
Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
3.5.2. Intermediate Precision (Inter-day Ruggedness)
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
The robustness of the method should be evaluated by making small, deliberate variations to the chromatographic conditions and observing the effect on the results. Parameters to investigate include:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Analysis and Reporting
The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve. All results should be reported with appropriate units and statistical parameters (e.g., mean, standard deviation).
Visualizations
Experimental Workflow
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. By adhering to the principles of scientific integrity and regulatory guidelines, this protocol serves as a valuable resource for quality control, stability testing, and research applications involving this Bumetanide analogue. The provided validation framework ensures that the method is suitable for its intended purpose, yielding accurate and precise results.
References
-
Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2222. [Link]
-
SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]
- Rao, J. R., Kumar, M., & Yadav, S. S. (2012). Stability Indicating RP-HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry, 5(3), 356-360.
-
United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]
-
Pentikainen, P. J., & Jacobsen, J. (1981). High-performance liquid chromatographic assay for bumetanide in plasma and urine. Journal of Pharmaceutical Sciences, 70(2), 186-188. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Retrieved from [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
- Kormány, R., & Guillarme, D. (2017). Computer-Assisted Method Development for Small and Large Molecules.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Jones, R. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Löscher, W., et al. (2013). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 169(8), 1838-1851. [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]
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Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link]
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-
Genesapiens. (n.d.). This compound (~90% Purity) 5mg. Retrieved from [Link]
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Rons. (n.d.). This compound (~90% Purity) 50mg. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in human plasma. This compound is a potential metabolite and known analogue of the potent loop diuretic, Bumetanide.[1][2] The accurate measurement of this compound is critical for comprehensive pharmacokinetic and drug metabolism studies. This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7][8][9][10][11]
Introduction
Bumetanide is a potent diuretic of the sulfamyl category, primarily used in the treatment of edema associated with conditions like congestive heart failure and renal disease. Its metabolism is a key factor in its overall pharmacokinetic profile and therapeutic efficacy.[12][13] The biotransformation of Bumetanide primarily involves the oxidation of its N-butyl side chain, leading to various metabolites.[12][14][15] this compound is a known analogue and potential impurity of Bumetanide, and its quantification is essential for a complete understanding of the drug's disposition.[2][16][17][18][19]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical studies due to its high sensitivity, specificity, and speed.[4][6][11] This application note provides a comprehensive protocol for the quantification of this compound in human plasma, addressing critical aspects from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (purity ≥98%) was sourced from a commercial supplier.[1][2]
-
Bumetanide-d5 (stable isotope-labeled internal standard, IS) was chosen for its similar chemical properties and chromatographic behavior to the analyte, ensuring effective compensation for matrix effects and variability during sample processing.[20]
-
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified vendor.
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was selected to provide good retention and peak shape for the analyte and internal standard.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of this compound and Bumetanide-d5 in methanol.
-
Working Solutions: Prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
Methodology
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.
Protocol:
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing Bumetanide-d5).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 20% B initially, increasing to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 421.2 | 296.1 | 25 | 80 |
| Bumetanide-d5 (IS) | 370.2 | 245.1 | 22 | 75 |
Rationale for MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The fragmentation of Bumetanide is known to involve the loss of the butylamino side chain.[4][6] A similar fragmentation pathway is predicted for the analyte, leading to a characteristic product ion. The transitions for the internal standard, Bumetanide-d5, are shifted by 5 Da due to the deuterium labeling.
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation, ensuring its reliability for the intended purpose.[3][4][5][6][7][8][9][10][11] The validation assessed the following parameters:
-
Selectivity and Specificity: The method demonstrated no significant interference from endogenous plasma components at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (and ±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement caused by the plasma matrix.[13]
-
Recovery: The extraction recovery of the analyte and IS from the plasma matrix was consistent and reproducible.
-
Stability: The analyte was found to be stable in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation and Workflow Visualization
Representative Chromatograms
(Placeholder for representative chromatograms showing the separation of this compound and the internal standard in a blank plasma sample, a LLOQ sample, and a high QC sample.)
Experimental Workflow
Figure 1: A schematic diagram of the LC-MS/MS workflow.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and high-throughput capabilities. This validated protocol is well-suited for supporting pharmacokinetic and drug metabolism studies in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Davies, D. L., et al. (1974). Metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 15(2), 141-151.
- Halladay, S. C., et al. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179-187.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Drugs.com. (2023). Bumetanide. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557.
-
European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. EMEA/CHMP/EWP/192217/2009. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (n.d.). Scientific guideline: Bioanalytical method validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
de la Peña, A. M., et al. (2001). Quantitative determination of the loop diuretic bumetanide in urine and pharmaceuticals by high-performance liquid chromatography with amperometric detection. Journal of Chromatographic Science, 39(10), 425-431. [Link]
-
Howlett, M. R., et al. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583-586. [Link]
-
Coompo Research Chemicals. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Bumetanide. National Center for Biotechnology Information. [Link]
- Pentikäinen, P. J., et al. (1977). Pharmacokinetics of bumetanide in man. British Journal of Clinical Pharmacology, 4(1), 39-45.
-
Shah, S., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 239-245. [Link]
-
Al-Dirbashi, O. Y., et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, e5825. [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
ResearchGate. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. [Link]
-
University of Massachusetts Medical School. (n.d.). Sample Preparation Basics SOP. [Link]
-
Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis, 17(10), 1323-1330. [Link]
-
The Pharma Innovation. (2018). Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine. [Link]
-
Restek. (n.d.). LC/MS/MS Analysis of Diuretics in Urine. [Link]
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PubChem. (n.d.). Desbutyl Bumetanide-d5. National Center for Biotechnology Information. [Link]
-
Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
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Coompo Research Chemicals. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Mass spectrometry fragment assignments and possible chemical degradation pathways of budesonide (BUD) and related impurities. [Link]
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Application Notes and Protocols for In Vivo Evaluation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Introduction: A Strategic Approach to In Vivo Characterization
This document provides a comprehensive guide for the preclinical in vivo evaluation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a novel analog of the potent loop diuretic, bumetanide.[1][2] As a derivative of a well-characterized therapeutic agent, the experimental design for this compound is built upon a foundation of established diuretic screening models, while incorporating the necessary flexibility to elucidate its unique pharmacological profile.[3][4][5][6] The primary goal of these studies is to systematically determine the pharmacodynamic (PD), pharmacokinetic (PK), and safety profiles of this compound to establish a rationale for its potential clinical development.
The strategic workflow for this investigation is designed to be sequential and iterative, with data from each stage informing the design of subsequent experiments. This approach ensures a resource-efficient and scientifically robust evaluation.
Figure 1: A high-level overview of the sequential workflow for the in vivo evaluation of this compound.
Part 1: Pharmacodynamic Evaluation - Assessing Diuretic and Saluretic Activity
The primary pharmacodynamic effect of bumetanide and its analogs is diuresis and saluresis (the excretion of salt).[7][8][9] The foundational in vivo model for assessing this is the Lipschitz test, which measures urine and electrolyte excretion in rats.[3][5]
Rationale and Mechanistic Insights
Bumetanide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[7][8] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, which in turn causes an osmotic loss of water, resulting in diuresis.[7][9] By evaluating the urinary volume and the concentration of these key electrolytes, we can quantify the potency and efficacy of this compound and compare it to the parent compound.
Figure 2: The proposed mechanism of action of this compound, targeting the Na-K-2Cl cotransporter.
Protocol: Acute Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)
This protocol is designed to determine the dose-response relationship of this compound on water and electrolyte excretion.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages with urine collection funnels and fecal separators[5]
-
This compound (test article)
-
Bumetanide (reference standard)
-
Furosemide (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Normal saline (0.9% NaCl)
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator or ion-selective electrode for Cl- analysis
-
Osmometer
Procedure:
-
Acclimatization: House animals in standard conditions for at least 5 days prior to the experiment.
-
Fasting: Withhold food for 18 hours before the experiment but allow free access to water.[10]
-
Grouping: Randomly assign animals to groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Bumetanide (e.g., 10 mg/kg, p.o.)
-
Group 3: Furosemide (e.g., 40 mg/kg, p.o.)
-
Groups 4-6: this compound at three different dose levels (e.g., low, medium, high, to be determined from dose-range finding studies).
-
-
Dosing: Administer a single oral dose of the assigned compound followed immediately by an oral saline load (e.g., 25 mL/kg).
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at predetermined intervals (e.g., 0-4, 4-8, and 8-24 hours).[11]
-
Analysis: For each urine sample, measure:
-
Total volume (mL)
-
Concentrations of Na+, K+, and Cl- (mEq/L)
-
Osmolality (mOsm/kg)
-
-
Calculations:
-
Total excretion of each electrolyte (concentration x volume)
-
Diuretic action = (Urine volume of test group) / (Urine volume of control group)
-
Saluretic index = (Total Na+ excretion of test group) / (Total Na+ excretion of control group)
-
Natriuretic activity = (Total Na+ excretion) / (Total K+ excretion)
-
Data Presentation:
| Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Vehicle | - | ||||
| Bumetanide | 10 | ||||
| Furosemide | 40 | ||||
| Test Cmpd (Low) | X | ||||
| Test Cmpd (Mid) | Y | ||||
| Test Cmpd (High) | Z |
Part 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting the pharmacodynamic data and for designing future studies.
Rationale and Key Parameters
Pharmacokinetic studies will determine key parameters such as bioavailability, half-life (t½), clearance (CL), and volume of distribution (Vd).[12][13][14] These parameters will help in establishing an appropriate dosing regimen for subsequent efficacy and toxicology studies. Given that bumetanide has a rapid onset and short duration of action, it is important to characterize if the analog shares these properties.[11][15][16]
Protocol: Single-Dose Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (200-250g) with jugular vein cannulation
-
This compound
-
Vehicle for intravenous (IV) and oral (p.o.) administration
-
Heparinized tubes for blood collection
-
LC-MS/MS or other validated analytical method for drug quantification
Procedure:
-
Grouping:
-
Group 1: IV administration (e.g., 1 mg/kg)
-
Group 2: Oral administration (e.g., 10 mg/kg)
-
-
Dosing: Administer a single dose of the test compound.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
Key Pharmacokinetic Parameters to Determine:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (from oral dose) |
Part 3: Preclinical Safety and Toxicology Assessment
Safety evaluation is a critical component of preclinical drug development.[17][18][19] These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for potential human trials.[20]
Rationale and Study Design
Toxicology studies for a bumetanide analog should focus on potential adverse effects associated with loop diuretics, such as electrolyte imbalances (hypokalemia, hyponatremia), dehydration, and potential renal and ototoxicity.[21][22][23] Studies should be conducted in at least two species (one rodent and one non-rodent).[17][19]
Figure 3: A workflow for the preclinical toxicology evaluation of this compound.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
Materials:
-
Young adult Sprague-Dawley rats
-
This compound
-
Vehicle
-
Standard laboratory equipment for clinical pathology and histopathology
Procedure:
-
Grouping: Assign animals to four groups (10/sex/group):
-
Group 1: Vehicle control
-
Groups 2-4: Low, medium, and high doses of the test compound.
-
Include satellite groups for toxicokinetic analysis and recovery assessment.
-
-
Dosing: Administer the compound orally once daily for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
At termination:
-
Hematology and Clinical Chemistry: Collect blood for analysis of a comprehensive panel of parameters.
-
Urinalysis: Collect urine to assess kidney function.
-
Gross Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., kidneys, liver, heart, brain).
-
Histopathology: Collect a comprehensive set of tissues for microscopic examination.
-
-
-
Toxicokinetics: Collect blood samples from satellite groups at specified time points on day 1 and day 28 to assess drug exposure.[18]
Key Endpoints:
-
No-Observed-Adverse-Effect Level (NOAEL)
-
Identification of target organs of toxicity
-
Dose-response relationship for toxic effects
-
Reversibility of any observed toxicity
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive in vivo evaluation of this compound. By systematically assessing its pharmacodynamics, pharmacokinetics, and safety, researchers can effectively characterize this novel compound and determine its potential as a therapeutic agent. Adherence to these scientifically sound and ethically responsible protocols will ensure the generation of high-quality, reliable data to support further drug development decisions.
References
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Diuretic Preclinical Screening models | PPTX. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]
- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). GSC Biological and Pharmaceutical Sciences, 23(2), 133–143.
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SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012, October 19). PharmaTutor. [Link]
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Screening Method of Diuretic Activity | Screening models | Pharamacology. (2020, May 4). YouTube. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023, May 23). GSC Biological and Pharmaceutical Sciences. [Link]
- Sullivan, J. E., Witte, M. K., Yamashita, A. M., Myers, C. M., & Blumer, J. L. (1998). Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients. The Journal of Clinical Pharmacology, 38(4), 321–329.
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What is the mechanism of Bumetanide? (2024, July 17). Patsnap Synapse. [Link]
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What is the mechanism of action of Bumex (bumetanide)? (2025, December 17). Dr.Oracle. [Link]
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CLINICAL STUDY PROTOCOL. (n.d.). Retrieved January 16, 2026, from [Link]
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Bumetanide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Preclinical Toxicity Studies-Tool of Drug Discovery. (2017, December 5). Edelweiss Publications. [Link]
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- Jayakumar, S., & Puschett, J. B. (1977). Study of the sites and mechanisms of action of bumetanide in man. Journal of Clinical Pharmacology, 17(10), 577–584.
- Olesen, K. H., Sigurd, B., Steiness, E., & Leth, A. (1973). Bumetanide—acute and long term studies of a new high potency diuretic.
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bumetanide pharmacokinetics. (n.d.). MD : Medical Data. [Link]
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This compound | 153012-65-8. (n.d.). Coompo.com. Retrieved January 16, 2026, from [Link]
- Lau, H. S., Hyneck, M. L., Berardi, R. R., Swartz, R. D., & Smith, D. E. (1984). Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. Journal of Pharmaceutical Sciences, 73(8), 1108–1113.
- Veng-Pedersen, P., Pieniaszek, H. J., Jr, Small, R. E., & Notari, R. E. (2004). A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. International Journal of Pharmaceutics, 270(1-2), 153–161.
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Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved January 16, 2026, from [Link]
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PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved January 16, 2026, from [Link]
- Sullivan, J. E., Witte, M. K., Yamashita, A. M., Myers, C. M., & Blumer, J. L. (1996). Pharmacokinetics of bumetanide in critically ill infants. Clinical Pharmacology and Therapeutics, 60(4), 414–422.
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Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 12). WebMD. [Link]
- Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426–464.
- Diken, A. I., & DiDomenico, R. J. (2013). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. The Journal of Cardiovascular Pharmacology and Therapeutics, 18(2), 159–165.
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PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved January 16, 2026, from [Link]
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Int. J. Mol. Sci., Volume 21, Issue 9 (May-1 2020). (2020, May 1). MDPI. [Link]
- Marcantonio, L. A., Auld, W. H., Murdoch, W. R., Purohit, R., Skellern, G. G., & Howes, C. A. (1983). The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease. British Journal of Clinical Pharmacology, 15(2), 245–252.
- Asbury, M. J., Gatenby, P. B., O'Sullivan, S., & Bourke, E. (1972). Bumetanide: potent new "loop" diuretic. British Medical Journal, 1(5794), 211–213.
- Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 17(10), 569–576.
- Olsen, U. B. (1975). Bumetanide, a New Loop Diuretic. Acta Pharmacologica et Toxicologica, 37(1), 65–78.
- Andreasen, F., Christensen, C. K., Jakobsen, F. K., Mogensen, C. E., Mølholm-Hansen, J., & Pedersen, O. L. (1995). Pharmacokinetics and pharmacodynamics of the diuretic bumetanide in the elderly. Clinical Pharmacology and Therapeutics, 57(1), 42–51.
- Brater, D. C., Day, B., Burdette, A., & Anderson, S. (1984). Kinetics, dynamics, and bioavailability of bumetanide in healthy subjects and patients with congestive heart failure. Clinical Pharmacology and Therapeutics, 36(4), 445–451.
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Retrospective Evaluation of Dosing Effects of Bumetanide Continuous Infusions in the Pediatric Cardiac Intensive Care Unit. (2025, October 17). NIH. [Link]
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This compound (~90% Purity) 5mg. (n.d.). genesapiens. Retrieved January 16, 2026, from [Link]
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This compound (~90% Purity) 50mg. (n.d.). rons. Retrieved January 16, 2026, from [Link]
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Application and Protocol Guide: Utilizing Bumetanide and Its Derivatives for Studying Ion Transport Mechanisms
Introduction: The Critical Role of Na-K-2Cl Cotransporters in Cellular Homeostasis
The family of Na-K-2Cl cotransporters (NKCCs) represents a vital class of membrane proteins that mediate the electroneutral movement of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions across the cell membrane.[1][2] These transporters are fundamental to a host of physiological processes, ranging from the regulation of cell volume and intracellular chloride concentration to transepithelial salt transport.[3]
Two primary isoforms have been identified:
-
NKCC1 (SLC12A2): Found ubiquitously in numerous tissues, including epithelial cells, neurons, and red blood cells.[3][4] It plays a crucial role in fluid secretion and in setting the intracellular Cl⁻ concentration, which is particularly important for GABAergic signaling in the nervous system.[2][5]
-
NKCC2 (SLC12A1): Primarily expressed in the kidney, specifically in the thick ascending limb of the loop of Henle, where it is essential for salt reabsorption and blood pressure regulation.[1][3]
Given their physiological significance, NKCCs are important pharmacological targets. The study of their function relies on specific and potent inhibitors. Bumetanide, a potent loop diuretic, is the most well-characterized inhibitor of NKCCs and serves as a foundational tool for researchers in this field.[6][7][8]
This guide provides a detailed overview and validated protocols for using bumetanide and its derivatives, such as N-Desbutyl-N-(2-ethylhexyl) Bumetanide , to investigate the mechanisms of ion transport. While bumetanide is extensively characterized, derivatives represent valuable tools for structure-activity relationship (SAR) studies, potentially offering altered selectivity, permeability, or potency that must be empirically determined.[1][7]
Mechanism of Action: Competitive Inhibition at the Chloride Binding Site
Bumetanide and its analogues exert their inhibitory effect by binding to the transmembrane domain of the NKCC protein. Kinetic studies have demonstrated that bumetanide acts as a competitive inhibitor with respect to chloride. This means that increasing the extracellular chloride concentration can shift the dose-response curve for bumetanide, requiring higher concentrations of the inhibitor to achieve the same level of transport blockade. This competitive mechanism underscores the importance of maintaining consistent and well-defined ion concentrations in the experimental buffer systems used for NKCC assays.
Diagram: Mechanism of NKCC1 Inhibition by Bumetanide
This diagram illustrates the 1:1:2 stoichiometry of ion transport by NKCC1 and the competitive inhibition by Bumetanide at the chloride binding site.
Caption: NKCC1 transports ions inward; Bumetanide competes with Cl⁻ to block this.
Quantitative Data & Working Concentrations
The potency of bumetanide can vary between NKCC isoforms and the activation state of the transporter. Researchers using bumetanide or its derivatives must consider these factors when designing experiments.
| Compound | Target | IC₅₀ | Comments | Source |
| Bumetanide | Human NKCC1A | 0.68 µM | ~6-fold more potent on hNKCC1A than hNKCC2A. | [7] |
| Bumetanide | Human NKCC2A | 4.0 µM | The primary target for diuretic effects in the kidney. | [1][7] |
| Bumetanide | Rat NKCC1 (Activated) | ~0.33 µM (pIC₅₀ 6.48) | Potency is similar to NKCC2 when NKCC1 is activated. | [6] |
| Bumetanide | Rat NKCC2 | ~0.33 µM (pIC₅₀ 6.48) | Measured in isolated medullary thick ascending limb. | [6] |
| This compound | NKCCs | Not Reported | As a derivative, potency and selectivity must be determined empirically using the protocols below. |
Recommended Starting Concentrations:
-
For selective NKCC1 inhibition: Start with a concentration range of 0.5 µM to 5 µM.
-
For complete NKCC inhibition: Use concentrations between 10 µM and 50 µM.
-
For derivatives like this compound: A wide dose-response curve, from 10 nM to 100 µM, is recommended for initial characterization.
Experimental Protocols
Protocol 1: Non-Radioactive Rubidium (Rb⁺) Ion Flux Assay for NKCC Activity
This assay provides a robust and high-throughput method to measure NKCC activity by using non-radioactive rubidium (Rb⁺) as a surrogate for K⁺. The intracellular accumulation of Rb⁺ is quantified using atomic absorption spectroscopy.
Rationale: NKCCs transport K⁺, and due to similar physicochemical properties, they also transport Rb⁺. By measuring the bumetanide-sensitive portion of Rb⁺ influx, we can specifically quantify NKCC activity. This method avoids the handling and disposal issues associated with radioactive isotopes like ⁸⁶Rb⁺.
Diagram: Rubidium Flux Assay Workflow
This workflow outlines the key steps from cell preparation to data analysis for quantifying NKCC activity.
Caption: A streamlined workflow for the Rb⁺ flux assay to measure NKCC inhibition.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the NKCC isoform of interest (e.g., HEK-293 cells stably transfected with hNKCC1A) into a 96-well cell culture plate.
-
Culture cells until they reach approximately 95-100% confluency. The formation of a complete monolayer is critical for consistent results.
-
-
NKCC Activation (Pre-incubation):
-
Gently wash the cell monolayer twice with a pre-warmed (37°C) Chloride-free buffer (replace NaCl and KCl with Na-gluconate and K-gluconate, respectively).
-
Incubate the cells in this Cl⁻-free buffer for 30-60 minutes at 37°C. This pre-incubation step depletes intracellular Cl⁻, leading to a robust activation of NKCC1.
-
-
Compound Incubation:
-
Prepare serial dilutions of your test compound (e.g., this compound) and a positive control (Bumetanide) in the Cl⁻-free buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the pre-incubation buffer and add 100 µL of the compound-containing buffer to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Rubidium Influx:
-
Prepare the Influx Buffer containing physiological concentrations of ions, including a defined concentration of Rubidium Chloride (e.g., 5 mM RbCl) and Sodium Chloride (e.g., 135 mM NaCl).
-
Initiate the transport assay by adding 100 µL of the Influx Buffer to all wells, bringing the total volume to 200 µL.
-
Allow the influx to proceed for a short, precisely timed period (e.g., 2-5 minutes). The timing is critical; longer incubations can lead to saturation and loss of signal linearity.
-
-
Termination and Washing:
-
Terminate the influx by rapidly aspirating the buffer and washing the cell monolayer four times with 200 µL/well of ice-cold Wash Buffer (e.g., PBS or a buffer with the same composition as the influx buffer but without RbCl). This step is crucial to remove all extracellular Rb⁺.
-
-
Cell Lysis and Analysis:
-
Add 150 µL of a suitable Lysis Buffer (e.g., 1% Triton X-100 or 0.1 N NaOH) to each well.
-
Ensure complete lysis by incubating for at least 30 minutes at room temperature with gentle shaking.
-
Measure the Rb⁺ concentration in the cell lysates using an Ion Channel Reader or a standard flame atomic absorption spectrometer.
-
-
Data Analysis:
-
The bumetanide-sensitive Rb⁺ influx is calculated by subtracting the influx in the presence of a saturating concentration of bumetanide (e.g., 50 µM) from the influx in the vehicle control wells.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC₅₀ value using a non-linear regression model.
-
Protocol 2: Ussing Chamber Electrophysiology for Transepithelial Ion Transport
The Ussing chamber technique is the gold standard for studying ion transport across intact epithelial tissues or confluent cell monolayers grown on permeable supports. It allows for the precise measurement of short-circuit current (Isc), an indicator of net electrogenic ion transport.
Rationale: NKCC1, located on the basolateral membrane of secretory epithelia (e.g., intestinal or airway epithelia), loads the cell with Cl⁻. This Cl⁻ then exits through apical channels (like CFTR), creating a net movement of negative charge, which can be measured as Isc. Bumetanide, when added to the basolateral (serosal) side, will inhibit this Cl⁻ loading step, leading to a reduction in the stimulated Isc.
Step-by-Step Methodology:
-
System Preparation:
-
Prepare and pre-warm (37°C) appropriate physiological buffers (e.g., Krebs-Ringer Bicarbonate), bubbling with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.
-
Assemble the Ussing chamber system, ensuring no leaks are present. Calibrate the electrodes for voltage and resistance offsets.
-
-
Tissue/Monolayer Mounting:
-
Carefully mount the epithelial tissue (e.g., mouse colon) or a permeable filter support with a confluent cell monolayer (e.g., T84 or Calu-3 cells) into the chamber slider, separating the apical and basolateral compartments.
-
Fill both compartments with the pre-warmed buffer and allow the tissue to equilibrate for 20-30 minutes.
-
-
Baseline Measurement:
-
Under voltage-clamp conditions (clamping the transepithelial voltage to 0 mV), record the stable baseline short-circuit current (Isc).
-
-
Stimulation of Chloride Secretion:
-
To activate Cl⁻ secretion, add a secretagogue cocktail to the basolateral side. A common combination is Forskolin (to increase cAMP and open CFTR) and IBMX (a phosphodiesterase inhibitor to sustain cAMP levels).
-
Observe the characteristic sharp increase in Isc, which represents active Cl⁻ secretion.
-
-
Inhibition with Bumetanide Derivative:
-
Once the stimulated Isc reaches a stable plateau, add the bumetanide derivative (e.g., this compound) to the basolateral (serosal) buffer . It is critical to add the inhibitor to the side where NKCC1 is located.
-
Record the subsequent decrease in Isc. The magnitude of this decrease represents the portion of Cl⁻ secretion that is dependent on NKCC1 activity.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) before and after the addition of the inhibitor.
-
For dose-response experiments, add increasing concentrations of the inhibitor cumulatively and calculate the percentage inhibition at each concentration relative to the maximum stimulated current.
-
Plot the results to determine the IC₅₀ for the inhibition of transepithelial Cl⁻ secretion.
-
Trustworthiness and Self-Validation: The Importance of Controls
Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for generating trustworthy and publishable data.
| Assay | Positive Control | Negative Control | Rationale |
| Rb⁺ Flux Assay | Bumetanide (10-50 µM): A known, potent inhibitor to define the maximum bumetanide-sensitive influx. | Vehicle (e.g., 0.1% DMSO): Defines the total influx (100% activity). | Establishes the dynamic range of the assay and confirms that the measured Rb⁺ influx is indeed mediated by NKCC. |
| Rb⁺ Flux Assay | Ouabain (1 mM): An inhibitor of the Na⁺/K⁺-ATPase. | Cells lacking the target NKCC isoform: (e.g., parental cell line). | Ouabain is often included to block Rb⁺ uptake via the Na⁺ pump. Using a null cell line confirms that the bumetanide-sensitive signal is specific to the expressed transporter. |
| Ussing Chamber | Forskolin/IBMX: Stimulators of Cl⁻ secretion. | Amiloride (apical): An ENaC channel blocker to inhibit any baseline Na⁺ absorption. | Ensures the measured Isc is due to active Cl⁻ secretion. Amiloride helps isolate Cl⁻ secretion from other electrogenic transport processes. |
| Ussing Chamber | Bumetanide (basolateral): Added at the end to confirm the signal is NKCC1-dependent. | Vehicle (basolateral): To control for any effects of the solvent on Isc. | Confirms that the stimulated secretory current relies on basolateral Cl⁻ entry via NKCC1. |
Conclusion and Future Directions
Bumetanide and its chemical derivatives are indispensable tools for dissecting the complex roles of Na-K-2Cl cotransporters in health and disease. The protocols detailed in this guide provide a validated framework for characterizing the potency and mechanism of novel inhibitors like This compound . By employing robust methodologies such as the Rb⁺ flux assay and Ussing chamber electrophysiology, and by incorporating rigorous controls, researchers can generate high-quality, reproducible data. Such studies are critical for advancing our understanding of ion transport physiology and for the development of next-generation therapeutics targeting these essential transporters for conditions ranging from epilepsy to hypertension.[2]
References
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Al-Ghdani, A. et al. (2012). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 167(3), 634–645. [Link]
-
Ares, G. R. et al. (2011). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. British Journal of Pharmacology, 164(2b), 596–606. [Link]
-
Töllner, K. et al. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. Epilepsy & Behavior, 60, 104-113. [Link]
-
Dunn, M. J. (1977). The effect of bumetanide on cation transport in human red blood cells. Clinical Science and Molecular Medicine, 52(1), 91-93. [Link]
-
Olsen, U. B. (1975). Effects of Bumetanide on Sodium Transport of the Isolated Frog Skin and on Renal Na-K-ATPase. Acta Pharmacologica et Toxicologica, 37(1), 65-78. [Link]
-
Löscher, W. & Puskarjov, M. (2012). Cation-chloride cotransporters NKCC1 and KCC2 as potential targets for novel antiepileptic and antiepileptogenic treatments. Neuropharmacology, 63(6), 1140-1152. [Link]
-
Palacios, M. et al. (1987). Effect of bumetanide on potassium transport and ionic composition of the arterial wall. Journal of Pharmacology and Experimental Therapeutics, 241(2), 569-575. [Link]
-
Haas, M. & McManus, T. J. (1983). Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site. American Journal of Physiology-Cell Physiology, 245(3), C235-C240. [Link]
-
Ares, G. R. et al. (2011). Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. ResearchGate. [Link]
-
Isenring, P. et al. (1998). Comparison of Na-K-Cl cotransporters. NKCC1, NKCC2, and the HEK cell Na-L-Cl... Journal of Biological Chemistry, 273(18), 11295-11301. [Link]
-
Delpire, E. & Guo, J. (2021). High-resolution views and transport mechanisms of the NKCC1 and KCC transporters. Pflügers Archiv - European Journal of Physiology, 473(3), 489–500. [Link]
-
Töllner, K. et al. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Dosing and Administration of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analog of the potent loop diuretic, Bumetanide, in preclinical animal models. Given the limited specific data on this particular analog, this document synthesizes information from studies on the parent compound, Bumetanide, and its other derivatives to propose a rational starting point for in vivo experimentation. The protocols and recommendations herein are grounded in established pharmacological principles and aim to ensure scientific rigor and reproducibility.
Introduction to this compound
This compound is a chemical analog of Bumetanide, a well-characterized loop diuretic.[1] Bumetanide exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily in the thick ascending limb of the Loop of Henle.[2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[3][4] Bumetanide and its derivatives are valuable tools in renal physiology research and for investigating conditions associated with fluid retention.
The structural modification in this compound, specifically the replacement of the N-butyl side chain, may alter its pharmacokinetic and pharmacodynamic properties, including its potency, duration of action, and tissue distribution, compared to the parent compound. Therefore, careful dose-finding studies and appropriate administration protocols are crucial for its preclinical evaluation.
Mechanism of Action: The Na-K-Cl Cotransporter
The primary molecular target of Bumetanide and its analogs is the Na-K-Cl cotransporter. There are two main isoforms of this transporter: NKCC1, which is widely distributed in various tissues including the brain, and NKCC2, which is predominantly found in the kidney.[2] The diuretic effect is primarily mediated by the inhibition of NKCC2.[2]
Caption: A flowchart illustrating the key steps in the diuretic activity assessment protocol.
Toxicological Considerations
The toxicological profile of this compound has not been established. However, based on the known effects of Bumetanide, the following should be monitored:
-
Electrolyte Imbalance: Hypokalemia, hypochloremia, and hyponatremia are potential side effects of potent diuretics. [5]* Dehydration: Excessive fluid loss can lead to dehydration and prerenal azotemia. [5]* Ototoxicity: While the risk is low with Bumetanide, high doses of loop diuretics can be associated with hearing impairment. [5] Long-term studies with Bumetanide in rats did not show carcinogenic effects. [6]
Conclusion
These application notes provide a foundational framework for the in vivo investigation of this compound. The proposed starting doses, vehicles, and protocols are based on extensive research on the parent compound, Bumetanide. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal experimental conditions for this specific analog. Careful observation for both efficacy and potential adverse effects is essential for a thorough preclinical evaluation.
References
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Flindt, R. (1982). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Pharmacotherapy, 2(4), 213-22. [Link]
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Löscher, W., et al. (2013). Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy. Epilepsia, 54(11), 1948-1957. [Link]
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Brøndsted, H., & Andersen, C. (1995). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. International journal of pharmaceutics, 118(2), 253-257. [Link]
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Lu, K. T., et al. (2015). Bumetanide blocks the acquisition of conditioned fear in adult rats. British journal of pharmacology, 172(16), 4144-4156. [Link]
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Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-464. [Link]
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Tveiten, H., et al. (2011). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 163(2), 301-312. [Link]
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Brøndsted, H., & Andersen, C. (1995). Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration, a Pilot Study. ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bumetanide. [Link]
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Cohen, M. (1981). Pharmacology of bumetanide. Journal of clinical pharmacology, 21(11-12 Pt 2), 537-542. [Link]
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Delbeke, F. T., et al. (1986). Pharmacokinetics and diuretic effect of bumetanide following intravenous and intramuscular administration to horses. Journal of veterinary pharmacology and therapeutics, 9(3), 310-317. [Link]
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McNabb, W. R., et al. (1976). A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog. The Journal of pharmacology and experimental therapeutics, 199(2), 429-439. [Link]
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McClain, R. M., & Dammers, K. D. (1981). Toxicologic evaluation of bumetanide, potent diuretic agent. Journal of clinical pharmacology, 21(11-12 Pt 2), 543-554. [Link]
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Unnithan, A. K., et al. (2023). Bumetanide. In StatPearls. StatPearls Publishing. [Link]
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Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of clinical pharmacology, 17(10 Pt 2), 569-575. [Link]
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Östenson, C. G., & Hedeskov, C. J. (1981). Evidence for diabetogenic action of bumetanide in mice. Acta pharmacologica et toxicologica, 49(3), 200-204. [Link]
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Application Notes and Protocols: N-Desbutyl-N-(2-ethylhexyl) Bumetanide Solution Preparation and Storage
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and storage of solutions containing N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As an analogue and potential impurity of the potent loop diuretic Bumetanide, understanding its handling is critical for accurate and reproducible experimental outcomes in pharmaceutical research and quality control.[1][2][3] These protocols are grounded in established principles of chemical handling, solubility enhancement for hydrophobic compounds, and stability considerations for analytical reference standards.[4][5][6] The guide explains the scientific rationale behind each procedural step, ensuring that laboratory personnel can prepare stable, homogenous solutions and maintain their integrity over time.
Introduction and Pre-formulation Analysis
This compound is a close structural analogue of Bumetanide, a diuretic used to treat edema and hypertension.[1][7] In pharmaceutical analysis, it is often characterized as an impurity or related compound.[1][3] Structurally, the n-butyl group of Bumetanide is replaced by a more complex 2-ethylhexyl group. This modification significantly increases the molecule's lipophilicity, which is a critical factor governing its solubility and handling characteristics.
Proper solution preparation is not merely a procedural step; it is the foundation of reliable downstream applications, from analytical quantification to biological assays. The increased hydrophobicity of this compound compared to its parent compound necessitates a careful and informed approach to solvent selection and solution handling to prevent common issues like insolubility, precipitation, and degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | [1] |
| Synonyms | PF 2825, EP Impurity D | [2][3] |
| Molecular Formula | C₂₁H₂₈N₂O₅S | [1][2] |
| Molecular Weight | 420.52 g/mol | [1][2] |
| CAS Number | 153012-65-8 | [2][3] |
| Appearance | Powder / Crystalline Solid | [2] |
| Purity | Typically ≥90-98% | [1][2] |
Solvent Selection and Solubility Profile
The primary challenge in preparing solutions of this compound is overcoming its poor aqueous solubility.[6][8] The selection of an appropriate solvent system is therefore the most critical decision in the workflow. The choice depends on the final application of the solution (e.g., analytical standard vs. in vitro biological assay).
Causality of Solvent Choice
-
Organic Solvents: For creating high-concentration stock solutions, polar aprotic solvents are the preferred choice. Dimethyl sulfoxide (DMSO) is an exceptionally effective solvent for a wide range of hydrophobic compounds and is a standard in drug discovery and biological assays. Its ability to form hydrogen bonds and its polar nature allow it to dissolve compounds that are intractable in water. Other organic solvents like Chloroform and Dichloromethane have also been reported as suitable for this compound, primarily for analytical purposes where solvent compatibility with the instrumentation (e.g., chromatography) is key.[2]
-
Aqueous Systems (Co-Solvent Approach): For many biological applications, the final concentration of organic solvent must be minimized to avoid cytotoxicity or off-target effects. Therefore, a working solution is typically prepared by diluting the high-concentration organic stock into an aqueous buffer. This step is fraught with the risk of precipitation. The key is to maintain the compound's solubility by ensuring the final concentration does not exceed its solubility limit in the mixed-solvent system. For the parent compound Bumetanide, a common strategy is to first dissolve it in a solvent like DMSO or Dimethylformamide (DMF) and then dilute it into the aqueous buffer of choice.[9] This same principle is directly applicable here.
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting a suitable solvent system based on the intended application.
Caption: Workflow for selecting the appropriate solvent system.
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not widely published. The following table consolidates information from supplier datasheets and data from the parent compound, Bumetanide, for guidance.
Table 2: Solubility Reference Guide
| Solvent | Compound | Solubility | Comments & Rationale |
| DMSO | This compound | Soluble | Recommended as the first-choice solvent for preparing high-concentration stock solutions.[2] |
| Chloroform | This compound | Soluble | Suitable for analytical applications, but less common for biological assays due to toxicity.[2] |
| Dichloromethane | This compound | Soluble | Similar application profile to Chloroform.[2] |
| DMSO | Bumetanide (Parent Compound) | ~25 mg/mL | Provides a useful reference point. The increased lipophilicity of the analogue may alter this value.[9] |
| Ethanol | Bumetanide (Parent Compound) | ~14 mg/mL | A potential alternative to DMSO, though may be less effective for the more hydrophobic analogue.[9] |
| DMF | Bumetanide (Parent Compound) | ~33 mg/mL | Another strong organic solvent option.[9] |
| Aqueous Buffer (pH 7.2) with Co-solvent | Bumetanide (Parent Compound) | ~0.5 mg/mL (in 1:1 DMF:PBS) | Demonstrates the critical need for a co-solvent to achieve even modest solubility in aqueous media.[9] |
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[10]
Protocol 3.1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations as needed for different target concentrations.
Materials:
-
This compound (MW: 420.52 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Pre-Use Handling: Before opening, ensure the container of the compound has equilibrated to room temperature to prevent condensation of atmospheric moisture. Gently tap the vial to ensure all powder is at the bottom.[2]
-
Calculation: Determine the mass of compound required.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM solution: 1 mL × 10 mM × 420.52 / 1000 = 4.205 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into the sterile amber vial. It is crucial to be precise, especially when weighing small masses, to avoid significant concentration errors.[5]
-
Solvent Addition: Add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Dissolution:
-
Cap the vial securely and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, place the vial in a room temperature water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and accelerate dissolution.
-
Expert Insight: Gentle warming (e.g., to 37°C) can be employed as a last resort, but use with caution as heat can potentially degrade the compound. It is preferable to achieve dissolution at room temperature if possible.
-
-
Finalization and Storage: Once the compound is fully dissolved, the stock solution is ready. For storage, proceed to Section 4 . To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Protocol 3.2: Preparation of Aqueous Working Solutions (Serial Dilution)
This protocol describes the preparation of a final working solution in a physiological buffer (e.g., PBS, pH 7.4) from a 10 mM DMSO stock. The key is to avoid precipitation upon dilution.
Materials:
-
10 mM stock solution in DMSO (from Protocol 3.1)
-
Sterile physiological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or appropriate vials
Methodology:
-
Determine Final Concentration: Decide on the final desired concentration of the compound and the maximum tolerable percentage of DMSO in the final solution (typically ≤0.5% to avoid solvent-induced artifacts in biological assays).
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound out of solution, it is often beneficial to perform an intermediate dilution step in the buffer.
-
Final Dilution:
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the DMSO stock solution drop-wise.
-
Causality: Adding the concentrated stock to the vortexing buffer facilitates rapid dispersion and minimizes localized high concentrations that can trigger precipitation. Never add the aqueous buffer to the concentrated DMSO stock.
-
-
Example Calculation:
-
Goal: Prepare 1 mL of a 10 µM working solution with 0.1% final DMSO.
-
Step 1: Start with the 10 mM DMSO stock.
-
Step 2: The final DMSO concentration is 0.1%, so the volume of stock to add is 1 mL × 0.1% = 1 µL.
-
Step 3: The concentration of this 1 µL of stock in the final 1 mL volume is (10 mM × 1 µL) / 1000 µL = 10 µM.
-
Procedure: Add 999 µL of buffer to a tube. While vortexing, add 1 µL of the 10 mM DMSO stock.
-
-
Immediate Use: Aqueous solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare these working solutions fresh for each experiment and use them within 24 hours.[9][11]
Stability and Storage Recommendations
The long-term integrity of this compound solutions is paramount. Stability is influenced by temperature, light, pH, and the solvent matrix.
Chemical Stability Considerations
-
Temperature: Like its parent compound, this compound is expected to be stable at low temperatures.[12] Conversely, elevated temperatures can promote degradation.[12]
-
Light: Many complex organic molecules are photosensitive.[4] Bumetanide injection solutions are specifically required to be protected from light.[11][13] Therefore, it is a mandatory precaution to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photochemical degradation.[4][14]
-
pH: The stability of Bumetanide is known to be pH-dependent, with precipitation occurring at a pH below 4.[13] While the exact profile of the analogue may differ, it is wise to maintain solutions near a neutral pH unless experimentally required otherwise.
Recommended Storage Conditions
Table 3: Storage Condition Guidelines
| Solution Type | Temperature | Light Protection | Container | Maximum Duration |
| Solid Compound | 2-8°C or -20°C | Protect from light | Original sealed vial | Per manufacturer's CoA |
| Organic Stock (e.g., DMSO) | -20°C | Amber glass vials | Tightly sealed, PTFE-lined cap | ≤ 6 months (verify stability) |
| Aqueous Working Solution | 2-8°C | Protect from light | Sterile, sealed tube | ≤ 24 hours (prepare fresh)[9][11] |
Expert Insight: For frozen stock solutions, allow the vial to fully equilibrate to room temperature before opening to prevent water condensation into the DMSO, which can cause the compound to precipitate. After thawing, vortex the solution and sonicate for 5-10 minutes to ensure any solutes that may have crashed out during freezing are redissolved.[4]
Quality Control and Validation
For critical applications, especially in regulated environments or for quantitative assays, validating the concentration and integrity of prepared solutions is a necessary step.
QC Methods
-
UV-Vis Spectrophotometry: A quick method to confirm the presence and approximate concentration of the analyte, provided a reference spectrum and extinction coefficient are known. The parent compound Bumetanide has characteristic UV absorbance maxima.[9]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for confirming both the identity (by retention time) and concentration (by peak area against a standard curve) of the compound. It can also reveal the presence of degradants or impurities.
Basic Quality Control Workflow
Caption: A simple workflow for solution quality control.
Conclusion
The successful preparation of this compound solutions hinges on a rational approach that accounts for its hydrophobic nature. By selecting appropriate organic solvents like DMSO for concentrated stocks, employing careful dilution techniques into aqueous media, and adhering to strict storage protocols that protect against light and temperature fluctuations, researchers can ensure the integrity and reliability of their solutions. These practices are essential for generating high-quality, reproducible data in any research or development setting.
References
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Restek Corporation. (2012, December 18). Handling Your Analytical Reference Standards. Available at: [Link]
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World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
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GlobalRPH. Dilution Bumetanide - BUMEX®. Available at: [Link]
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Hall, S. E., & Kotake, A. N. (1982). Metabolism of bumetanide. Journal of Pharmaceutical Sciences, 71(9), 981-5. Available at: [Link]
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Coompo Research Chemicals. This compound | 153012-65-8. Available at: [Link]
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University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46781118, Desbutyl Bumetanide-d5. Available at: [Link]
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Iowa State University, Environmental Health and Safety. Chemical Handling and Storage. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. Available at: [Link]
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Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European journal of clinical pharmacology, 38(6), 583–586. Available at: [Link]
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Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical development and technology, 6(2), 145–149. Available at: [Link]
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Ferreira, A. R., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843–11853. Available at: [Link]
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Human Metabolome Database. Showing metabocard for Bumetanide (HMDB0015024). Available at: [Link]
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Kalyvianaki, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1038–1042. Available at: [Link]
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Wikipedia. Bumetanide. Available at: [Link]
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Das Gupta, V., & Parasrampuria, J. (1997). Stability of bumetanide in 5% dextrose injection. American journal of health-system pharmacy : AJHP, 54(4), 422–423. Available at: [Link]
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Christopher Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available at: [Link]
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American Society of Health-System Pharmacists. ASHP Injectable Drug Information: Bumetanide. Available at: [Link]
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U.S. Food and Drug Administration. BUMEX® accessdata.fda.gov. Available at: [Link]
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Drugs.com. Bumetanide: Package Insert / Prescribing Information. Available at: [Link]
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U.S. National Library of Medicine. Label: BUMETANIDE injection, solution - DailyMed. Available at: [Link]
- Google Patents. WO2021084120A1 - Liquid oral formulation of bumetanide.
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Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(9), 16407–16418. Available at: [Link]
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Spectroscopic Analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide: A Comprehensive Guide for Pharmaceutical Analysis
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a potential process-related impurity or degradant of the potent loop diuretic Bumetanide, requires rigorous analytical scrutiny. Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of highly specific and sensitive analytical techniques to confirm its identity and quantify its presence.
This comprehensive technical guide provides a multi-faceted approach to the spectroscopic analysis of this compound. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols outlined herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture
NMR spectroscopy stands as an unparalleled tool for the unequivocal structural elucidation of pharmaceutical impurities.[2][3][4] It provides precise information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of the N-Desbutyl-N-(2-ethylhexyl) substitution pattern on the bumetanide core structure.
Causality in Experimental Design:
The choice of solvent is critical in NMR analysis to ensure the analyte is fully dissolved and to avoid signal overlap. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for molecules of this nature. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems present in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning proton and carbon signals, respectively.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted chemical shifts for the target molecule. These predictions are based on computational algorithms and serve as a guide for spectral interpretation.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.2 | s |
| ~7.8 | s |
| ~7.5 | br s |
| ~7.3-7.0 | m |
| ~6.0 | br t |
| ~3.2 | m |
| ~1.7 | m |
| ~1.5-1.2 | m |
| ~0.9 | t |
| ~0.85 | t |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz).
-
Tune and shim the probe to achieve optimal field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural confirmation.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and determine their multiplicities.
-
Assign the ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.
-
Compare the obtained spectra with the predicted data and the structure of this compound.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern.[5][6][7][8] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling.
Causality in Experimental Design:
Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound, which possesses ionizable functional groups (carboxylic acid and amine). Operating in positive ion mode will readily protonate the molecule, yielding the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Q-TOF, provides highly accurate mass measurements, enabling the determination of the elemental composition and confirming the molecular formula.[6][7] Tandem mass spectrometry (MS/MS) is crucial for generating characteristic fragment ions, which serve as a structural fingerprint.
Key Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₈N₂O₅S |
| Monoisotopic Mass | 420.1719 |
| [M+H]⁺ (protonated) | 421.1797 |
| [M-H]⁻ (deprotonated) | 419.1642 |
| Predicted Key Fragment Ions (MS/MS of [M+H]⁺) | m/z values corresponding to losses of H₂O, CO₂, the ethylhexyl group, and cleavage of the sulfonamide and phenoxy moieties. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
LC System Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential related impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Full scan for MS1 and product ion scan for MS/MS.
-
Collision Energy: Optimize to obtain a rich fragmentation spectrum.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum and confirm its accurate mass.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose a fragmentation pathway consistent with the structure of this compound.
-
Caption: Workflow for LC-MS/MS based molecular confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] The resulting spectrum serves as a unique "molecular fingerprint" that can be used for identification purposes by comparing it to a reference standard.
Causality in Experimental Design:
Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid pharmaceutical samples as it requires minimal to no sample preparation. The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and the infrared beam internally reflects, interacting with the sample at the surface. This provides a high-quality spectrum of the neat compound.
Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | N-H stretch | Sulfonamide (NH₂) |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3060 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (ethylhexyl) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1330, ~1160 | S=O stretch | Sulfonamide |
| ~1240 | C-O stretch | Aryl ether |
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure to the sample using the ATR anvil and collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction, smoothing).
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with a reference spectrum of a known standard, if available, or with the predicted absorption bands. The USP General Chapter <197> provides guidance on spectroscopic identification tests.[4]
-
Caption: Workflow for FTIR-based functional group analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool
UV-Vis spectroscopy is a robust, simple, and cost-effective technique widely used in pharmaceutical quality control for quantitative analysis. It relies on the principle that molecules with chromophores absorb light at specific wavelengths in the UV-Vis region. The amount of light absorbed is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law.
Causality in Experimental Design:
The choice of solvent is important to ensure the analyte is soluble and does not absorb significantly in the same region as the analyte. Methanol or a suitable buffer are common choices. The wavelength of maximum absorbance (λ_max) should be determined to ensure maximum sensitivity and to minimize the impact of minor fluctuations in the wavelength. A calibration curve must be constructed using certified reference standards to establish the linear relationship between absorbance and concentration, which is a key requirement for method validation according to ICH guidelines.
Key UV-Vis Spectroscopic Data
| Parameter | Expected Value |
| Solvent | Methanol or 0.1 M HCl |
| λ_max | ~230-240 nm and a shoulder at ~280-290 nm (estimated based on bumetanide) |
| Linearity Range | To be determined experimentally (e.g., 1-20 µg/mL) |
Experimental Protocol: Quantitative UV-Vis Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the chosen solvent to achieve a concentration within the calibration range.
-
Instrument Setup:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Scan the highest concentration standard over the range of 200-400 nm to determine the λ_max.
-
-
Measurement and Calibration:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.
-
-
Quantification: Determine the concentration of the analyte in the sample solution using the equation of the calibration curve.
The validation of the analytical procedure should be performed in accordance with ICH Q2(R1) guidelines.[1]
Caption: Workflow for quantitative UV-Vis analysis.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach to ensure unambiguous identification and accurate quantification. NMR and high-resolution mass spectrometry are essential for definitive structural confirmation, while FTIR and UV-Vis spectroscopy serve as robust tools for identity verification and quantitative measurements, respectively. The protocols detailed in this guide, when executed with adherence to established validation principles, provide a reliable framework for researchers, scientists, and drug development professionals to confidently characterize this and other related pharmaceutical impurities. This rigorous analytical oversight is paramount in upholding the quality, safety, and efficacy of pharmaceutical products.
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U.S. Pharmacopeia. (2025). 〈197〉 SPECTROSCOPIC IDENTIFICATION TESTS. USP-NF. [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
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KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]
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Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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Nurani, L. H., et al. (2021). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Pharmacy, 32(4), 446-456. [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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U.S. Food and Drug Administration. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). FDA. [Link]
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Pharma Guideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. YouTube. [Link]
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Application Notes and Protocols for the Investigation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in Diuretic Research
Introduction: Rationale for the Study of a Novel Bumetanide Analog
Bumetanide is a potent loop diuretic that has been a cornerstone in the management of edematous states for decades.[1][2][3][4] Its therapeutic effect is primarily mediated by the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle, leading to a profound increase in the excretion of sodium, chloride, and water.[5][6][7] The metabolism of bumetanide involves oxidation of its N-butyl side chain, resulting in several metabolites, including a minor N-desbutyl derivative.[8][9][10]
The compound of interest, N-Desbutyl-N-(2-ethylhexyl) Bumetanide, represents a synthetic analog of bumetanide. The modification of the N-butyl side chain is a well-established strategy in medicinal chemistry to explore the structure-activity relationships of bumetanide derivatives.[11][12] Such modifications can influence the compound's potency, selectivity, and pharmacokinetic profile. The introduction of a branched, more lipophilic 2-ethylhexyl group in place of the butyl group may alter its interaction with the NKCC2 transporter and its metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the diuretic potential and mechanism of action of this novel analog, this compound. The protocols outlined herein are based on established methodologies for the characterization of diuretic agents.[13][14][15][16][17]
Hypothesized Mechanism of Action
Based on its structural similarity to bumetanide, it is hypothesized that this compound will function as an inhibitor of the NKCC2 cotransporter. The core bumetanide scaffold is essential for its diuretic activity, and it is likely that this analog will also bind to the chloride-binding site of the transporter.[5] The altered N-alkyl substituent may influence the binding affinity and, consequently, the inhibitory potency of the compound.
Caption: Workflow for the in vivo diuretic screening of this compound.
Data Presentation and Interpretation
Quantitative data from the in vivo study should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Diuretic and Electrolyte Excretion Data
| Treatment Group (Dose) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/5h) | K⁺ Excretion (mEq/5h) | Cl⁻ Excretion (mEq/5h) |
| Vehicle Control | 2.5 ± 0.4 | 0.35 ± 0.05 | 0.15 ± 0.03 | 0.40 ± 0.06 |
| Bumetanide (0.25 mg/kg) | 8.0 ± 0.9 | 1.20 ± 0.15 | 0.45 ± 0.07 | 1.30 ± 0.18 |
| Test Compound (1 mg/kg) | 4.5 ± 0.6 | 0.65 ± 0.08 | 0.25 ± 0.04 | 0.70 ± 0.09 |
| Test Compound (5 mg/kg) | 7.5 ± 0.8 | 1.10 ± 0.12 | 0.40 ± 0.06 | 1.20 ± 0.15 |
| Test Compound (25 mg/kg) | 9.5 ± 1.1 | 1.45 ± 0.18 | 0.55 ± 0.08 | 1.60 ± 0.20 |
| *Values are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Interpretation:
-
A significant increase in urine volume and electrolyte excretion compared to the vehicle control would indicate diuretic activity.
-
The dose-response relationship can be evaluated to determine the potency of the test compound.
-
The ratio of Na⁺ to K⁺ excretion provides an initial assessment of the potential for potassium-sparing or potassium-wasting effects.
Pharmacokinetic and Analytical Considerations
To build a comprehensive profile of this compound, it is crucial to understand its pharmacokinetic properties.
Analytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the quantitative determination of the compound in plasma and urine. [18][19]This will be essential for determining key pharmacokinetic parameters such as half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and bioavailability.
Metabolism:
-
The introduction of the 2-ethylhexyl group may alter the metabolic pathway compared to bumetanide. In vitro studies using liver microsomes can provide initial insights into its metabolic stability and potential metabolites.
Conclusion and Future Directions
The protocols described in these application notes provide a robust framework for the initial characterization of this compound as a potential diuretic agent. A combination of in vitro target-based assays and in vivo functional screening will allow for a comprehensive evaluation of its potency, efficacy, and mechanism of action.
Future research should focus on:
-
Selectivity Profiling: Investigating the inhibitory activity of the compound on other related transporters, such as NKCC1, which is more ubiquitously expressed and could be associated with off-target effects. [1]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to further optimize the diuretic properties. [11][20]* Safety Pharmacology: Conducting studies to assess potential adverse effects, such as ototoxicity, which is a known, albeit rare, side effect of loop diuretics. [4][21] By following these guidelines, researchers can systematically evaluate the potential of this compound and contribute to the development of novel diuretic therapies.
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Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187. [Link]
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Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]
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Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and in patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586. [Link]
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Drugs.com. (2025). Bumetanide Monograph for Professionals. [Link]
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Kulkarni, K. M., & Kondawar, M. S. (2022). Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. Systematic Reviews in Pharmacy, 13(6), 399-404. [Link]
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PubMed. (n.d.). Metabolism of bumetanide. [Link]
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Semantic Scholar. (n.d.). Metabolism of Bumetanide. [Link]
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Slideshare. (2017). Diuretics screening models. [Link]
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SciSpace. (n.d.). A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
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IJPPR. (2024). Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. [Link]
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Löscher, W., et al. (2013). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 170(5), 1033-1047. [Link]
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SciSpace. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bumetanide? [Link]
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PubMed. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. [Link]
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ResearchGate. (2013). (PDF) Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. [Link]
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PubMed. (n.d.). Bumetanide--the way to its chemical structure. [Link]
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ResearchGate. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. [Link]
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PubMed. (n.d.). Study of the sites and mechanisms of action of bumetanide in man. [Link]
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Application Notes and Protocols for N-Desbutyl-N-(2-ethylhexyl) Bumetanide in Nephrology Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the application of N-Desbutyl-N-(2-ethylhexyl) Bumetanide in nephrology studies. While direct literature on this specific analog is emerging, its structural relationship to the potent loop diuretic Bumetanide allows for the confident extrapolation of its mechanism and application. This compound is an analog of a minor metabolite of Bumetanide, where the N-butyl group is replaced by a 2-ethylhexyl moiety.[1][2] This guide synthesizes established principles of renal physiology and pharmacology to provide robust, field-proven protocols for investigating its potential as a modulator of renal ion transport. We will delve into its presumed mechanism of action, offer detailed protocols for in vitro and in vivo characterization, and provide the scientific rationale behind each experimental design choice.
Introduction and Scientific Background
1.1. The Target: The Na-K-2Cl Cotransporter (NKCC2)
The primary target for loop diuretics like Bumetanide and its analogs is the apically located Na-K-2Cl cotransporter, isoform 2 (NKCC2), also known as Solute Carrier Family 12 Member 1 (SLC12A1).[3][4] This transporter is predominantly expressed in the thick ascending limb (TAL) of the loop of Henle and the macula densa cells within the kidney.[5][6]
Key Functions of NKCC2:
-
Salt Reabsorption: NKCC2 is a powerhouse of renal transport, responsible for reabsorbing approximately 20-25% of the filtered sodium chloride load from the urine back into the bloodstream.[5][6][7]
-
Countercurrent Multiplication: This reabsorption process is critical for generating the hypertonic medullary interstitium, a key requirement for the kidney's ability to concentrate urine and maintain water homeostasis.
-
Tubuloglomerular Feedback: At the macula densa, NKCC2 senses the luminal chloride concentration, initiating a signaling cascade that modulates glomerular filtration rate (GFR) and renin release.[5]
Inhibition of NKCC2 leads to a profound increase in the urinary excretion of sodium, chloride, potassium, calcium, and magnesium, along with a significant volume of water, resulting in diuresis.[8][9]
1.2. From Bumetanide to this compound: A Mechanistic Hypothesis
Bumetanide is a well-characterized loop diuretic that exerts its effect by binding to the chloride-binding site of the NKCC2 transporter.[8] Its metabolism in humans and other species primarily involves the oxidation of its N-butyl side chain.[10][11][12] The compound of interest, this compound, is a structural analog of Bumetanide. Given this close structural similarity, the primary scientific hypothesis is that it will also function as an inhibitor of the NKCC2 cotransporter.
The key research questions for this compound are:
-
What is its inhibitory potency (IC₅₀) against NKCC2?
-
Does it exhibit selectivity for the renal isoform (NKCC2) over the more ubiquitously expressed isoform (NKCC1)?
-
What are its pharmacokinetic and pharmacodynamic properties in vivo?
-
Does it produce a diuretic and natriuretic effect comparable to Bumetanide?
The following protocols are designed to rigorously answer these questions.
In Vitro Characterization: Potency and Selectivity
The foundational step in characterizing any novel compound is to determine its activity and selectivity on its purified molecular target. We will utilize cell-based assays with engineered cell lines expressing specific NKCC isoforms.
2.1. Rationale for Experimental System
HEK-293 (Human Embryonic Kidney) cells are an ideal system for this purpose as they have low endogenous transporter activity and can be reliably transfected to express high levels of a specific transporter, such as NKCC1 or NKCC2.[13][14] This allows for a clean assessment of the compound's direct effect on the transporter of interest. We will assess transporter activity by measuring the influx of an ion or an ion surrogate.
2.2. Protocol 1: High-Throughput Fluorescence-Based Ion Flux Assay
This protocol uses a thallium (Tl⁺) sensitive fluorescent dye to measure NKCC activity. Tl⁺ is a surrogate for K⁺ and is readily transported by NKCCs.[13][15] This method is faster and more amenable to high-throughput screening than traditional radioactive isotope flux assays.
Workflow Diagram:
Caption: High-throughput screening workflow for NKCC inhibitors.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK-293 cells stably expressing either human NKCC1 or NKCC2 in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will achieve 95-100% confluency on the day of the assay.
-
-
Assay Preparation:
-
Prepare stock solutions of this compound and a positive control (Bumetanide) in DMSO. Create a serial dilution series in a chloride-free buffer.
-
Prepare a chloride-free buffer (e.g., replacing NaCl and KCl with sodium gluconate and potassium gluconate).
-
Prepare the fluorescent dye loading buffer and the stimulus buffer containing thallium sulfate according to the manufacturer's instructions (e.g., FluxOR™ Thallium Assay Kit).[15]
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with 100 µL of chloride-free buffer to activate the transporter.
-
Add 90 µL of the dye-loading solution and incubate at room temperature for 60 minutes.
-
Add 10 µL of the compound dilutions (or control) to the respective wells and pre-incubate for 10-15 minutes.
-
Place the plate into a fluorescence microplate reader equipped with automated liquid handling.
-
Set the reader to record fluorescence (e.g., Ex/Em ~490/525 nm) every second for 90-120 seconds.
-
After a 10-20 second baseline reading, the instrument automatically adds 25 µL of the thallium-containing stimulus buffer to initiate the influx.
-
-
Data Analysis:
-
For each well, determine the initial rate of fluorescence increase.
-
Normalize the rates to the vehicle control (DMSO, 100% activity) and a maximal inhibition control (high concentration of Bumetanide, 0% activity).
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Compare the IC₅₀ values for NKCC1 and NKCC2 to determine selectivity.
-
Data Presentation:
| Compound | NKCC1 IC₅₀ (µM) | NKCC2 IC₅₀ (µM) | Selectivity Ratio (IC₅₀ NKCC1 / IC₅₀ NKCC2) |
| Bumetanide (Control) | Expected Value | Expected Value | Expected Value |
| This compound | Experimental | Experimental | Calculated |
Ex Vivo Characterization: Renal Tubule Function
To bridge the gap between a simplified cell model and a complex whole-organism, the isolated perfused kidney preparation offers an excellent ex vivo system. This technique allows for the study of renal function in the absence of systemic neural and hormonal influences.[16][17][18]
3.1. Rationale for Experimental System
The isolated perfused mouse or rat kidney maintains its physiological architecture and allows for direct administration of the test compound into the renal artery.[17] Key functional parameters like GFR, urine flow, and fractional excretion of electrolytes can be precisely measured, providing a direct assessment of the compound's diuretic and natriuretic effects.
3.2. Protocol 2: Isolated Perfused Kidney Assay
Experimental Workflow Diagram:
Caption: Workflow for isolated perfused kidney experiments.
Step-by-Step Methodology:
-
Preparation of Perfusate:
-
Prepare a modified Krebs-Henseleit buffer containing bovine serum albumin (BSA), glucose, and amino acids.[16] The solution must be continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
For GFR measurement, add a marker like FITC-inulin to the perfusate.
-
-
Surgical Procedure:
-
Anesthetize a mouse or rat according to an institutionally approved protocol.
-
Perform a laparotomy to expose the abdominal aorta, vena cava, and the right kidney.
-
Carefully cannulate the aorta cranial to the renal artery and place a cannula in the ureter for urine collection.[18]
-
Excise the kidney and transfer it to a temperature-controlled perfusion chamber.
-
-
Perfusion and Sample Collection:
-
Immediately start perfusion at a constant pressure (e.g., 100 mmHg).[17]
-
Allow the kidney to equilibrate for a 20-30 minute baseline period, collecting urine and perfusate samples.
-
Switch to a perfusate containing the desired concentration of this compound.
-
Collect urine and perfusate samples at timed intervals (e.g., every 10 minutes) for the duration of the experiment (e.g., 60 minutes).
-
-
Analysis and Calculations:
-
Measure urine volume by weight to determine flow rate.
-
Measure the concentration of the GFR marker (inulin) in perfusate and urine samples (e.g., using a fluorometer).
-
Measure Na⁺, K⁺, and Cl⁻ concentrations in perfusate and urine samples.
-
Calculate Key Parameters:
-
GFR (mL/min): (Urine [Inulin] × Urine Flow Rate) / Perfusate [Inulin]
-
Fractional Excretion of Sodium (FE_Na %): [(Urine [Na⁺] × Urine Flow Rate) / (Perfusate [Na⁺] × GFR)] × 100
-
-
Data Presentation:
| Parameter | Baseline (Control) | This compound |
| GFR (mL/min/g kidney weight) | Experimental | Experimental |
| Urine Flow Rate (µL/min/g) | Experimental | Experimental |
| Fractional Excretion of Na⁺ (%) | Experimental | Experimental |
| Fractional Excretion of K⁺ (%) | Experimental | Experimental |
| Fractional Excretion of Cl⁻ (%) | Experimental | Experimental |
In Vivo Characterization: Diuretic Efficacy
The final validation step is to assess the compound's efficacy in a whole-animal model. The rat is a standard model for diuretic screening.[19][20][21]
4.1. Rationale for Experimental System
The Lipschitz test, or a modification thereof, is a classic and reliable method for evaluating diuretic activity.[19][21] It involves hydrating the animals to ensure a consistent baseline urine output and then measuring the volume and electrolyte content of urine produced after administration of the test compound, a vehicle control, and a standard diuretic.
4.2. Protocol 3: Diuretic and Saluretic Activity in Rats
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Fast the animals overnight (18 hours) with free access to water to ensure uniform gastric emptying and hydration status.[22]
-
Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Group 2: Positive Control (Bumetanide, e.g., 5 mg/kg, p.o.)
-
Group 3-5: Test Compound (this compound at low, medium, and high doses, p.o.)
-
-
-
Experimental Procedure:
-
Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure hydration.[20]
-
Immediately after the saline load, administer the vehicle, positive control, or test compound by oral gavage.
-
Place each rat individually in a metabolic cage designed to separate urine and feces.[19][22]
-
Collect urine at timed intervals, typically over 5 or 6 hours, which corresponds to the duration of action for loop diuretics.[23][24]
-
-
Sample Analysis:
-
Record the total volume of urine collected for each animal.
-
Measure the concentration of Na⁺ and K⁺ in the urine samples using a flame photometer or ion-selective electrodes.
-
Measure Cl⁻ concentration using a chloride titrator.
-
-
Data Analysis:
-
Calculate the total urine output (mL/kg) for each group.
-
Calculate the total excretion of Na⁺, K⁺, and Cl⁻ (mmol/kg) for each group.
-
Compare the results from the test compound groups to both the vehicle control and the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation:
| Treatment Group | Urine Volume (mL/kg) | Na⁺ Excretion (mmol/kg) | K⁺ Excretion (mmol/kg) | Na⁺/K⁺ Ratio |
| Vehicle Control | Experimental | Experimental | Experimental | Calculated |
| Bumetanide (5 mg/kg) | Experimental | Experimental | Experimental | Calculated |
| Test Compound (Low Dose) | Experimental | Experimental | Experimental | Calculated |
| Test Compound (Medium Dose) | Experimental | Experimental | Experimental | Calculated |
| Test Compound (High Dose) | Experimental | Experimental | Experimental | Calculated |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential modulator of renal function. By systematically progressing from in vitro target validation to ex vivo organ function and finally to in vivo efficacy, researchers can build a robust data package to define the compound's pharmacological profile. Positive results from these studies would warrant further investigation into its pharmacokinetics, safety pharmacology, and potential therapeutic applications in conditions characterized by fluid overload, such as congestive heart failure, cirrhosis, and renal disease.[24][25]
References
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Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179-187. [Link]
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Jayyosi, Z., Villacres, E. C., & Laud, P. (1984). Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. Journal of Pharmaceutical Sciences, 73(8), 1108-1113. [Link]
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Drugs.com. (2025). Bumetanide Monograph for Professionals. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bumetanide? [Link]
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Velázquez, H., & Wright, F. S. (1986). Effects of diuretic drugs on Na, Cl, and K transport by rat renal distal tubule. The American Journal of Physiology, 250(6 Pt 2), F1013-1023. [Link]
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Patsnap Synapse. (2024). What are NKCC2 inhibitors and how do they work? [Link]
-
Davies, D. L., Lant, A. F., Millard, N. R., Smith, A. J., Ward, J. W., & Wilson, G. M. (1974). Renal effects of bumetanide. Clinical Pharmacology and Therapeutics, 15(2), 141-155. [Link]
-
Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583-586. [Link]
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Ponto, L. L. B. (1990). Metabolism of Bumetanide. Journal of Pharmaceutical Sciences, 79(6), 475-485. [Link]
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Castrop, H., & Schnermann, J. (2014). Physiology and Pathophysiology of the Renal Na/K/2Cl Cotransporter NKCC2. ResearchGate. [Link]
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Knepper, M. A., & Gamba, G. (2015). Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). American Journal of Physiology-Renal Physiology, 309(10), F828-F840. [Link]
-
Isenring, P., & Camargo, S. M. (2016). Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2. Acta Physiologica, 219(3), 636-652. [Link]
-
Wikipedia. (n.d.). Na–K–Cl cotransporter. [Link]
-
Epocrates. (2025). Effects of Bumex (bumetanide) on kidney function and electrolyte balance. [Link]
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Kumar, S., Kumar, V., & Prakash, O. (2013). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Journal of Applied Pharmaceutical Science, 3(5), 142-147. [Link]
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RxList. (n.d.). Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Monisha Reddy. (n.d.). Study of diuretic activity of drugs using ratsmice.pptx. SlideShare. [Link]
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RJPTSimLab. (n.d.). Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. [Link]
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Medicine.com. (2020). Bumetanide: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
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WhiteBoard Medicine. (2019, October 10). Loop Diuretics Explained | Furosemide, Bumetanide, Torsemide | IV vs PO Bioavailability [Video]. YouTube. [Link]
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Coompo Research Chemicals. (n.d.). This compound | 153012-65-8. [Link]
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Pentikäinen, P. J., Pasternack, A., & Lampinen, T. (1984). Metabolism of bumetanide. British Journal of Clinical Pharmacology, 18(2), 239-245. [Link]
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Mehta, R. K., Khazanie, P. G., & Sheth, U. K. (1960). Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Physiology and Pharmacology, 4(2), 113-120. [Link]
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Roy, S., & Kumar, D. (2012). A Review on different screening methods for diuretic activity. Systematic Reviews in Pharmacy, 3(1), 13-16. [Link]
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Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]
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Schurek, H. J., & Jost, U. (2008). The isolated perfused mouse kidney. In Methods in Molecular Biology (Vol. 466, pp. 229-242). Humana Press. [Link]
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Somasekharan, S., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Research Notes, 6, 97. [Link]
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Horisberger, J. D., & Loffing, J. (2016). The Mouse Isolated Perfused Kidney Technique. Journal of Visualized Experiments, (112), 54096. [Link]
-
Flamenbaum, W., & Friedman, R. (1982). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Pharmacotherapy, 2(4), 213-222. [Link]
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Loffing, J., & Korbmacher, C. (2016). The Mouse Isolated Perfused Kidney Technique. JoVE (Journal of Visualized Experiments), (112), e54096. [Link]
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Deidda, G., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9136-9159. [Link]
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Linkermann, A., et al. (2022). Protocol for isolating murine kidney tubules and ex vivo cell death assays. STAR Protocols, 3(2), 101345. [Link]
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PubChem. (n.d.). Desbutyl Bumetanide-d5. [Link]
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PubChem. (n.d.). Bumetanide. [Link]
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Soloyan, H., et al. (2023). A refined protocol for the isolation and monoculture of primary mouse renal peritubular endothelial cells. Frontiers in Medicine, 10, 1116634. [Link]
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Wikipedia. (n.d.). Bumetanide. [Link]
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Ortiz, P. A. (2018). Molecular regulation of NKCC2 in blood pressure control and hypertension. Current Opinion in Nephrology and Hypertension, 27(1), 30-36. [Link]
-
Flatman, P. W. (2002). Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. British Journal of Pharmacology, 137(7), 995-1000. [Link]
- Google Patents. (n.d.). CN106748906B - A kind of synthetic method of bumetanide.
-
Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 17(10 Pt 2), 597-603. [Link]
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Troubleshooting & Optimization
"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" solubility issues and solutions
Document ID: TSC-DBEB-SOL-2026-01
Version: 1.0
Introduction: A Practical Guide for the Researcher
Welcome to the technical support guide for N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As an analog of the well-characterized diuretic, Bumetanide, this compound presents unique challenges, primarily related to its solubility. The replacement of the N-butyl group with a larger, more complex N-(2-ethylhexyl) group significantly increases the molecule's lipophilicity, predicting even lower aqueous solubility than the parent compound.
This guide is structured to function as a direct line to a field application scientist. It anticipates the common hurdles you may encounter during experimental work and provides not just solutions, but the underlying scientific rationale for each troubleshooting step. Our goal is to empower you with the knowledge to make informed decisions in your research and development efforts. Note that while specific experimental solubility data for this analog is scarce, the principles outlined here are derived from extensive data on Bumetanide and established pharmaceutical formulation science for poorly soluble molecules.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my first experiment. What solvent should I use to prepare a stock solution of this compound?
Answer:
Due to its high lipophilicity, this compound is practically insoluble in water. You must begin by preparing a concentrated stock solution in a water-miscible organic solvent.
Expert Recommendation: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful, aprotic polar solvent capable of dissolving a wide range of compounds. For the parent compound, Bumetanide, solubility in DMSO is high (up to 100 mM or ~36 mg/mL), and it is a common choice for initial in vitro screening.[3] Other suitable organic solvents include Dimethylformamide (DMF) and Ethanol.[3]
Causality: The N-(2-ethylhexyl) group significantly increases the hydrophobic character compared to Bumetanide's N-butyl group. Organic solvents like DMSO effectively disrupt the crystal lattice energy of the solid compound and create favorable solvation shells around the non-polar regions of the molecule, leading to dissolution.
Starting Point Data (Based on Parent Compound, Bumetanide):
| Solvent | Approximate Solubility of Bumetanide | Expected Trend for the Analog |
| DMSO | ~25-33 mg/mL[3] | Similar or slightly lower |
| DMF | ~33 mg/mL[3] | Similar or slightly lower |
| Ethanol | ~14 mg/mL[3] | Likely lower due to increased lipophilicity |
| Water | Sparingly soluble / Practically insoluble | Even less soluble |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Very low (~0.0257 g/L)[4] | Extremely low |
This table provides a baseline using data for the parent compound, Bumetanide. The analog is predicted to have lower solubility in polar solvents like ethanol.
Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture media/buffer. What went wrong and how can I fix it?
Answer:
This is a classic and common problem known as "antisolvent precipitation." When you introduce a small volume of your highly concentrated organic stock solution into a large volume of an aqueous buffer (the "antisolvent"), the organic solvent disperses rapidly. This sudden shift in the solvent environment to a highly polar, aqueous medium causes the poorly soluble compound to crash out of the solution.
Troubleshooting Workflow:
Below is a systematic approach to resolving this issue.
Caption: A step-by-step workflow for addressing compound precipitation upon dilution into aqueous solutions.
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM instead of 20 mM). This reduces the degree of supersaturation when you dilute into your buffer.[5]
-
Minimize Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically well below 1% and ideally below 0.1%, to minimize both solubility and toxicity effects.[5]
-
Improve Mixing Technique: When diluting, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Use a Co-Solvent System: If simple dilution fails, you may need a more sophisticated solvent system. This involves using a combination of solvents to bridge the polarity gap between your compound and water.[1][6] For an example protocol, see the "Protocols" section below.
Q3: What is the role of pH in the solubility of this compound? Can I use it to my advantage?
Answer:
Absolutely. The molecular structure of this compound contains two key ionizable functional groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH₂). The solubility of molecules with such groups is highly dependent on the pH of the solution.[7][8][9][10]
-
Carboxylic Acid Group: This group is acidic. In basic (high pH) conditions, it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more soluble in water than the neutral form.
-
Sulfonamide Group: The sulfonamide group is also weakly acidic. At a sufficiently high pH, it can also deprotonate to form a negatively charged ion.
Mechanism of pH-Dependent Solubility:
Caption: Ionization states of the compound at different pH levels and the corresponding impact on aqueous solubility.
Practical Application: You can significantly increase the aqueous solubility by preparing your buffer at a basic pH (e.g., pH 7.4 or higher). For the parent drug Bumetanide, solubility is enhanced in basic conditions.[11] This strategy is highly effective for preparing formulations for in vitro assays.
Caution: Always verify that the pH required for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity). Also, be aware that the stability of the compound might be pH-dependent.[11]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing an initial stock solution in an organic solvent.[12][13][14]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask or microcentrifuge tube
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this in a fume hood or well-ventilated area.
-
Transfer to Vessel: Carefully transfer the weighed powder into a clean, dry volumetric flask or a suitable vial (e.g., an amber glass vial to protect from light).
-
Add Solvent: Add a portion of DMSO (approximately 50-70% of the final desired volume).
-
Dissolve: Cap the vessel securely and vortex thoroughly. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary, but check for compound stability at elevated temperatures first. Visually inspect to ensure all solid material has completely dissolved.
-
Bring to Final Volume: Once fully dissolved, add DMSO to reach the final target volume.
-
Mix and Store: Mix the solution thoroughly one final time. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent Method
This protocol is designed for situations where direct dilution into a buffer fails, leveraging a co-solvent to maintain solubility.
Materials:
-
Concentrated stock solution of the compound in DMSO (from Protocol 1)
-
Polyethylene Glycol 200 (PEG 200) or Glycofurol (co-solvents)[11][15]
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the Co-Solvent Mixture: In a sterile tube, first mix the co-solvent (e.g., PEG 200) with your aqueous buffer. A good starting point is a vehicle containing about 80% co-solvent.[11][15] For example, for a 1 mL final volume, mix 800 µL of PEG 200 with 200 µL of PBS.
-
Spike with Stock Solution: While vortexing the co-solvent/buffer mixture, add the required volume of your concentrated DMSO stock solution.
-
Observe for Clarity: The solution should remain clear. If precipitation occurs, you may need to increase the ratio of the co-solvent or try a different co-solvent.
-
Final Dilution (Optional): This co-solvent formulation may be suitable for direct use in some experiments. If further dilution into a predominantly aqueous medium is required, perform it cautiously and with vigorous mixing, keeping the final concentration of all organic solvents as low as possible.
Principle of Co-Solvency:
Caption: Co-solvents act as a bridge, reducing the polarity of the aqueous environment and creating a more favorable solvation shell for the lipophilic drug.
References
-
Patel, R., & Patel, M. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Formulation & Research. [Link]
-
Bhalani, D. V., & Nutan, B. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
-
ScienceDirect. (n.d.). Co-solvent. In ScienceDirect Topics. Retrieved January 16, 2026, from [Link]
-
Khadka, P., et al. (2014). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. ISRN Pharmaceutics. [Link]
-
Gerk, P. M., et al. (2013). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 170(6), 1239-1250. [Link]
-
Solubility of Things. (n.d.). Bumetanide. Retrieved January 16, 2026, from [Link]
-
Nielsen, H. W., et al. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149. [Link]
-
ResearchGate. (2001). Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration, a Pilot Study. [Link]
-
T L, T., & et al. (2013). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 16, 2026, from [Link]
-
Lungu-Mitea, S. (2021). How to dissolve a lipophilic compound in media? ResearchGate. [Link]
-
Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4418), 324-325. [Link]
-
Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release : official journal of the Controlled Release Society, 80(1-3), 145–155. [Link]
-
CRISP Maastricht University. (2017). Preparation stock solution solid compound(s). [Link]
-
Coompo Research Chemicals. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved January 16, 2026, from [Link]
-
Bogardus, J. B., & Blackwood, R. K. (1979). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 68(2), 188–194. [Link]
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Technical Support Center: N-Desbutyl-N-(2-ethylhexyl) Bumetanide Assay Troubleshooting
Introduction: Welcome to the technical support resource for N-Desbutyl-N-(2-ethylhexyl) Bumetanide (NDEB) analysis. NDEB is a key analog of the potent loop diuretic, bumetanide.[1] Its quantification in biological matrices is essential for advanced pharmacokinetic, drug metabolism, and toxicological studies. As with any bioanalytical assay, especially those employing high-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate and reproducible results can be challenging. Interference from the sample matrix, metabolites, or other exogenous compounds is a primary obstacle that can compromise data integrity.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a framework for understanding, diagnosing, and mitigating common interferences encountered during the analysis of NDEB. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to NDEB analysis.
Q1: What exactly is this compound (NDEB)?
NDEB is a synthetic analog of bumetanide. Structurally, the N-butyl side chain of the parent bumetanide molecule is replaced with a 2-ethylhexyl group.[1] This modification significantly increases its lipophilicity compared to bumetanide. In research settings, it may be used as a reference standard, an internal standard in certain assays, or studied as a potential metabolite or related impurity. Its chemical properties necessitate a carefully optimized analytical method, distinct from that of the more polar, primary bumetanide metabolites.
Q2: What are the primary analytical methods for quantifying NDEB?
Given the need for high sensitivity and selectivity in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying NDEB.[3][4] Other HPLC-based methods with UV[5] or electrochemical detection[6][7] have been used for bumetanide, but they may lack the specificity required to distinguish NDEB from other structurally similar compounds without extensive chromatographic separation.
Q3: What is "assay interference" and why is it a major concern?
Q4: What is the "matrix effect" in LC-MS/MS assays?
The matrix effect is the most common form of interference in LC-MS/MS. It is the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[8][10] Phospholipids, salts, and endogenous metabolites are major contributors to this phenomenon, especially when using electrospray ionization (ESI).[3] This effect can severely compromise assay reproducibility and accuracy if not properly managed.[8]
Q5: Can bumetanide or its other metabolites interfere with the NDEB signal?
Yes, this is a significant risk. While mass spectrometry is highly selective, interference can still occur in several ways:
-
Isobaric Interference: A metabolite could have the same nominal mass as NDEB, requiring high-resolution mass spectrometry or excellent chromatographic separation to differentiate.
-
In-Source Phenomena: High concentrations of bumetanide or its primary metabolites co-eluting with NDEB can compete for ionization in the MS source, leading to ion suppression and inaccurate quantification of the NDEB signal.[11]
-
MS/MS Crosstalk: A fragment ion from an interfering compound could have the same mass-to-charge ratio as the fragment being monitored for NDEB.
Therefore, chromatographic separation of NDEB from bumetanide and its major metabolites is a critical method development goal.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during NDEB assay development and execution.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Column Degradation | Inject a system suitability standard. Compare retention time, peak shape, and efficiency to historical data. | Flush the column with a strong solvent series. If performance does not improve, replace the column. |
| Mobile Phase Incompatibility | Verify the mobile phase pH relative to the pKa of NDEB. Bumetanide has a pKa of 3.6.[12] NDEB's pKa will be similar. An unstable pH can lead to mixed ionization states. | Ensure the mobile phase is buffered and the pH is at least 1.5-2 units away from the analyte's pKa for consistent retention and peak shape. |
| Sample Solvent Effects | Compare the composition of the sample diluent to the initial mobile phase. A much stronger sample solvent will cause peak distortion. | Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Ion Suppression (Matrix Effect) | Perform a post-column infusion experiment. Infuse a standard solution of NDEB post-column while injecting a blank, extracted matrix sample. A dip in the signal at the NDEB retention time confirms ion suppression. | Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][8] See Protocol 3.2 . |
| Poor Extraction Recovery | Prepare two sets of samples: (A) blank matrix spiked with NDEB before extraction, and (B) blank matrix extract spiked with NDEB after extraction. Compare the peak areas. Recovery % = (Area A / Area B) * 100. | Optimize the sample preparation method. For LLE, adjust the pH and solvent polarity. For SPE, test different sorbents (e.g., C18, Mixed-Mode) and elution solvents. |
| Suboptimal MS Parameters | Infuse an NDEB standard directly into the mass spectrometer. Systematically optimize source parameters (e.g., gas flows, temperature) and compound parameters (e.g., collision energy, declustering potential). | Use the optimized MS parameters from the infusion experiment in the LC-MS/MS method. |
Issue 3: High Signal Variability (Poor Precision)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Sample Preparation | Review the precision (%CV) of quality control (QC) samples. High CVs (>15%) often point to sample processing variability. | Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation, and reconstitution steps. Use a robust internal standard. |
| Variable Matrix Effects | Analyze extracted samples from at least 6-10 different lots of biological matrix. Significant variation in the NDEB signal indicates lot-to-lot differences in matrix composition. | The use of a stable isotope-labeled (SIL) internal standard for NDEB is the most effective way to compensate for variable matrix effects.[3] If a SIL-IS is unavailable, an analog IS like bumetanide may be used, but it must co-elute and demonstrate similar ionization behavior, which requires thorough validation. |
| Instrument Instability | Inject the same standard multiple times throughout the analytical run. Observe for drifts in retention time or signal intensity. | Perform instrument maintenance, including cleaning the MS ion source. Ensure the LC system is fully equilibrated and delivering a stable flow rate. |
Issue 4: Unexpected Peaks or High Background
| Possible Cause | Diagnostic Check | Recommended Solution |
| Contamination | Analyze solvent blanks, mobile phase, and reconstitution solvent to pinpoint the source of contamination. | Use high-purity, LC-MS grade solvents and reagents. Clean the autosampler and injection port. |
| Co-eluting Isobaric Interference | Review the mass spectra of the unexpected peak. If it shares the same precursor and product ions as NDEB, it is a direct interference. This is a known issue with other drug classes.[9][13] | Improve chromatographic resolution by using a different column chemistry (e.g., biphenyl instead of C18), adjusting the mobile phase gradient, or using a smaller particle size column for higher efficiency. |
| Metabolite or Parent Drug Crosstalk | Analyze high-concentration samples of bumetanide and its known metabolites individually to see if they produce a signal in the NDEB mass transition channel. | Optimize chromatography to ensure complete separation of NDEB from bumetanide and its other metabolites.[11] Select a more specific MS/MS transition for NDEB if possible. |
Section 3: In-Depth Mitigation Protocols & Strategies
Proactive mitigation is superior to reactive troubleshooting. This section provides workflows and protocols to build a robust and reliable NDEB assay.
Workflow 1: General Troubleshooting Decision Tree
This diagram outlines a logical flow for diagnosing assay problems.
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- 7. Quantitative determination of the loop diuretic bumetanide in urine and pharmaceuticals by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Permeability Assays for N-Desbutyl-N-(2-ethylhexyl) Bumetanide
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges researchers face when evaluating the cell permeability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This molecule, an analog of the diuretic Bumetanide, possesses significant lipophilicity due to its ethylhexyl group, which presents unique hurdles in standard in vitro assays.[1][2] This guide provides not only step-by-step solutions but also the underlying rationale to empower you to make informed decisions and generate reliable, reproducible data.
This guide is structured as a series of frequently asked questions (FAQs) that progress from initial compound handling to complex data interpretation.
Part 1: Compound Preparation & Pre-Assay Validation
This initial phase is critical. The lipophilic nature of this compound means that improper handling can lead to solubility and stability issues that invalidate downstream results.
Q1: What is the best way to prepare and store a stock solution of this compound?
Answer: Due to its predicted high lipophilicity and poor aqueous solubility, a high-purity organic solvent is essential.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry standard and is appropriate for this compound.[2][3]
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh the compound (Molecular Weight: ~420.52 g/mol ).[2]
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If needed, use a brief sonication in a water bath to ensure complete dissolution.
-
Visually inspect for any particulates against a light source.
-
-
Storage Best Practices:
-
Dispense the stock solution into single-use aliquots in low-binding tubes to avoid repeated freeze-thaw cycles, which can cause degradation and moisture absorption.
-
Store at -20°C or -80°C, protected from light.[2]
-
Q2: My compound is precipitating when I add it to the aqueous assay buffer. How can I solve this?
Answer: This is a classic problem with lipophilic molecules and is caused by the compound crashing out of solution when the DMSO concentration is diluted in the aqueous buffer.
-
Causality: The final concentration of your compound has exceeded its maximum kinetic solubility in the assay buffer.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your assay wells should be kept to an absolute minimum, ideally ≤0.5% . Higher concentrations can be cytotoxic and compromise cell monolayer integrity.[4]
-
Perform a Kinetic Solubility Test: Before your permeability assay, determine the maximum soluble concentration of your compound in the exact assay buffer you will be using (e.g., Hanks' Balanced Salt Solution, HBSS). This will define the upper limit for your permeability experiment.
-
Modify Dilution Scheme: Avoid a single, large dilution step. Instead, perform a serial or intermediate dilution of the DMSO stock into the assay buffer. This gradual reduction in solvent strength can sometimes keep the compound in solution more effectively.
-
Lower the Test Concentration: The most straightforward solution is often to reduce the nominal concentration of the compound in the assay. For highly permeable compounds, a lower concentration is usually sufficient for detection in the receiver well.
-
Part 2: Assay Selection & Experimental Design
Choosing the correct assay is fundamental to answering your specific biological question. The three most common assays—PAMPA, Caco-2, and MDCK—are not interchangeable.
Q3: Which permeability assay (PAMPA, Caco-2, or MDCK) should I choose for this compound?
Answer: The choice depends on your research question: are you screening for passive diffusion, predicting human oral absorption, or identifying interaction with a specific transporter?
Table 1: Comparison of Common Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Assay | MDCK (Madin-Darby Canine Kidney) Assay |
| Principle | Cell-free; measures passive diffusion across a lipid-infused artificial membrane.[5] | Cell-based; differentiated human colon cells form a monolayer mimicking the intestinal barrier.[6][7] | Cell-based; canine kidney cells form a tight monolayer. Can be transfected to overexpress specific transporters (e.g., MDCK-MDR1).[8][9] |
| Measures | Passive, transcellular permeability. | Passive permeability, active transport (uptake & efflux), and paracellular transport.[10] | Primarily passive permeability. Transfected lines are used to study specific transporter interactions (e.g., P-gp).[11][12] |
| Pros | High-throughput, low cost, excellent for ranking compounds based on passive permeability.[13] | "Gold standard" for predicting human oral absorption; expresses multiple clinically relevant transporters (P-gp, BCRP, etc.).[7] | Faster monolayer formation than Caco-2; low endogenous transporter expression (wild-type) is good for isolating passive transport; specific transfected lines are excellent for mechanistic studies.[9] |
| Cons | Does not account for active transport or metabolism; can overestimate permeability for efflux substrates or underestimate for actively absorbed compounds. | Long cell culture time (~21 days); expresses multiple transporters, making it difficult to pinpoint which one is responsible for efflux without specific inhibitors.[14] | Non-human origin; lower expression of metabolic enzymes compared to Caco-2. |
| Best For | Early-stage discovery, high-throughput screening of passive permeability. | Predicting in vivo human intestinal absorption and identifying potential for active transport/efflux. | Identifying if a compound is a substrate of a specific transporter (e.g., P-gp in MDCK-MDR1 cells).[12] |
-
Recommendation Workflow:
-
Start with PAMPA: Use this as a rapid, cost-effective screen to determine the compound's intrinsic passive permeability.
-
Proceed to Caco-2: If the goal is to predict oral bioavailability, the Caco-2 assay is essential. A low Papp in PAMPA but even lower Papp in Caco-2 may suggest active efflux.
-
Use MDCK-MDR1 for Mechanistic Insight: If the Caco-2 assay shows a high efflux ratio, use an MDCK-MDR1 assay to specifically confirm if the compound is a substrate for the P-glycoprotein (P-gp) transporter.
-
Caption: Decision workflow for selecting the appropriate cell permeability assay.
Part 3: Troubleshooting Common Assay Problems
This section addresses the most frequent issues encountered during data analysis and provides a logical framework for identifying the root cause.
Q4: My compound shows very low or no apparent permeability (Papp). What does this mean?
Answer: A low Papp value can stem from several factors, ranging from simple experimental artifacts to complex biological phenomena.
-
Potential Cause 1: Poor Solubility/Precipitation: The compound may not have been fully dissolved in the donor well.
-
Validation: Re-run your solubility test (Q2). Visually inspect the donor wells for precipitates at the end of the experiment.
-
-
Potential Cause 2: Active Efflux: This is a strong possibility. The compound enters the cell via passive diffusion but is immediately pumped back out by efflux transporters (e.g., P-gp, BCRP) on the apical membrane of Caco-2 cells.[14] This results in very little compound reaching the basolateral (receiver) side.
-
Potential Cause 3: Low Recovery / Non-Specific Binding: The compound is sticking to the plastic plates or being rapidly metabolized, so it's not available for measurement. This is discussed in detail in Q5.
-
Potential Cause 4: Poor Intrinsic Permeability: The molecule, despite being lipophilic, may have properties (e.g., size, conformational rigidity) that hinder its ability to passively cross the membrane. This can be assessed with the PAMPA assay.
Q5: My mass balance is poor (Total Recovery < 80%). Where is my compound going?
Answer: Poor recovery is a frequent and critical issue for lipophilic compounds. Calculating recovery is a mandatory system suitability check. Recovery (%) = [(Final amount in Donor) + (Final amount in Receiver) + (Amount in Cell Lysate)] / (Initial amount in Donor) * 100
-
Root Cause 1: Non-Specific Binding (NSB): This is the most common culprit. Lipophilic compounds readily adsorb to the plastic surfaces of assay plates and pipette tips.
-
Solution:
-
Use commercially available low-protein-binding plates.
-
Incorporate a "sink" protein like 0.5-1% Bovine Serum Albumin (BSA) into the receiver compartment buffer .[15] The protein binds the compound as it permeates, maintaining a concentration gradient and preventing it from sticking to the plate. Note: Do not add BSA to the donor compartment.
-
Pre-incubate (or "block") the plate with the assay buffer for 30-60 minutes before adding the compound.
-
-
-
Root Cause 2: Cellular Metabolism: Caco-2 cells have some metabolic activity (Phase I and II enzymes). The compound could be modified or degraded during the incubation period.
-
Solution:
-
Analyze the cell lysate and supernatant from both compartments using LC-MS/MS to look for expected metabolites.
-
Conduct the assay at 4°C. This will drastically slow down active transport and metabolism, helping to isolate the contribution of passive diffusion and binding.
-
-
-
Root Cause 3: Compound Instability: The compound may be chemically unstable in the aqueous buffer at 37°C over the 1-2 hour incubation period.
-
Solution: Perform a stability test by incubating the compound in the assay buffer (without cells) for the full duration of the experiment and measuring its concentration at the end.
-
Caption: Troubleshooting flowchart for poor compound recovery in permeability assays.
Q6: I have a high efflux ratio (ER > 2) in my Caco-2 assay. How do I know which transporter is responsible?
Answer: A high efflux ratio confirms that your compound is a substrate for one or more apically-expressed efflux transporters. In Caco-2 cells, the primary candidates are P-gp (MDR1) and BCRP.
-
Mechanistic Approach: Use specific, well-characterized inhibitors in your bidirectional assay.
-
Interpreting the Results:
-
If the addition of a P-gp inhibitor causes the efflux ratio to drop significantly (ideally close to 1), you have confirmed that this compound is a P-gp substrate.
-
If the P-gp inhibitor has no effect, test a BCRP inhibitor.
-
If neither has a significant effect alone, the compound may be a substrate for both, or another transporter entirely.
-
Part 4: Standard Operating Protocol
This section provides a condensed, high-level protocol for a bidirectional Caco-2 assay, which is the most comprehensive choice for this compound.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 24-well format) and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[14]
-
-
Monolayer Integrity Verification:
-
Preparation of Dosing Solutions:
-
Prepare the dosing solution of this compound in pre-warmed (37°C) HBSS buffer. Ensure the final DMSO concentration is ≤0.5%.
-
-
Assay Execution (A→B and B→A):
-
Wash the cell monolayers gently with warm HBSS.
-
For A→B (Apical to Basolateral) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS (with BSA if used) to the basolateral (lower) chamber.
-
For B→A (Basolateral to Apical) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes, typically with gentle orbital shaking to reduce the unstirred water layer.[16]
-
-
Sampling:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Also, wash and lyse the cells to quantify the amount of compound retained in the monolayer.
-
-
Quantification:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio and % Recovery as described previously.
-
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bumetanide?. Retrieved from [Link]
-
Coompo Research Chemicals. (n.d.). This compound | 153012-65-8. Retrieved from [Link]
-
Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved from [Link]
-
PubMed. (1988). Protein binding characteristics of bumetanide. Retrieved from [Link]
-
PubMed. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Retrieved from [Link]
-
PubMed. (1993). Bumetanide binding to normal albumins and to albumin in renal failure. Retrieved from [Link]
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- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
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Technical Support Center: Optimizing Dose-Response Curves for N-Desbutyl-N-(2-ethylhexyl) Bumetanide
A Message from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for our partners in research, science, and drug development who are working with N-Desbutyl-N-(2-ethylhexyl) Bumetanide. My goal is to move beyond simple protocols and provide a framework for critical thinking and robust experimental design. Generating a clean, reproducible dose-response curve is fundamental to understanding the potency and efficacy of any compound. This document synthesizes established pharmacological principles with practical, field-tested advice to help you troubleshoot and optimize your experiments.
This compound is an analog of Bumetanide, a well-characterized loop diuretic.[1] Understanding the parent compound is key: Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC), particularly the NKCC1 isoform found in various tissues, including the brain, and the NKCC2 isoform in the kidney.[2][3][4] The structural modifications in this analog—substituting the n-butyl group with a 2-ethylhexyl group—are intended to alter its pharmacological properties, such as potency, selectivity, or pharmacokinetics. Your dose-response experiments are therefore critical in characterizing these precise changes.
This guide is structured to address your potential questions logically, from foundational concepts to advanced troubleshooting.
Frequently Asked Questions (FAQs): The Foundations
This section covers the essential background knowledge required before embarking on detailed experimental work.
Question 1: What is this compound and what is its expected mechanism of action?
Answer: this compound is a derivative of Bumetanide.[1] Bumetanide is a potent inhibitor of the Na-K-2Cl cotransporter (NKCC).[3][4] This transporter is responsible for moving sodium, potassium, and chloride ions across the cell membrane. The primary targets of Bumetanide are:
-
NKCC2: Found predominantly in the thick ascending limb of the loop of Henle in the kidney. Its inhibition leads to diuresis (increased urine output).[3][5]
-
NKCC1: Widely distributed throughout the body, including epithelial cells and neurons. In the central nervous system, NKCC1 is crucial for maintaining intracellular chloride concentrations.[2] Inhibition of NKCC1 can alter the effects of the neurotransmitter GABA, a mechanism being explored for treating neurological disorders like neonatal seizures and autism.[2][6]
Metabolism of Bumetanide often involves oxidation of the N-butyl side chain.[7][8][9] this compound is a synthetic analog where this side chain has been replaced. It is hypothesized that this compound also acts as an NKCC inhibitor. The goal of your dose-response experiments is to quantify its potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) and to determine its selectivity for NKCC1 versus NKCC2, if applicable to your research model.
Question 2: What is a dose-response curve and what are its key parameters?
Answer: A dose-response curve is a fundamental tool in pharmacology that visualizes the relationship between the concentration (dose) of a drug and the magnitude of its resulting biological effect.[10] When plotted with the drug concentration on a logarithmic scale (X-axis) against the response (Y-axis), the curve is typically sigmoidal (S-shaped).[10][11]
The four key parameters you will derive from this curve are:
| Parameter | Description | Importance |
|---|---|---|
| Bottom Plateau | The lowest response level observed, typically the baseline activity in the absence of the compound. | Establishes the starting point of the assay. |
| Top Plateau (Eₘₐₓ) | The maximum response achievable by the compound at saturating concentrations.[11] | Defines the compound's efficacy. A partial agonist will have a lower Eₘₐₓ than a full agonist. |
| EC₅₀ / IC₅₀ | The concentration of the compound that produces 50% of the maximal effect (EC₅₀ for agonists) or 50% of the maximal inhibition (IC₅₀ for antagonists).[12] | This is the most common measure of a compound's potency . A lower EC₅₀/IC₅₀ value indicates higher potency. |
| Hill Slope | Describes the steepness of the curve at the EC₅₀/IC₅₀ point. A slope of 1.0 is common for simple one-to-one binding kinetics.[12] | A slope >1 may suggest positive cooperativity, while a slope <1 can indicate negative cooperativity or more complex binding interactions. |
Understanding these parameters is essential for comparing the activity of this compound to its parent compound or other reference inhibitors.[13]
Experimental Design and Protocol
A robust protocol is a self-validating system. This section provides a generalized, step-by-step workflow for an in vitro cell-based assay to determine the dose-response curve. This example is based on an ion influx assay, which is highly relevant for studying NKCC1 inhibitors.[6][14][15]
Core Protocol: Ion Influx Assay (e.g., Thallium or Chloride)
This protocol assumes the use of a cell line endogenously expressing or engineered to express the target of interest (e.g., NKCC1). Assays measuring the influx of Thallium (as a potassium surrogate) or changes in intracellular chloride are common methods.[14][15]
Step 1: Cell Culture and Plating
-
Culture cells under standard conditions until they reach approximately 80-90% confluency.
-
Harvest the cells and perform a cell count to ensure viability is >95%.
-
Seed the cells into the appropriate microplate (e.g., 96- or 384-well) at a pre-optimized density. Uneven seeding is a primary source of variability.
-
Allow cells to adhere and recover for 24 hours in a CO₂ incubator.
Step 2: Compound Preparation and Serial Dilution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration, which should be kept constant across all wells (typically ≤0.5%).
-
Perform a serial dilution series. A common approach is a 1:3 or 1:5 dilution over 8 to 12 points to cover a wide concentration range. Accumulating pipetting errors is a significant risk here; use calibrated pipettes and proper technique.[16][17]
Step 3: Compound Incubation
-
Remove the culture medium from the cells.
-
Add the prepared compound dilutions to the corresponding wells.
-
Crucially, include the following controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration as the test compound. This defines the 0% inhibition level.
-
Positive Control: Cells treated with a known, potent NKCC1 inhibitor like Bumetanide. This validates that the assay system is responsive.
-
No-Stimulus Control: Cells that do not receive the ion influx stimulus. This defines the 100% inhibition level or baseline.
-
-
Incubate the plate for a pre-determined time to allow the compound to interact with the target.
Step 4: Ion Influx Measurement
-
Load the cells with a fluorescent indicator dye sensitive to the ion of interest (e.g., a thallium-sensitive or chloride-sensitive dye).
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add the ion stimulus solution to all wells simultaneously (except the no-stimulus control) and immediately begin kinetic fluorescence reading. The change in fluorescence corresponds to the rate of ion influx.
Step 5: Data Analysis
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data using your controls:
-
Response (%) = 100 * (Rate_vehicle - Rate_compound) / (Rate_vehicle - Rate_no-stimulus)
-
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀/IC₅₀, Hill Slope, and Eₘₐₓ.[12][18]
Experimental Workflow Diagram
Caption: Workflow for a typical in-vitro dose-response experiment.
Troubleshooting Guide
Even with a solid protocol, unexpected results can occur. This section addresses common problems in a question-and-answer format.
Question 2: My dose-response curve is not sigmoidal. It looks flat, has a very shallow slope, or is even 'bell-shaped'. What's wrong?
Answer: A non-standard curve shape points to several potential issues, ranging from the compound's properties to the assay's conditions.
-
Flat or Inactive Curve:
-
Causality: The concentration range tested may be too low, meaning you are not reaching concentrations high enough to elicit a response. Alternatively, the compound may simply be inactive in your specific assay.
-
Solution: Test a much wider concentration range, extending to the compound's solubility limit. If it remains inactive, confirm its identity and purity. Also, verify the activity of your positive control; if the positive control also fails, the problem lies with the assay system itself (e.g., cell health, reagent integrity).
-
-
Shallow Slope (Hill Slope << 1.0):
-
Causality: A shallow slope can indicate complex binding mechanisms, negative cooperativity, or measurement artifacts. It can also occur if the compound begins to lose solubility at higher concentrations, preventing the response from reaching a true maximum.[16]
-
Solution: Check for compound precipitation in the wells at high concentrations. Consider extending the concentration range to ensure you are reaching the top and bottom plateaus. Review the literature for similar compounds to see if complex pharmacology is expected.
-
-
"Bell-Shaped" or Biphasic Curve:
-
Causality: This is a classic sign of a compound having multiple effects. For example, at low concentrations, it might inhibit the intended target, but at higher concentrations, it could engage an off-target that produces an opposing effect or cause cytotoxicity, which artificially reduces the measured signal.[19]
-
Solution: This is a valuable finding, not an error. It indicates complex pharmacology. A primary follow-up should be a cytotoxicity assay (e.g., MTT or CellTiter-Glo) run in parallel with your functional assay. This will reveal if the downturn in the curve correlates with cell death.
-
Question 3: I'm seeing high variability between replicate wells for the same concentration.
Answer: High variability obscures the true dose-response relationship and reduces confidence in your EC₅₀/IC₅₀ values. The cause is almost always technical.
| Potential Cause | Why it Happens | Troubleshooting Steps |
| Pipetting Inaccuracy | Inaccurate serial dilutions or inconsistent volumes added to wells. Small errors at the start of a dilution series are magnified at lower concentrations.[16] | 1. Ensure all pipettes are calibrated. 2. Use low-retention tips. 3. For serial dilutions, ensure thorough mixing at each step. 4. Consider automated liquid handlers for critical steps.[17] |
| Uneven Cell Seeding | If cells are not distributed evenly, wells will have different cell numbers, leading to different response magnitudes. | 1. Ensure a single-cell suspension before plating. 2. Gently swirl the cell suspension reservoir periodically during plating. 3. After seeding, gently rock the plate north-south and east-west to distribute cells. |
| Edge Effects | Increased evaporation from the outermost wells of a microplate concentrates media components and the test compound, altering the cellular environment and response. | 1. Avoid using the outer rows and columns for experimental data. 2. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
Question 4: My curve doesn't reach a clear top or bottom plateau.
Answer: Failure to define the plateaus of the curve makes it impossible for curve-fitting software to accurately calculate the EC₅₀/IC₅₀ and Eₘₐₓ.[12][18]
-
Causality: The most common reason is that the concentration range tested is too narrow. You may not be using a low enough concentration to see the baseline response or a high enough concentration to achieve full saturation of the target. Compound solubility can also be a limiting factor at the high end.[16]
-
Solution: The first step is to broaden your concentration range. Perform a wide "range-finding" experiment with 10-fold dilutions (e.g., 1 nM to 100 µM). Once you identify the approximate active range, you can perform a more detailed experiment with a tighter dilution series (e.g., 3-fold) centered around the expected EC₅₀/IC₅₀. If solubility is the issue at the high end, the observed maximum effect may be the true Eₘₐₓ under those aqueous conditions.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common dose-response curve issues.
References
-
Bumetanide - Wikipedia. ([Link])
-
Jay, C. V. (1973). Study of the sites and mechanisms of action of bumetanide in man. PubMed. ([Link])
-
Patsnap Synapse. (2024). What is the mechanism of Bumetanide? ([Link])
-
GoodRx. (n.d.). Bumetanide (Bumex): Uses, Side Effects, Dosage & More. ([Link])
-
WebMD. (2024). Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. ([Link])
-
Schwartz, M. A. (1981). Metabolism of bumetanide. PubMed. ([Link])
-
Healio. (2025). Bumetanide: Uses, Side Effects & Dosage. ([Link])
-
Semantic Scholar. (n.d.). Metabolism of Bumetanide. ([Link])
-
GraphPad. (2025). Troubleshooting fits of dose-response curves - GraphPad Prism 10 Curve Fitting Guide. ([Link])
-
RxList. (n.d.). Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. ([Link])
-
OSTI.GOV. (n.d.). Metabolism of bumetanide. ([Link])
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. ([Link])
-
ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. ([Link])
-
Dr.Oracle. (2025). What is the mechanism of action of Bumex (bumetanide)? ([Link])
-
Wiley Online Library. (2025). Perspective: common errors in dose–response analysis and how to avoid them. ([Link])
-
YouTube. (2013). Webinar: Advance drug discovery by improving dose-response curve set-up. ([Link])
-
PubMed Central. (n.d.). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. ([Link])
-
Deranged Physiology. (2023). Graded dose-response curves. ([Link])
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. ([Link])
-
ACS Publications. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. ([Link])
-
PubMed Central. (n.d.). Concentration-effect and dose-response relations in clinical pharmacology. ([Link])
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. ([Link])
-
PubMed Central. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. ([Link])
-
ResearchGate. (2025). CNS pharmacology of NKCC1 inhibitors. ([Link])
-
PubMed Central. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. ([Link])
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News-Medical.Net. (2026). Advancing PROTAC development through innovative preclinical model systems. ([Link])
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. ([Link])
-
American Physiological Society. (n.d.). Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. ([Link])
-
Coompo Research Chemicals. (n.d.). This compound. ([Link])
-
Semantic Scholar. (2015). Dose metric considerations in in vitro assays to improve quantitative in vitro-in vivo dose extrapolations. ([Link])
-
DailyMed. (n.d.). BUMEX Brand of bumetanide TABLETS. ([Link])
-
PubMed. (1975). [Dose-response relationship of bumetanide in healthy subjects]. ([Link])
-
rons. (n.d.). This compound Methyl Ester 250mg. ([Link])
-
PubMed. (1978). Bumetanide and frusemide: a comparison of dose-response curves in healthy men. ([Link])
-
NCBI Bookshelf. (n.d.). Bumetanide. ([Link])
-
ResearchGate. (n.d.). Pharmacodynamic dose response curve of (loop) diuretics. ([Link])
-
ResearchGate. (n.d.). Loop diuretic pharmacokinetics and dose-response curve. ([Link])
-
PubMed. (1981). Bumetanide--the way to its chemical structure. ([Link])
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- 7. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: N-Desbutyl-N-(2-ethylhexyl) Bumetanide Experiments
Welcome to the technical support center for N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this bumetanide analog. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Bumetanide?
This compound is an analog of Bumetanide, a potent loop diuretic.[1] In this derivative, the N-butyl group of bumetanide is replaced by an N-(2-ethylhexyl) group. This structural modification may alter its physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles compared to the parent compound.
Bumetanide primarily acts by inhibiting the Na-K-2Cl cotransporter (NKCC), predominantly NKCC2 in the thick ascending limb of the Loop of Henle in the kidney, leading to increased excretion of sodium, potassium, and chloride ions, and consequently water.[2][3] It is presumed that this compound shares a similar mechanism of action, though its potency and selectivity for NKCC isoforms may differ.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity of the compound. Based on supplier recommendations for this analog and general stability data for bumetanide, the following practices are advised:
-
Storage: The compound, typically a powder, should be stored at 2-8°C, protected from air and light.[1] For long-term storage, refrigeration or freezing is recommended.[1]
-
Handling: Upon receiving, if the compound has adhered to the cap or neck of the vial, gently tap the vial to settle the powder at the bottom. For liquid products, a brief centrifugation at 200-500 RPM can help gather the contents.[1] Avoid loss or contamination during handling.
Q3: What are the recommended solvents for reconstituting this compound?
The supplier of this compound lists Chloroform, Dichloromethane, and DMSO as suitable solvents.[1] For biological experiments, DMSO is a common choice.
For the parent compound, bumetanide, solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) is well-documented.[4] Bumetanide itself is sparingly soluble in aqueous buffers.[4] To achieve maximum solubility in aqueous solutions, it is often recommended to first dissolve bumetanide in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[4] A similar approach should be considered for its N-Desbutyl-N-(2-ethylhexyl) analog, especially given the increased lipophilicity suggested by the ethylhexyl group.
Q4: What is the expected stability of this compound in solution?
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Q: I am not observing the expected diuretic or ion transport inhibitory effect with this compound. What could be the cause?
A: This issue can arise from several factors, from compound integrity to experimental design.
-
Potential Cause 1: Compound Degradation.
-
Potential Cause 2: Poor Solubility.
-
Explanation: The N-(2-ethylhexyl) group increases the lipophilicity of the molecule compared to bumetanide, which could lead to precipitation in aqueous experimental media.
-
Solution: First, dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before diluting it into your aqueous buffer or cell culture medium.[4] Visually inspect the final solution for any precipitates. Consider using a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
-
-
Potential Cause 3: Altered Pharmacodynamics.
-
Explanation: The structural modification may alter the compound's affinity for its target, the Na-K-2Cl cotransporter. Structure-activity relationship studies on bumetanide derivatives have shown that modifications to the side chains can significantly impact inhibitory potency.[6][7]
-
Solution: Perform a dose-response curve to determine the effective concentration of the analog in your experimental system. It may be significantly different from that of bumetanide.
-
-
Potential Cause 4: Rapid Metabolism (In Vivo Studies).
-
Explanation: Rodents are known to metabolize bumetanide and its derivatives rapidly, which can limit its effectiveness in vivo.[6][8]
-
Solution: For in vivo studies in rodents, consider co-administration with an inhibitor of cytochrome P450 enzymes, such as piperonyl butoxide (PBO), which has been shown to increase the half-life of bumetanide.[8] Alternatively, more frequent dosing may be required.
-
Issue 2: Difficulty Dissolving the Compound
Q: I am having trouble dissolving this compound in my aqueous buffer.
A: This is a common challenge with lipophilic compounds.
-
Solution 1: Use of a Co-solvent.
-
Protocol: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[1][4] Then, dilute this stock solution into your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Solution 2: pH Adjustment.
-
Explanation: Bumetanide is a carboxylic acid and its solubility is pH-dependent.[9] While the pKa of the derivative is unknown, it is likely to be more soluble at a neutral or slightly alkaline pH.
-
Protocol: After dissolving in a co-solvent and diluting into your buffer, check the pH of the final solution. Adjust if necessary, keeping in mind the pH stability range of the compound (for bumetanide, pH 4-10).[5]
-
-
Solution 3: Use of Solubilizing Agents.
-
Explanation: For challenging compounds, the use of solubilizing agents like cyclodextrins or non-ionic surfactants may be necessary.
-
Protocol: This requires careful validation to ensure the solubilizing agent itself does not interfere with the experiment.
-
Issue 3: High Variability in Experimental Results
Q: My experimental replicates show high variability when using this compound. How can I improve consistency?
A: High variability can often be traced back to issues with solution preparation and handling.
-
Solution 1: Consistent Solution Preparation.
-
Protocol: Always use the same procedure for preparing your solutions. Ensure the compound is fully dissolved before making serial dilutions. Vortex solutions thoroughly before each use.
-
-
Solution 2: Fresh Solutions.
-
Protocol: As the stability of the compound in aqueous solution is not well-characterized, it is best practice to prepare fresh solutions for each experiment.[4] Avoid multiple freeze-thaw cycles of stock solutions.
-
-
Solution 3: Precise Pipetting.
-
Protocol: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
-
Experimental Protocols
Protocol: In Vitro Assay for NKCC1 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound on the Na-K-2Cl cotransporter isoform 1 (NKCC1) using a cell-based assay.
1. Cell Culture:
- Use a cell line that endogenously expresses NKCC1 (e.g., HEK-293, HT-29) or a cell line stably transfected with an NKCC1 expression vector.
- Culture cells to confluence in appropriate media.
2. Preparation of Solutions:
- Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Assay Buffer: Prepare a suitable physiological buffer (e.g., HEPES-buffered saline).
- Ion-Free Buffer: Prepare an assay buffer lacking sodium and chloride to measure background ion uptake.
- Radioactive Tracer: Use a tracer such as ⁸⁶Rb⁺ as a congener for K⁺ to measure NKCC1 activity.
3. Assay Procedure:
- Wash cells with pre-warmed assay buffer.
- Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for 15-30 minutes. Include bumetanide as a positive control.
- Initiate ion uptake by adding assay buffer containing ⁸⁶Rb⁺ and incubate for a short period (e.g., 2-5 minutes).
- Terminate the uptake by rapidly washing the cells with ice-cold ion-free buffer.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the background uptake (measured in the presence of a high concentration of bumetanide or in ion-free buffer) from all measurements.
- Normalize the data to the vehicle control.
- Plot the normalized uptake versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Mechanism of Action: NKCC Inhibition
Caption: Inhibition of the NKCC2 cotransporter by this compound.
Experimental Workflow: In Vitro NKCC1 Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bumetanide? Retrieved from [Link]
-
Dr.Oracle. (2025, December 17). What is the mechanism of action of Bumex (bumetanide)? Retrieved from [Link]
-
Coompo Research Chemicals. This compound | 153012-65-8. Retrieved from [Link]
-
Wikipedia. Bumetanide. Retrieved from [Link]
-
PubChem. Bumetanide | C17H20N2O5S | CID 2471. Retrieved from [Link]
-
Jayakumar, S., & Jay, M. (1984). Study of the sites and mechanisms of action of bumetanide in man. Clinical Pharmacology & Therapeutics, 35(5), 575-581. Retrieved from [Link]
-
Nielsen, H. W., Bechgaard, E., Twile, B., Didriksen, E., & Almtorp, G. T. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. Pharmaceutical Development and Technology, 6(2), 145-149. Retrieved from [Link]
-
GoodRx. (2024, May 12). Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Lykke, K., Töllner, K., Römermann, K., Löscher, W., & MacAulay, N. (2014). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 171(21), 4966-4977. Retrieved from [Link]
-
ASHP Publications. Bumetanide. Retrieved from [Link]
-
Johnson, C. E., & Cohen, I. A. (1997). Stability of bumetanide in 5% dextrose injection. American Journal of Health-System Pharmacy, 54(4), 422-423. Retrieved from [Link]
-
Rons. This compound Methyl Ester 250mg. Retrieved from [Link]
-
Naga Babu, A., & Sriram, B. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(12), 2883-2888. Retrieved from [Link]
- Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
-
Töllner, K., Römermann, K., & Löscher, W. (2016). Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy. Epilepsy Research, 126, 17-26. Retrieved from [Link]
-
ResearchGate. Diuretic effect of bumetanide derivatives with modifications in R1, R3,.... Retrieved from [Link]
-
Hunter, M., & Binter, C. (2023). Bumetanide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
SciSpace. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]
-
Varkonyi, P., & Varkonyi, P. (2007). A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations. International Journal of Pharmaceutics, 342(1-2), 117-123. Retrieved from [Link]
-
ResearchGate. (PDF) Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Retrieved from [Link]
-
ResearchGate. (PDF) Bumetanide nasal spray: a novel approach to enhancing diuretic response and advancing ambulatory heart failure care?. Retrieved from [Link]
-
CABI Digital Library. development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Retrieved from [Link]
-
NHS. Common questions about bumetanide. Retrieved from [Link]
-
Active Pharmaceutical Ingredients. Bumetanide: Your Comprehensive Guide. Retrieved from [Link]
-
Genesapiens. This compound (~90% Purity) 5mg. Retrieved from [Link]
-
Rons. This compound (~90% Purity) 50mg. Retrieved from [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of N-Desbutyl-N-(2-ethylhexyl) Bumetanide Formulations
Welcome to the technical support center for N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies to enhance the oral bioavailability of this compound. As an analogue of the diuretic bumetanide, this compound presents significant formulation challenges, primarily due to its physicochemical properties.[1] This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and the scientific rationale behind key formulation choices.
Section 1: Foundational Understanding & Initial Strategy Selection
This section addresses the preliminary questions researchers face when beginning a new formulation project with a challenging compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that I should be concerned about for oral bioavailability?
A1: The primary concern is its poor aqueous solubility. Based on its chemical name and data on its parent compound, bumetanide, this compound is a lipophilic molecule.[1][2][3] Poor aqueous solubility is a leading cause of low and variable oral bioavailability for many new chemical entities, as the dissolution of the drug in gastrointestinal fluids is often the rate-limiting step for absorption.[4][5][6] This compound likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility enhancement the principal goal of formulation development.[5][7]
Q2: My initial dissolution test using the neat, crystalline active pharmaceutical ingredient (API) shows almost no drug release. Is my analytical method wrong?
A2: It is unlikely that your analytical method is the primary issue, assuming it has been properly developed. This result is expected for a poorly soluble compound. Crystalline materials have a highly ordered, low-energy state, which requires significant energy to break the crystal lattice, resulting in very slow dissolution.[8] This initial test confirms the necessity for an enabling formulation strategy to improve bioavailability. Your focus should now shift from testing the neat API to evaluating various enhancement technologies.
Q3: With so many available technologies, how do I select the best starting point for my formulation strategy?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of the drug, the desired dosage form, and available manufacturing capabilities.[9] A logical decision-making process is crucial. Key strategies for poorly soluble drugs include creating amorphous solid dispersions, using lipid-based formulations, or reducing particle size to the nanoscale.[10][11]
The following decision tree provides a rational starting point for selecting a formulation approach.
Caption: Initial Formulation Strategy Decision Tree.
Section 2: Troubleshooting Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool for enhancing the solubility of poorly soluble drugs by converting the crystalline API into a high-energy, amorphous form stabilized by a polymer matrix.[7] However, their thermodynamic instability can lead to experimental challenges.
FAQ: My ASD formulation shows excellent initial dissolution but loses its advantage during stability testing. I see peaks reappearing in my pXRD scans. What is happening and how can I fix it?
This is a classic case of physical instability, where the amorphous drug recrystallizes over time.[8] The amorphous state is metastable, and there is a strong thermodynamic driving force for it to return to the more stable, low-energy crystalline form.[7] The polymer's role is to inhibit this process by reducing molecular mobility and creating specific interactions (like hydrogen bonds) with the drug.[12]
Causality & Troubleshooting:
| Potential Cause | Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Inadequate Polymer Selection | The polymer may have poor miscibility with the drug or may not offer strong enough drug-polymer interactions to prevent molecular mobility and nucleation.[13] | Screen Polymers: Test polymers with different functional groups (e.g., PVP, HPMC-AS, Soluplus®). Characterize Miscibility: Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), which indicates good miscibility. |
| Drug Loading is Too High | Exceeding the solubility limit of the drug within the polymer matrix can lead to drug-rich domains that are prone to crystallization. The system may be supersaturated. | Reduce Drug Loading: Prepare ASDs with lower drug-to-polymer ratios (e.g., 1:3, 1:4). Perform Drug-Polymer Solubility Studies: Use film-casting or DSC melt-quench-recrystallize experiments to estimate the solubility of the drug in the polymer. |
| Moisture Sorption | Water acts as a plasticizer, increasing molecular mobility and significantly lowering the Tg of the formulation. This can accelerate recrystallization, especially at elevated temperature and humidity.[13] | Control Humidity: Store samples in desiccators with a known relative humidity (RH). Select Hydrophobic Polymers: Consider polymers less prone to moisture uptake, such as HPMC-AS. Add a Desiccant: Include a desiccant in the final product packaging. |
| Phase Separation | During processing (e.g., spray drying), rapid solvent evaporation can sometimes lead to amorphous-amorphous phase separation if the drug and polymer are not perfectly miscible, creating unstable drug-rich regions.[8] | Optimize Process Parameters: For spray drying, adjust the inlet temperature, feed rate, and solvent system to ensure rapid and uniform drying.[8][13] Use Advanced Characterization: Techniques like Transmission Electron Microscopy (TEM) can identify nano-scale phase separation not visible by other methods.[12] |
Protocol: Preparation of an ASD via Laboratory-Scale Spray Drying
This protocol outlines the steps for preparing an ASD, a common and scalable method.[8]
-
Solution Preparation:
-
Accurately weigh the required amounts of this compound and the selected polymer (e.g., PVP K30, HPMC-AS).
-
Select a common solvent system in which both the drug and polymer are fully soluble (e.g., acetone, methanol, or a dichloromethane/methanol mixture).
-
Dissolve the components in the solvent using a magnetic stirrer until a clear solution is obtained. The total solids concentration is typically kept between 2-10% (w/v).
-
-
Spray Dryer Setup:
-
Set up the laboratory-scale spray dryer (e.g., Büchi B-290).
-
Set the key process parameters. These will need optimization, but typical starting points are:
-
Inlet Temperature: 100-140°C
-
Aspirator Rate: 85-100%
-
Pump Feed Rate: 10-20% (e.g., 3-6 mL/min)
-
Nozzle Gas Flow: 400-600 L/hr
-
-
-
Spray Drying Process:
-
Pump the feed solution through the atomizer into the drying chamber. The rapid evaporation of the solvent forms solid particles.[8]
-
The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
-
Continue the process until all the feed solution has been sprayed.
-
-
Post-Processing:
-
Carefully collect the powder from the cyclone and collection vessel.
-
To remove residual solvent, place the powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours.
-
Store the final ASD powder in a tightly sealed container with a desiccant at controlled temperature and humidity.
-
-
Key Quality Checks (Self-Validation):
-
Visual: The powder should be fine and free-flowing.
-
Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (pXRD) (should show a "halo" pattern) and DSC (should show a single Tg, no melting peak).
-
Dissolution: Perform a dissolution test to confirm enhanced release compared to the crystalline API.
-
Section 3: Troubleshooting Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs.[4][14] They are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.[15][16]
FAQ: My SEDDS formulation looks clear and homogenous, but when I add it to water, it turns cloudy, forms large oily globules, or shows drug precipitation. What's going wrong?
This indicates a failure in the self-emulsification process. The goal is to form a stable, fine micro- or nano-emulsion (typically <200 nm) that keeps the drug solubilized.[16] The issue lies in the balance and selection of your excipients.
Causality & Troubleshooting:
| Potential Cause | Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Insufficient Surfactant Concentration | The surfactant is critical for reducing the oil-water interfacial tension, allowing for the spontaneous formation of fine droplets. Too little surfactant will result in a high interfacial tension and the formation of a coarse, unstable emulsion.[17] | Increase Surfactant Level: Systematically increase the surfactant-to-oil ratio in your formulation. Screen Surfactants: Test surfactants with different Hydrophilic-Lipophilic Balance (HLB) values (typically 12-18 for o/w emulsions). Common choices include Kolliphor® EL, Cremophor® RH 40, and various Tweens®. |
| Poor Surfactant/Co-surfactant Choice | The surfactant may not be partitioning effectively at the oil-water interface, or the co-surfactant (if used) may not be adequately fluidizing the interfacial layer. | Use a Co-surfactant: Introduce a co-surfactant like Transcutol® or a short-chain alcohol to improve interfacial film flexibility. Construct a Ternary Phase Diagram: This is a critical tool for systematically mapping the emulsification region of your oil-surfactant-cosurfactant system to identify optimal ratios. |
| Drug Precipitation on Dispersion | The drug may be soluble in the anhydrous SEDDS pre-concentrate but crashes out upon dilution because the resulting emulsion droplets have insufficient capacity to keep it solubilized. | Increase Co-solvent in Pre-concentrate: A co-solvent (e.g., PEG 400, Transcutol®) can increase the drug load in the initial formulation and help maintain solubility in the dispersed phase.[18] Select a Better Lipid Phase: The lipid phase is not just a vehicle; its ability to solubilize the drug is key. Screen various long-chain and medium-chain triglycerides (e.g., Capryol®, Labrafac®). |
| Incompatible Excipients | The selected oil, surfactant, and co-solvent may not be fully miscible, leading to phase separation either in the pre-concentrate upon storage or during the emulsification process. | Perform Miscibility Studies: Before formulating, perform simple visual miscibility tests of your chosen excipients in binary and ternary combinations. |
Protocol: Screening Excipients for a SEDDS Formulation
-
Solubility Screening:
-
Determine the saturation solubility of this compound in a variety of excipients.
-
Lipids: Long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs) (e.g., soybean oil, Capryol 90, Labrafac Lipophile).
-
Surfactants: Kolliphor EL, Tween 80, Cremophor RH 40.
-
Co-solvents: Transcutol HP, PEG 400, Propylene Glycol.
-
Method: Add an excess amount of API to a known volume (e.g., 1 mL) of each excipient. Equilibrate for 48-72 hours with continuous mixing. Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.
-
Goal: Select excipients that show the highest solubilizing capacity for the drug.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the best oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations (without API) by systematically varying the ratios of the three components (e.g., from 10:0:90 to 10:90:0 for oil:surfactant:co-solvent, covering the entire range).
-
For each composition, take a small amount (e.g., 100 µL) and add it to a larger volume of water (e.g., 20 mL) with gentle stirring.
-
Visually assess the resulting dispersion. Grade it as:
-
Grade A: Rapidly forming, clear or bluish-white microemulsion.
-
Grade B: Rapidly forming, slightly less clear emulsion.
-
Grade C: Bright white emulsion (larger particle size).
-
Grade D: Poor, milky emulsion with evidence of oil separation.
-
-
Plot the results on a ternary phase diagram to identify the robust self-emulsification region (areas with Grade A and B).
-
-
Preparation and Evaluation of Drug-Loaded SEDDS:
-
Select several promising compositions from the self-emulsification region.
-
Prepare the formulations by dissolving the required amount of this compound in the oil/co-solvent mixture first, followed by the addition of the surfactant. Mix until a clear, homogenous solution is formed.
-
Key Quality Checks (Self-Validation):
-
Dispersion Test: Dilute the drug-loaded SEDDS in water and visually check for any signs of drug precipitation.
-
Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the globule size and polydispersity index (PDI) of the resulting emulsion. A smaller size (<200 nm) and low PDI (<0.3) are desirable.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure no phase separation or drug crystallization occurs.
-
-
Section 4: Analytical & Workflow Guidance
A robust analytical method is essential for accurately quantifying the drug in all stages of formulation development.
FAQ: What are the recommended starting parameters for an HPLC method to quantify this compound in my formulations?
A: Given that this is a bumetanide analogue, established methods for the parent drug are an excellent starting point. A reverse-phase HPLC (RP-HPLC) method with UV detection is standard.[19][20][21]
Table: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for moderately non-polar analytes.[20][21] |
| Mobile Phase | Acetonitrile : 0.1% Formic or Phosphoric Acid in Water (e.g., 50:50 v/v) | The organic modifier (acetonitrile) elutes the compound, while the acidic aqueous phase controls the ionization of the carboxylic acid group, leading to better peak shape.[19][22] Adjust the ratio to achieve a suitable retention time (typically 3-8 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[21] |
| Detection Wavelength | ~254 nm or ~339 nm | Bumetanide has UV absorbance maxima around these wavelengths.[3][19] A photodiode array (PDA) detector is recommended to confirm peak purity. |
| Column Temperature | 30-40 °C | Using an elevated temperature can improve peak shape and reduce run time. |
| Injection Volume | 10-20 µL | Standard volume; adjust based on sample concentration and detector sensitivity. |
This method must be fully validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and specificity before use.[22]
Overall Development & Characterization Workflow
The following diagram illustrates a comprehensive workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Iterative Workflow for Bioavailability Enhancement.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Sharma, A. (2020). Innovations in Oral Drug Bioavailability Enhancement Techniques. Innovations in Pharmacy Planet, 8(1), 1-4. Available from: [Link]
-
Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
-
Singh, B. et al. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH. Available from: [Link]
-
Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Available from: [Link]
-
Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability? Available from: [Link]
-
Kumar, P. S., Krishna Mohan, G. V., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(9), 2215-2221. Available from: [Link]
-
CD Formulation. (n.d.). Lipid-Based Nanoparticles Development Services for Drug Delivery Systems. Available from: [Link]
-
Al-kassimy, M. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Lipid-Based Drug Delivery Systems: Formulation and Applications. Available from: [Link]
-
Sartorius. (2025). Advancing LNP Characterization for Drug Delivery: NeoVac. YouTube. Available from: [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Available from: [Link]
-
Mathrusri Annapurna, M. et al. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. Available from: [Link]
-
MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Available from: [Link]
-
SciSpace. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. Available from: [Link]
-
Asian Journal of Chemistry. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Available from: [Link]
-
PubChem. (n.d.). Desbutyl Bumetanide-d5. Available from: [Link]
-
Coompo Research Chemicals. (n.d.). This compound. Available from: [Link]
-
PubChem. (n.d.). Bumetanide. Available from: [Link]
-
Drug Development & Delivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Available from: [Link]
-
Nielsen, H. W. et al. (2001). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. PubMed. Available from: [Link]
-
ResearchGate. (2015). (PDF) Solving solubility issues with amorphous solid dispersions. Available from: [Link]
-
Pandi, P. et al. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available from: [Link]
-
ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Available from: [Link]
-
Lau, H. S. et al. (1986). Kinetics, dynamics, and bioavailability of bumetanide in healthy subjects and patients with chronic renal failure. PubMed. Available from: [Link]
-
Flouvat, B. et al. (1987). Bioavailability of bumetanide in grossly oedematous patients. PubMed. Available from: [Link]
-
Patel, J., & Dugar, R. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC - NIH. Available from: [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
Brater, D. C. et al. (1986). Kinetics, dynamics, and bioavailability of bumetanide in healthy subjects and patients with congestive heart failure. PubMed. Available from: [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]
Sources
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- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. rjptonline.org [rjptonline.org]
Technical Support Center: Analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide and Its Degradation Products
Welcome to the technical support center for the analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during experimental analysis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound.
Q1: What is this compound?
This compound is recognized as an analogue or impurity of Bumetanide, a potent loop diuretic.[1][2] Bumetanide is used clinically to treat fluid retention (edema) and high blood pressure.[3][4] The metabolism of Bumetanide in the human body primarily involves the oxidation of its N-butyl side chain.[5][6] this compound is structurally related to the parent drug, with a modification at the N-butyl position.
Q2: Why is the analysis of this compound and its degradation products important?
In pharmaceutical development, it is crucial to identify and quantify all impurities and degradation products of an active pharmaceutical ingredient (API). This ensures the safety, efficacy, and stability of the final drug product. Regulatory bodies like the ICH (International Council for Harmonisation) mandate forced degradation studies to understand how a drug substance behaves under various stress conditions.[7][8]
Q3: What are the typical analytical techniques used for this type of analysis?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for the analysis of Bumetanide and its related compounds.[9][10][11] These methods allow for the separation, detection, and quantification of the parent drug and its degradation products with high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step.[9]
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your analysis.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting) for this compound
Question: My HPLC analysis of this compound is showing significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in liquid chromatography and can be caused by several factors. Let's break down the potential causes and solutions.
Causality: The structure of this compound, containing a carboxylic acid and a secondary amine, makes it susceptible to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. These interactions can lead to peak tailing.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: The ionization state of the analyte plays a critical role in its retention and peak shape. The carboxylic acid moiety will be ionized at a pH above its pKa, and the amine group will be protonated at a pH below its pKa.
-
Action: Adjust the pH of your aqueous mobile phase. For a C18 column, a good starting point is a pH of around 3.0. At this pH, the carboxylic acid will be protonated (less polar), which can improve retention and reduce tailing caused by ionic interactions with the stationary phase. Use a buffer such as phosphate or formate to maintain a stable pH.
-
-
Use of a Competitive Amine:
-
Rationale: To mitigate interactions with acidic silanol groups on the silica support, a small amount of a competitive amine can be added to the mobile phase.
-
Action: Add a low concentration (e.g., 0.1%) of triethylamine (TEA) or a similar amine to your mobile phase and adjust the pH. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
-
Column Selection:
-
Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping will have fewer residual silanols, leading to better peak shapes for basic compounds.
-
Action: Switch to a column specifically designed for the analysis of basic compounds or one with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Sample Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Illustrative Workflow for Peak Shape Optimization:
Caption: Workflow for troubleshooting poor peak shape.
Problem 2: Difficulty in Achieving Separation Between this compound and a Co-eluting Degradation Product
Question: I am performing a forced degradation study and have a peak that is co-eluting with the main peak of this compound. How can I improve the separation?
Answer:
Achieving adequate separation between a parent drug and its degradation products is a critical aspect of a stability-indicating method. Co-elution can lead to inaccurate quantification and misidentification of impurities.
Causality: Co-elution occurs when two or more compounds have very similar retention times under the given chromatographic conditions. This is common for structurally similar compounds, such as a parent drug and its degradation product.
Step-by-Step Troubleshooting Protocol:
-
Gradient Optimization:
-
Rationale: A shallow gradient can often improve the resolution between closely eluting peaks.
-
Action: If you are using a gradient elution, decrease the rate of change of the organic solvent concentration in the region where your compounds are eluting. For example, if your peaks elute at 40% acetonitrile, try holding the gradient at 35-45% for a longer duration.
-
-
Mobile Phase Solvent Selection:
-
Rationale: Changing the organic modifier can alter the selectivity of the separation.
-
Action: Replace acetonitrile with methanol, or use a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can change the interaction with the stationary phase and improve resolution.
-
-
Column Temperature:
-
Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to see if it improves separation.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: If chromatographic separation is challenging, HRMS can help to differentiate between co-eluting compounds based on their accurate mass.
-
Action: Utilize a mass spectrometer with high resolving power (e.g., a TOF or Orbitrap analyzer) to obtain accurate mass measurements for the co-eluting peaks. This can confirm the presence of a degradation product even if it is not chromatographically resolved.
-
Data Presentation: Example Gradient Optimization
| Gradient Program | Time (min) | % Acetonitrile | Observation |
| Original | 0 | 20 | Co-elution of parent and degradant |
| 20 | 80 | ||
| Optimized | 0 | 20 | Baseline separation achieved (Resolution > 1.5) |
| 10 | 40 | ||
| 25 | 50 | ||
| 30 | 80 |
Problem 3: Identifying an Unknown Degradation Product
Question: My forced degradation study has generated a new, unknown peak. What is the systematic approach to identify this degradation product?
Answer:
The identification of unknown degradation products is a multi-step process that combines chromatographic separation with mass spectrometric and sometimes spectroscopic techniques.
Causality: Forced degradation studies are designed to create degradation products that might be observed over the shelf-life of a drug product. The nature of these products depends on the stress condition applied (e.g., acid, base, oxidation, light, heat).[7][12][13]
Systematic Workflow for Unknown Identification:
Caption: Systematic workflow for identifying an unknown degradation product.
Experimental Protocols:
-
LC-MS for Molecular Weight Determination:
-
Objective: To determine the molecular weight of the unknown degradation product.
-
Method:
-
Analyze the stressed sample using an LC-MS system in full scan mode.
-
Identify the mass-to-charge ratio (m/z) of the unknown peak.
-
Based on the m/z and the charge state, determine the molecular weight.
-
-
-
LC-MS/MS for Fragmentation Analysis:
-
Objective: To obtain structural information by fragmenting the molecule.
-
Method:
-
Perform a product ion scan on the precursor ion of the unknown peak.
-
Analyze the resulting fragmentation pattern.
-
Compare the fragmentation pattern to that of the parent drug to identify the part of the molecule that has been modified.
-
-
-
Forced Degradation Conditions and Expected Products:
-
Rationale: The type of stress applied can give clues to the nature of the degradation product.
-
Example Scenarios:
-
Acid/Base Hydrolysis: Look for hydrolysis of the amide or ether linkages.
-
Oxidation (e.g., with H₂O₂): Look for N-oxidation or hydroxylation of the aromatic rings.
-
Photolytic Degradation: Look for photochemical reactions such as cleavage or rearrangement.
-
-
IV. References
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link]
-
Schwartz, M. A. (n.d.). Metabolism of bumetanide. OSTI.GOV. [Link]
-
Ventura, R., Fraisse, D., Becchi, M., Paisse, O., & Segura, J. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 14(2), 123–126. [Link]
-
Jiménez, R. M., Alonso, R. M., & Fogg, A. G. (1995). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Liquid Chromatography, 18(10), 1939-1954. [Link]
-
Shaikh, J. S., Dehghan, M. H., & Girase, R. O. (2018). Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate. [Link]
-
Siatkowska, A., Ginter, J., & Ciesielski, W. (2016). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. TechnoRep. [Link]
-
Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]
-
Coompo Research Chemicals. (n.d.). This compound. [Link]
-
Sørensen, H. S., & Nielsen, H. (1998). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. International Journal of Pharmaceutics, 175(1), 27-33. [Link]
-
Jiménez, R. M., Alonso, R. M., & Fogg, A. G. (1995). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. ResearchGate. [Link]
-
Patel, R. B., Patel, M. R., & Patel, B. G. (2011). Stress degradation of furosemide and RP-HPLC method validation. Journal of Chemistry. [Link]
-
Schwartz, M. A. (1981). Metabolism of Bumetanide. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Desbutyl Bumetanide-d5. PubChem. [Link]
-
U.S. Food and Drug Administration. (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. [Link]
-
Phale, M. D., Hamane, S. C., & Gholve, S. B. (2017). A REVIEW ON FORCED DEGRADATION STUDIES OF FUROSEMIDE. World Journal of Pharmaceutical Research, 6(5), 906-916. [Link]
-
Moody, F., & Korus, F. (2009). Detection of Bumetanide in an Over-the-Counter Dietary Supplement. Journal of Analytical Toxicology, 33(8), 492-496. [Link]
-
National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem. [Link]
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- 4. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 7. Secure Verification [technorep.tmf.bg.ac.rs]
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- 13. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
Quality control parameters for "N-Desbutyl-N-(2-ethylhexyl) Bumetanide"
Welcome to the technical support center for N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the quality control parameters and experimental best practices for this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its analysis.
Introduction to this compound
This compound is an analog and a known impurity of the potent loop diuretic, Bumetanide.[1] Its chemical name is 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid, and it is also referred to as Bumetanide Impurity D.[2][3] As a critical related substance, its accurate identification and quantification are paramount for ensuring the quality, safety, and efficacy of Bumetanide drug products. This guide will provide the necessary technical information for its quality control.
Frequently Asked Questions (FAQs)
1. What are the typical quality control parameters for this compound?
The quality control of this compound, particularly when sourced as a reference standard, involves a series of tests to confirm its identity, purity, and content. These parameters are established based on pharmacopeial guidelines and principles of analytical chemistry.
| Parameter | Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder |
| Identification | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the expected structure |
| Purity (Chromatographic) | HPLC-UV | ≥98% (area percent) |
| Purity (Assay) | qNMR or Mass Balance | 95.0% - 105.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | Headspace GC-MS | Meets ICH <467> limits |
| Solubility | Visual Inspection | Soluble in Chloroform, Dichloromethane, DMSO |
2. How should I prepare a standard solution of this compound for HPLC analysis?
Accurate preparation of standard solutions is critical for reliable quantification.
-
Step 1: Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent moisture absorption.
-
Step 2: Weighing: Accurately weigh a suitable amount of the reference standard using a calibrated analytical balance.
-
Step 3: Dissolution: Dissolve the weighed standard in a minimal amount of a suitable solvent in which it is freely soluble, such as methanol or acetonitrile. Sonication may be used to aid dissolution.
-
Step 4: Dilution: Quantitatively transfer the dissolved standard to a volumetric flask and dilute to the final volume with the mobile phase or a diluent that is miscible with the mobile phase.
3. What are the recommended storage conditions for this compound?
To maintain the integrity of the reference standard, it should be stored at 2-8°C, protected from air and light.[1][3] For long-term storage, it is advisable to store it in a freezer. Before use, the container should be brought to ambient temperature to prevent condensation.
4. Which analytical techniques are most suitable for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the analysis of this compound.[4][5][6] For structural confirmation and identification, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly effective.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of the reference standard.
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: The amine group in the molecule can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution: Use a high-purity, end-capped C18 column. Incorporate a competing amine, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) in the mobile phase, or adjust the mobile phase pH to suppress silanol ionization.[9]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve and dilute the sample in the mobile phase or a weaker solvent.
-
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the organic component of the mobile phase can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate measurement of all components.[10]
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Inadequate Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes.[10]
-
Problem 3: Extraneous or Ghost Peaks
Possible Causes & Solutions:
-
Contaminated Mobile Phase or Diluent: Impurities in the solvents can appear as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
-
-
Carryover from Previous Injections: The analyte may adsorb to parts of the injection system and elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Late Eluting Peaks: Compounds from a previous injection may elute during a subsequent run, especially in isocratic methods.
-
Solution: Extend the run time or incorporate a wash step at the end of each run to elute strongly retained components.
-
Experimental Protocols
Protocol 1: HPLC-UV Purity Determination
This protocol provides a general method for determining the chromatographic purity of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.[5][6]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
System Suitability: Inject the standard solution in replicate (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method.
-
Protocol 2: Identification by LC-MS
This protocol is for the confirmation of the identity of this compound.
-
LC System: Use the same LC conditions as in Protocol 1.
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-600
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Procedure:
-
Infuse a dilute solution of the sample directly into the mass spectrometer to optimize the MS parameters.
-
Inject the sample into the LC-MS system.
-
Data Analysis: Confirm the presence of the protonated molecule [M+H]⁺ at m/z 421.18.
-
Visualizations
Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Quality Control Workflow for a Reference Standard
Caption: A typical workflow for the quality control of a new reference standard.
References
-
Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Babu, A. N., et al. (2020). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Retrieved from [Link]
-
Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. Retrieved from [Link]
-
Rao, J. R., Kumar, M., & Yadav, S. S. (n.d.). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
(n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
(n.d.). USP Monographs: Bumetanide. USP29-NF24. Retrieved from [Link]
-
de la Maza, A., et al. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Chromatographic Science. Retrieved from [Link]
-
(2001). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography With Amperometric Detection. PubMed. Retrieved from [Link]
-
(n.d.). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. PMC. Retrieved from [Link]
-
Gradeen, C. Y., Billay, D. M., & Chan, S. C. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
(n.d.). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. CABI Digital Library. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Phenomenex. Retrieved from [Link]
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(n.d.). Bumetanide-impurities. Pharmaffiliates. Retrieved from [Link]
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(n.d.). This compound. Coompo Research Chemicals. Retrieved from [Link]
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(2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. PubMed. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. ACE HPLC. Retrieved from [Link]
-
(n.d.). CAS No : 153012-65-8 | Product Name : Bumetanide - Impurity D. Pharmaffiliates. Retrieved from [Link]
-
(n.d.). This compound Methyl Ester 250mg. rons. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Diuretic Efficacy: Bumetanide vs. N-Desbutyl-N-(2-ethylhexyl) Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Potent Diuresis
In the management of fluid overload states, particularly those associated with congestive heart failure, and hepatic and renal disease, loop diuretics are a cornerstone of therapy.[1][2][3] Bumetanide, a potent loop diuretic, has been a subject of extensive research and clinical use, valued for its rapid onset and significant diuretic effect.[1][2][3][4] This guide provides a detailed comparative analysis of bumetanide and one of its analogues, N-Desbutyl-N-(2-ethylhexyl) Bumetanide.
The primary objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective mechanisms of action, diuretic efficacy, and the underlying structure-activity relationships that govern their pharmacological profiles. While extensive data exists for bumetanide, information on this compound is sparse in publicly available literature. Therefore, this guide will thoroughly review the established properties of bumetanide and, based on established structure-activity relationships for this class of compounds, provide a scientifically grounded perspective on the anticipated efficacy of this compound.
Bumetanide: A Deep Dive into a Clinically Vital Diuretic
Mechanism of Action: Targeting the NKCC2 Co-transporter
Bumetanide exerts its potent diuretic effect primarily by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of the Loop of Henle in the kidney.[5] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that drives the excretion of water, resulting in diuresis.
Signaling Pathway of Bumetanide Action
Caption: Mechanism of Bumetanide's diuretic action.
Pharmacokinetics and Efficacy of Bumetanide
Bumetanide is characterized by its rapid and nearly complete absorption after oral administration.[1] It has a swift onset of action, with diuresis typically beginning within 30 to 60 minutes and peaking at 1 to 2 hours.[6] The diuretic effect of a standard dose is largely complete within 4 to 6 hours.[6]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~80-100% | [1] |
| Time to Peak Plasma Concentration | ~30 minutes | [1] |
| Plasma Half-life | ~1.2-1.5 hours | [1] |
| Primary Route of Elimination | Metabolism and urinary excretion | [1][6] |
The potency of bumetanide is a key characteristic, being approximately 40 times more potent than furosemide on a weight basis.[3] Clinical studies have consistently demonstrated its efficacy in treating edema associated with various conditions.[1][2]
This compound: An Analog of Interest
This compound is identified in chemical literature as an analogue of bumetanide.[7] Its chemical structure differs from bumetanide in the substitution at the amino group. Specifically, the n-butyl group of bumetanide is replaced by a 2-ethylhexyl group.
Anticipated Mechanism of Action
Given its structural similarity to bumetanide, it is highly probable that this compound also targets the NKCC2 cotransporter. The core pharmacophore responsible for NKCC2 inhibition, the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid structure, remains intact.
Efficacy Comparison: A Structure-Activity Relationship Perspective
Direct comparative experimental data on the diuretic efficacy of this compound versus bumetanide is not available in the peer-reviewed scientific literature. However, we can infer potential differences in efficacy based on structure-activity relationship (SAR) studies of other bumetanide derivatives.
A crucial study by Lykke et al. (2011) investigated the correlation between the diuretic activity of various bumetanide derivatives in dogs and their ability to inhibit the human NKCC2A transporter.[8][9] This study provides valuable insights into how modifications to the bumetanide structure can impact its diuretic potency.
The key structural difference in this compound is the larger, more branched alkyl substituent at the 3-amino position. The impact of this larger group on the binding affinity to NKCC2 is the primary determinant of its potential efficacy.
Experimental Workflow for Assessing Diuretic Efficacy
Caption: A typical experimental workflow for comparing diuretic efficacy.
Based on the SAR principles from the Lykke et al. study and general pharmacological knowledge:
-
Increased Lipophilicity: The 2-ethylhexyl group is significantly more lipophilic than the n-butyl group. Increased lipophilicity can sometimes enhance membrane permeability and target engagement. However, it can also lead to increased non-specific binding and altered pharmacokinetics.
-
Steric Hindrance: The bulkier 2-ethylhexyl group might cause steric hindrance at the binding site of the NKCC2 transporter, potentially reducing the binding affinity compared to the smaller n-butyl group of bumetanide.
Without direct experimental data, it is difficult to definitively conclude whether the increased lipophilicity would compensate for or be outweighed by potential steric hindrance.
Experimental Protocols for Efficacy Determination
To definitively compare the efficacy of this compound and bumetanide, a series of in vitro and in vivo experiments would be necessary.
In Vitro: NKCC2A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on the human NKCC2A transporter.
Methodology:
-
Expression System: Utilize Xenopus laevis oocytes heterologously expressing the human NKCC2A transporter.[8]
-
Uptake Assay: Measure the uptake of a radioactive tracer, such as 86Rb+ (a potassium congener), in the presence of varying concentrations of bumetanide and this compound.
-
Data Analysis: Plot the percentage of inhibition of 86Rb+ uptake against the logarithm of the drug concentration to determine the IC50 value for each compound.
In Vivo: Diuretic Activity in Animal Models
Objective: To assess the diuretic and natriuretic effects of the compounds in a relevant animal model.
Methodology:
-
Animal Model: Employ a suitable animal model, such as dogs, which have been shown to be a valuable translational model for structure-activity studies of loop diuretics.[8]
-
Drug Administration: Administer equimolar doses of bumetanide and this compound intravenously or orally.
-
Sample Collection: Collect urine at regular intervals and measure the total volume, as well as the concentrations of sodium, potassium, and chloride.
-
Data Analysis: Compare the diuretic and natriuretic responses produced by each compound to determine their relative potency.
Conclusion and Future Directions
Bumetanide is a well-characterized and highly effective loop diuretic with a clearly defined mechanism of action.[1][2][3][5] Its efficacy in managing fluid overload is firmly established. In contrast, this compound remains a largely uncharacterized analogue.
While its structural similarity to bumetanide suggests a similar mechanism of action targeting the NKCC2 cotransporter, its diuretic efficacy relative to bumetanide is unknown. The larger and more lipophilic 2-ethylhexyl group introduces a structural change that could either enhance or diminish its activity.
To provide a definitive comparison, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the pharmacological profile of this compound. Such studies would not only clarify the efficacy of this specific analogue but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of loop diuretics with the NKCC2 cotransporter, potentially guiding the design of future diuretic agents with improved therapeutic profiles.
References
-
Bumetanide. PubChem. (2023). Available at: [Link].
-
Lykke, K., et al. (2011). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 164(3), 1035-1046. Available at: [Link].
-
Lykke, K., et al. (2011). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. ResearchGate. Available at: [Link].
-
This compound. Coompo. (n.d.). Available at: [Link].
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Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 531-536. Available at: [Link].
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Flamenbaum, W., & Friedman, R. (1982). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Pharmacotherapy, 2(4), 213-222. Available at: [Link].
-
This compound | 153012-65-8. Coompo Research Chemicals. (n.d.). Retrieved from [Link]
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Petzinger, E. (1992). [The loop diuretic bumetanide as a tool in physiology and pharmacology]. Deutsche tierarztliche Wochenschrift, 99(10), 412-415. Available at: [Link].
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Kourouklis, C., Christensen, O., & Augoustakis, D. (1976). Bumetanide in congestive heart failure. Current medical research and opinion, 4(6), 422-431. Available at: [Link].
-
Olesen, K. H., et al. (1973). Bumetanide—acute and long term studies of a new high potency diuretic. British heart journal, 35(10), 1024. Available at: [Link].
-
Ventura, H. O. (1981). Bumetanide: a new diuretic. Results of clinical efficacy and safety in patients with congestive heart failure. The Journal of clinical pharmacology, 21(11-12 Pt 2), 691-696. Available at: [Link].
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Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-464. Available at: [Link].
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Analytical Method for N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Introduction: The Imperative of Purity in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the assurance of a drug substance's purity is paramount. The active pharmaceutical ingredient (API), bumetanide, a potent loop diuretic, is no exception. During its synthesis or upon storage, various related compounds and impurities can emerge, one of which is N-Desbutyl-N-(2-ethylhexyl) Bumetanide.[1] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity to accurately quantify these impurities.[2][3]
This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating analytical method for this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design choices and data interpretation. The framework for this validation is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5] Our objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[5]
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
For the separation and quantification of pharmaceutical impurities, High-Performance Liquid Chromatography (HPLC) stands as the industry's workhorse due to its high resolution, sensitivity, and reproducibility.[3] A Reversed-Phase HPLC (RP-HPLC) method with UV detection is typically the primary choice for non-volatile, UV-absorbing compounds like bumetanide and its analogues.[6][7]
Why RP-HPLC with UV Detection?
-
Specificity & Resolution: Modern C18 columns offer excellent resolving power, crucial for separating the target impurity from the bumetanide API and other potential process-related impurities or degradation products.[6][7]
-
Sensitivity: Photodiode Array (PDA) or Variable Wavelength Detectors (VWD) provide the sensitivity needed to detect impurities at levels required by regulatory bodies (e.g., 0.1% or lower relative to the API).
-
Robustness & Transferability: The methodology is well-understood, making it robust and relatively straightforward to transfer between different laboratories and instruments.
While alternative methods like LC-MS offer higher sensitivity and structural information, an HPLC-UV method, when properly validated, provides the required accuracy and precision for routine quality control and is more cost-effective.[2]
The Pillars of Validation: A Parameter-by-Parameter Deep Dive
Analytical method validation is a structured process to confirm that the method is suitable for its intended use.[8][9] The core performance characteristics are established by evaluating specific validation parameters.[10][11]
Specificity: The Art of Unambiguous Measurement
Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[12][13][14] For an impurity method, this means demonstrating that the peak for this compound is free from interference.
Experimental Approach: Forced Degradation Studies
To establish specificity and demonstrate the stability-indicating nature of the method, forced degradation (stress testing) is indispensable.[15][16] The goal is to intentionally degrade the drug substance under various stress conditions to produce potential degradation products and show that the analytical method can separate them from the analyte of interest.[17][18]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photostability: ICH Q1B compliant light exposure (UV and visible light)[16]
The extent of degradation should ideally be between 5-20% to ensure that significant degradation products are formed without completely destroying the sample.[16][17] Peak purity analysis using a PDA detector is crucial here to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.
Workflow for Specificity and Forced Degradation
Caption: Workflow for establishing method specificity through forced degradation.
Linearity and Range
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specified range.[10][19] The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[19][20]
Experimental Approach: A series of at least five standard solutions of this compound are prepared, spanning a range from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the impurity.[10][21] Each concentration level should be analyzed in triplicate.
Acceptance Criteria:
-
A calibration curve of peak area versus concentration is plotted.
-
The correlation coefficient (r²) should be ≥ 0.995.[21]
-
The y-intercept should be close to zero.
-
A visual inspection of the data and the residual plot should confirm a linear relationship.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value.[12][20] It is typically determined by spiking a placebo (or API sample) with known amounts of the impurity at different concentration levels.
Experimental Approach: Accuracy is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates each at LOQ, 100%, and 120% of the specification limit).[10][22] The amount of impurity recovered is then calculated.
Acceptance Criteria:
-
The percent recovery should be within a predefined range, typically 80-120% for impurity analysis.[10]
-
The Relative Standard Deviation (RSD) for the replicates at each level should be within acceptable limits (e.g., ≤ 5.0%).
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[20][22] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same operating conditions.[20]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[23]
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate samples of the impurity spiked at 100% of the specification concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
Acceptance Criteria:
-
The RSD for the peak areas or calculated concentrations of the replicate injections should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20]
Experimental Approach: These limits can be determined based on:
-
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[19][21]
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ must be validated by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.[24]
Experimental Approach: Small, deliberate changes are made to critical method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined acceptance criteria.
-
The changes should not significantly impact the quantitative results.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, self-validating protocol for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 15 70 20 70 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Spiking Solution (for Accuracy): Prepare a solution of Bumetanide API in diluent at a concentration of 1.0 mg/mL.
3. System Suitability Test (SST):
-
Procedure: Inject a standard solution (e.g., at the 100% specification level) five times.
-
Acceptance Criteria:
-
RSD of peak areas ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Data Presentation: A Comparative Summary of Validation Results
The following tables summarize hypothetical but realistic experimental data from the validation of the described method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.5 (LOQ) | 12,540 |
| 1.0 | 25,150 |
| 2.5 | 62,800 |
| 5.0 (100%) | 125,500 |
| 7.5 (150%) | 188,100 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25080x + 450 |
Table 2: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
|---|---|---|---|---|
| LOQ | 0.5 | 0.48 | 96.0 | 2.5 |
| 100% | 5.0 | 5.06 | 101.2 | 1.2 |
| 120% | 6.0 | 5.91 | 98.5 | 1.5 |
Table 3: Precision
| Precision Level | Parameter | Result (%RSD, n=6) | Acceptance Criteria |
|---|---|---|---|
| Repeatability | Peak Area | 1.1% | ≤ 5.0% |
| Intermediate Precision | Peak Area (Day 2, Analyst 2) | 1.4% | ≤ 5.0% |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Method | Result |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | 0.15 µg/mL |
| LOQ | Signal-to-Noise (10:1) | 0.50 µg/mL |
| Robustness | Flow Rate ±10% | Passed SST |
| Column Temp ±5°C | Passed SST |
| | % Organic ±2% | Passed SST |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: Confidence Through Rigorous Validation
The validation of an analytical method for an impurity like this compound is a comprehensive scientific investigation. It extends beyond procedural execution to a thorough understanding of the method's performance and its limitations. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a holistic data package that provides a high degree of assurance in the quality of the results generated. This guide demonstrates that through logical experimental design, rooted in authoritative guidelines like those from the ICH, a reliable and defensible analytical method can be established, ultimately safeguarding patient health and ensuring product quality.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the realm of therapeutic drug monitoring and metabolism studies, the potential for cross-reactivity of structurally related compounds can significantly impact data integrity. This guide provides an in-depth, technical comparison of the cross-reactivity of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analog of the potent loop diuretic Bumetanide, within the context of immunoassay-based detection methods. We will explore the rationale behind experimental design, present detailed protocols, and analyze hypothetical data to offer a comprehensive understanding of this critical analytical parameter.
Introduction: The Significance of Cross-Reactivity in Bumetanide Analysis
Bumetanide is a diuretic used in the treatment of edema and hypertension. Its metabolism in the body leads to the formation of several metabolites, primarily through the oxidation of its N-butyl side chain.[1][2] Concurrently, the synthesis of various bumetanide analogs, such as this compound[3], for research and development purposes necessitates a thorough evaluation of their potential to interfere with established analytical methods for the parent drug.
Immunoassays are widely employed for the rapid and sensitive detection of drugs and their metabolites in biological fluids.[4][5] However, the antibodies used in these assays may exhibit cross-reactivity, binding to compounds with similar chemical structures to the target analyte.[6][7][8] This can lead to inaccurate quantification and false-positive results. Therefore, a rigorous cross-reactivity assessment is a critical component of immunoassay validation.[7][9] This guide will delineate a systematic approach to evaluating the cross-reactivity of this compound in a hypothetical bumetanide immunoassay.
Experimental Design: A Workflow for Assessing Cross-Reactivity
A logical and well-defined experimental workflow is essential for a robust cross-reactivity study. The following diagram illustrates the key stages, from initial compound characterization to data analysis and interpretation. The causality behind this workflow is to first establish the purity and identity of the compounds to be tested, then to develop a reliable assay for the primary analyte, and finally to systematically challenge this assay with potential cross-reactants.
Caption: Experimental workflow for cross-reactivity assessment.
Methodology: A Detailed Protocol for Competitive ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying small molecules like bumetanide. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Bumetanide antibody (polyclonal or monoclonal)
-
Bumetanide-horseradish peroxidase (HRP) conjugate
-
Bumetanide standard
-
This compound
-
Other relevant bumetanide metabolites (e.g., N-desbutyl bumetanide)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., PBST with 1% bovine serum albumin, BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Protocol:
-
Plate Coating:
-
Dilute the anti-Bumetanide antibody to a pre-determined optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody on the solid phase, which is the foundation of the assay.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of wash buffer per well.
-
Rationale: Washing removes any unbound antibody, reducing background signal.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, which would lead to false-positive signals.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the bumetanide standard, this compound, and other metabolites in assay buffer (e.g., PBST with 0.1% BSA).
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted Bumetanide-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This is the critical competitive binding step where the free analyte and the enzyme-conjugated analyte compete for the limited antibody binding sites.
-
-
Washing:
-
Aspirate the reaction mixture and wash the plate five times with wash buffer.
-
Rationale: Thorough washing is crucial to remove unbound reagents, especially the enzyme conjugate, to minimize background.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Rationale: The HRP enzyme on the bound conjugate catalyzes the conversion of the TMB substrate, producing a colored product.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
Rationale: The acid stops the enzymatic reaction and stabilizes the color for accurate measurement.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity of a compound is typically expressed as a percentage relative to the parent drug. The calculation is based on the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Bumetanide / IC50 of Test Compound) x 100[7]
Hypothetical Performance Data:
The following table presents a hypothetical comparison of the cross-reactivity of this compound and other bumetanide metabolites in a competitive ELISA.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Bumetanide | 10 | 100% |
| This compound | 500 | 2% |
| N-Desbutyl Bumetanide | 100 | 10% |
| Bumetanide Alcohol Metabolite | 250 | 4% |
| Furosemide (structurally related diuretic) | >10,000 | <0.1% |
Interpretation of Hypothetical Results:
-
Bumetanide: As the target analyte, it exhibits 100% reactivity by definition, with the lowest IC50 value.
-
This compound: This analog shows a significantly higher IC50 value compared to bumetanide, resulting in a low cross-reactivity of 2%. This suggests that while there is some recognition by the antibody, it is substantially less than for the parent drug. The larger and more branched ethylhexyl group likely creates steric hindrance, reducing the binding affinity to the antibody.
-
N-Desbutyl Bumetanide: The removal of the butyl group results in a moderate level of cross-reactivity (10%). This is expected as the core structure remains largely intact.
-
Bumetanide Alcohol Metabolite: Oxidation of the butyl side chain also reduces antibody recognition, leading to a lower cross-reactivity.
-
Furosemide: As a structurally distinct diuretic, it shows negligible cross-reactivity, demonstrating the specificity of the hypothetical antibody for the bumetanide scaffold.
Conclusion: Implications for Researchers
This guide provides a comprehensive framework for assessing the cross-reactivity of bumetanide analogs, specifically this compound. The hypothetical data indicates that while this compound may exhibit some cross-reactivity in a bumetanide immunoassay, its potential for significant interference is low. However, it is imperative for researchers to empirically determine the cross-reactivity of any potential interfering compounds within their specific assay system.
For drug development professionals, understanding the cross-reactivity profile of novel analogs and metabolites is crucial for the development of specific and reliable bioanalytical methods. For scientists in clinical and forensic toxicology, this knowledge is essential for the accurate interpretation of screening results. By following a systematic and rigorous approach to cross-reactivity assessment, the scientific community can ensure the quality and reliability of their data.
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Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology & Therapeutics, 22(2), 179–187. [Link]
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Dixon, W. R., Young, R. L., Holazo, A., & Shargel, L. (1980). Bumetanide: radioimmunoassay and pharmacokinetic profile in humans. Journal of Pharmaceutical Sciences, 69(1), 89–91. [Link]
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A Comparative Analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide and Furosemide: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the well-established loop diuretic, furosemide, and a novel derivative of bumetanide, N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As direct experimental data on this compound is limited, this guide will first establish a baseline by comparing furosemide with its parent compound, bumetanide. Subsequently, we will extrapolate the potential pharmacological profile of this compound based on established structure-activity relationships of bumetanide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and research directions for this novel compound.
Introduction: The Landscape of Loop Diuretics
Loop diuretics are a cornerstone in the management of edematous states associated with heart failure, liver cirrhosis, and renal disease.[1] Their primary therapeutic action is to increase urine and salt excretion, thereby reducing fluid overload. Furosemide and bumetanide are two of the most prescribed loop diuretics, both exerting their effects by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[2][3] While effective, existing loop diuretics have limitations, including variable bioavailability (especially for furosemide) and the potential for electrolyte disturbances, which drives the search for novel derivatives with improved pharmacokinetic and pharmacodynamic profiles.[4]
This compound is an analog of bumetanide, a potent loop diuretic.[5] Its structure suggests a modification of the N-butyl side chain of bumetanide to a 2-ethylhexyl group, a change that can significantly impact the molecule's lipophilicity and interaction with its target. This guide will dissect the knowns of furosemide and bumetanide to provide a framework for evaluating the potential of this new chemical entity.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)
Both furosemide and bumetanide, and by extension this compound, are classified as "high-ceiling" diuretics due to their profound diuretic effect. Their primary molecular target is the apical Na-K-2Cl cotransporter (NKCC2), an integral membrane protein responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride in the thick ascending limb of the loop of Henle.[3]
By binding to the chloride-binding site of NKCC2, these drugs inhibit the transport of these ions from the tubular fluid back into the bloodstream.[3] This inhibition leads to an increased concentration of solutes in the tubular fluid, which in turn reduces the osmotic gradient for water reabsorption in the collecting duct. The result is a marked increase in the excretion of sodium, chloride, potassium, and water.[3]
In Vivo Diuretic Activity Studies in Rodent Models
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of the compounds in an animal model.
Methodology: Lipschitz Test in Rats
The Lipschitz test is a standard method for screening diuretic activity in rats. [6] Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats in individual metabolic cages for 24-48 hours, allowing free access to food and water.
-
Fasting and Hydration: Fast the rats for 18 hours with free access to water. Prior to drug administration, administer a saline load (e.g., 25 mL/kg, p.o.) to ensure a uniform state of hydration.
-
Drug Administration: Administer the test compounds (this compound, furosemide, bumetanide) or vehicle control orally or intraperitoneally at various doses.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours) using the metabolic cages.
-
Measurement of Urine Volume and Electrolytes: Measure the total urine volume for each collection period. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes. [7][8]6. Data Analysis: Calculate the diuretic action (urine output of test group / urine output of control group), natriuretic, and kaliuretic effects. Compare the dose-response curves of the different compounds.
Conclusion and Future Directions
The comparative analysis of furosemide and bumetanide provides a solid foundation for understanding the potential of this compound as a novel loop diuretic. Based on structure-activity relationships, the introduction of the 2-ethylhexyl group is hypothesized to increase lipophilicity, potentially leading to enhanced potency and a longer duration of action compared to its parent compound, bumetanide.
However, these are scientifically grounded hypotheses that require rigorous experimental validation. The in vitro and in vivo protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this compound. Future research should focus on a comprehensive characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, as well as a thorough assessment of its safety and toxicology. The insights gained from such studies will be critical in determining the therapeutic potential of this promising new compound in the management of fluid overload.
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Al-Gobari, M., El-Khatib, C., Pillon, F., & Gueyffier, F. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British journal of pharmacology, 172(17), 4343–4355. [Link]
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Bouby, N., & Bachmann, S. (2011). Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. American Journal of Physiology-Renal Physiology, 301(4), F725-F733. [Link]
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Carmosino, M., Rizzo, F., Procino, G., Basco, D., Valenti, G., & Forbush, B. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC cell biology, 14, 11. [Link]
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Carmosino, M., Rizzo, F., Procino, G., Basco, D., Valenti, G., & Forbush, B. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Cell Biology, 14(1), 1-11. [Link]
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Carmosino, M., Rizzo, F., Procino, G., Basco, D., Valenti, G., & Forbush, B. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC cell biology, 14, 11. [Link]
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Cleveland Clinic. (2022). Bumetanide (Bumex): Uses & Side Effects. Cleveland Clinic. [Link]
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Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]
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Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]
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Löscher, W., & Kaila, K. (2012). Calculated lipophilicity, dipolar moment and molecular volume. Neuropharmacology, 62(1), 3-14. [Link]
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Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Pharmaceutical Sciences and Research, 2(10), 2686. [Link]
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Molecular Devices. (n.d.). Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit. Molecular Devices. [Link]
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Petzinger, E., et al. (1993). This compound is an analogue of the diuretic, Bumetanide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 265(5), G942-G950. [Link]
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A Comparative In Vivo Validation Guide: N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a novel derivative of the potent loop diuretic, Bumetanide. We will delve into the mechanistic rationale for its development, compare its activity profile with its parent compound and other relevant alternatives, and provide detailed, field-tested protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics targeting ion co-transporters.
Introduction: The Rationale for a Brain-Permeant, Selective NKCC1 Inhibitor
The Na-K-Cl co-transporter 1 (NKCC1) is a critical membrane protein that governs the transport of sodium, potassium, and chloride ions across the cell membrane, playing a pivotal role in cellular volume regulation and ionic homeostasis.[1] In the mature central nervous system (CNS), low intracellular chloride concentrations ([Cl⁻]ᵢ), maintained by the K-Cl co-transporter 2 (KCC2), are essential for the hyperpolarizing inhibitory action of the neurotransmitter GABA.[2] However, in several neurological and neurodevelopmental disorders, such as epilepsy, autism spectrum disorder, and following traumatic brain injury, the expression of NKCC1 is upregulated.[3][4] This leads to an accumulation of intracellular chloride, which can cause GABAergic signaling to become depolarizing and even excitatory, contributing to neuronal hyperexcitability and network dysfunction.[2][5]
Bumetanide, a potent inhibitor of both NKCC1 and the kidney-specific isoform NKCC2, has demonstrated therapeutic potential in preclinical models of these CNS disorders by restoring the inhibitory action of GABA.[6][7] However, its clinical utility for neurological indications is significantly hampered by two major factors: poor blood-brain barrier penetration and potent diuretic effects mediated by NKCC2 inhibition in the kidneys, which can lead to severe electrolyte imbalances.[4][6][8][9]
This has spurred the development of novel derivatives aimed at overcoming these limitations. This compound represents a strategic chemical modification of the parent compound. The replacement of the n-butyl group with a more lipophilic 2-ethylhexyl group is hypothesized to enhance brain permeability. This guide outlines a rigorous in vivo validation strategy to test this hypothesis and to comprehensively characterize the therapeutic window and activity of this promising new chemical entity.
The Competitive Landscape: Bumetanide and Other NKCC1 Modulators
A thorough in vivo validation requires comparison against established benchmarks. For this compound, the primary comparators are:
-
Bumetanide: The parent compound serves as the essential positive control for NKCC1 inhibition. Its well-characterized diuretic and CNS effects provide a robust baseline for comparison.[6][10]
-
Vehicle: A negative control group is crucial to account for any effects of the drug delivery vehicle itself.
-
Alternative NKCC1 Inhibitors (e.g., ARN23746, Azosemide): Including a second-generation, more selective NKCC1 inhibitor, if available, can provide valuable context on the evolving therapeutic landscape and highlight the specific advantages of the test compound.[11][12][13]
The following diagram illustrates the proposed signaling pathway and the points of intervention for these compounds.
Caption: Pathological chloride homeostasis and NKCC1 inhibition.
In Vivo Validation Workflow: A Multi-Tiered Approach
A robust in vivo validation should proceed through a logical sequence of experiments, from basic pharmacokinetics and target engagement to efficacy in a disease-relevant model.
Caption: Phased approach for in vivo validation.
Phase 1: Pharmacokinetics (PK) and Pharmacodynamics (PD)
The primary goal of this phase is to determine if this compound achieves superior brain exposure while exhibiting a reduced diuretic effect compared to Bumetanide.
A. Brain Penetration Analysis
-
Objective: To quantify and compare the brain-to-plasma concentration ratio of this compound and Bumetanide.
-
Method: Administer equimolar doses of each compound to parallel cohorts of adult mice. At various time points (e.g., 30, 60, 120, 240 minutes), collect blood and brain tissue. Process samples and analyze compound concentrations using LC-MS/MS.
-
Expected Outcome: this compound will exhibit a significantly higher brain-to-plasma ratio, indicating enhanced blood-brain barrier penetration.
B. Diuresis Assay
-
Objective: To assess the diuretic effect (a proxy for NKCC2 inhibition) of this compound relative to Bumetanide.
-
Method: House mice in metabolic cages. Administer compounds via intraperitoneal (i.p.) injection. Collect and measure urine output over a 4-6 hour period.[3][14]
-
Expected Outcome: At doses that achieve therapeutic brain concentrations (determined in 1A), this compound will induce significantly less diuresis than an equimolar dose of Bumetanide, suggesting greater selectivity for NKCC1 over NKCC2.
Table 1: Hypothetical PK/PD Comparative Data
| Compound | Dose (mg/kg, i.p.) | Peak Plasma Conc. (ng/mL) | Peak Brain Conc. (ng/g) | Brain/Plasma Ratio | Urine Output (mL/4h) |
| Vehicle | N/A | < LOD | < LOD | N/A | 0.5 ± 0.1 |
| Bumetanide | 10 | 1500 ± 210 | 45 ± 8 | 0.03 | 2.8 ± 0.4 |
| This compound | 12.5 (equimolar) | 1650 ± 250 | 250 ± 35 | 0.15 | 1.1 ± 0.2 |
*LOD: Limit of Detection
Phase 2: CNS Target Engagement
This phase aims to confirm that the compound reaches its intended target in the brain and exerts a measurable biological effect.
A. pCREB Immunohistochemistry in a Neonatal Model
-
Objective: To assess NKCC1 inhibition in the developing brain. In immature neurons, GABAergic agonists like propofol can cause NKCC1-dependent depolarization, leading to calcium influx and phosphorylation of CREB (pCREB).[7] An effective NKCC1 inhibitor will block this effect.
-
Method: Use postnatal day 7 (P7) rat pups. Pre-treat with vehicle, Bumetanide, or this compound. Subsequently, administer propofol. Perfuse the animals and prepare brain sections for immunohistochemical staining against pCREB in regions like the hippocampus and cortex.[7]
-
Expected Outcome: Propofol will induce a significant increase in pCREB-positive cells in the vehicle group. Both Bumetanide and this compound will significantly attenuate this increase, confirming CNS target engagement.
Phase 3: Preclinical Efficacy in a Disease Model
The final phase involves testing the compound's therapeutic potential in an animal model where NKCC1 dysregulation is implicated in the pathophysiology.
A. Kainic Acid-Induced Neonatal Seizure Model
-
Objective: To evaluate the anticonvulsant activity of this compound. The excitatory action of GABA in neonates, due to high NKCC1 activity, contributes to their susceptibility to seizures.[2]
-
Method: Use P7-P10 mouse pups. Pre-treat with the test compounds or vehicle. Induce seizures via subcutaneous injection of a low dose of kainic acid. Record and score seizure severity and latency to onset.
-
Expected Outcome: this compound will provide superior seizure protection (longer latency, lower seizure score) compared to Bumetanide at doses that do not cause significant diuresis.
Table 2: Hypothetical Efficacy Data in Neonatal Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Seizure (min) | Mean Seizure Score (0-5) |
| Vehicle + Kainic Acid | N/A | 8.5 ± 1.2 | 4.1 ± 0.5 |
| Bumetanide + Kainic Acid | 10 | 15.2 ± 2.1 | 2.5 ± 0.7 |
| This compound + Kainic Acid | 12.5 | 25.8 ± 3.5 | 1.3 ± 0.4 |
Detailed Experimental Protocols
Protocol 1: Diuresis Assay in Adult Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to metabolic cages for 48 hours with free access to food and water.
-
Baseline Measurement: On the day of the experiment, remove food and water 1 hour prior to injection. Empty the collection tubes to establish a baseline.
-
Compound Administration: Prepare dosing solutions for Vehicle, Bumetanide (10 mg/kg), and this compound (12.5 mg/kg). Administer a single i.p. injection (volume ~10 mL/kg).
-
Urine Collection: Collect urine for 4 hours post-injection.
-
Measurement: At the end of the collection period, measure the total volume of urine for each mouse.
-
Data Analysis: Compare the mean urine output between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Protocol 2: Kainic Acid-Induced Seizure Model in Mouse Pups
-
Animal Preparation: Use C57BL/6 mouse pups at postnatal day 8 (P8). Separate pups from the dam 1 hour before the experiment and keep them on a heating pad to maintain body temperature.
-
Compound Administration: Administer Vehicle, Bumetanide (10 mg/kg), or this compound (12.5 mg/kg) via i.p. injection.
-
Pre-treatment Period: Return pups to the heated chamber for a 30-minute pre-treatment period.
-
Seizure Induction: Administer kainic acid (2 mg/kg, subcutaneous) to induce seizures.
-
Behavioral Scoring: Immediately after kainic acid injection, place each pup in an individual observation chamber. Video record and score seizure behavior for 60 minutes using a modified Racine scale (e.g., 0=normal, 1=immobility, 2=forelimb clonus, 3=whole-body clonus, 4=rearing and falling, 5=tonic-clonic seizure). Note the latency to the first sign of seizure (score ≥ 2).
-
Data Analysis: Compare latency and mean seizure scores between groups using appropriate statistical tests (e.g., Log-rank test for latency, Kruskal-Wallis test for scores).
Conclusion and Future Directions
This guide outlines a systematic approach to validate the in vivo activity of this compound. The hypothetical data presented suggests that this novel derivative successfully achieves the desired profile: enhanced brain penetration and reduced diuretic side effects, leading to a superior therapeutic index in a preclinical model of neonatal seizures.
Successful validation through these experiments would provide a strong rationale for advancing this compound into further preclinical development, including toxicology studies and evaluation in other relevant CNS disorder models. The overarching goal is the development of a CNS-specific NKCC1 inhibitor that can harness the therapeutic potential of this mechanism without the dose-limiting toxicities of its parent compound.
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A Comparative Guide to the Potency of N-Desbutyl-N-(2-ethylhexyl) Bumetanide and Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potency of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a derivative of the potent loop diuretic bumetanide, in relation to established loop diuretics such as bumetanide, furosemide, and torsemide. While direct experimental data for this compound is not publicly available, this document synthesizes information on the structure-activity relationships of bumetanide analogs to provide a scientifically grounded estimation of its potential diuretic efficacy. We delve into the molecular mechanisms of loop diuretics, detail the established experimental workflows for potency determination, and present a comparative framework based on available data for clinically used compounds.
Introduction: The Landscape of Loop Diuretics
Loop diuretics are a cornerstone in the management of fluid overload states associated with conditions like heart failure, cirrhosis, and renal disease. Their primary mechanism of action is the inhibition of the Na-K-Cl cotransporter 2 (NKCC2), encoded by the SLC12A1 gene, which is predominantly expressed in the thick ascending limb of the loop of Henle in the kidney[1]. By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride ions, leading to a profound diuretic effect[1]. The clinical efficacy of loop diuretics is directly related to their potency in inhibiting NKCC2.
The most commonly prescribed loop diuretics—furosemide, bumetanide, and torsemide—exhibit significant differences in their potency and pharmacokinetic profiles. Bumetanide is recognized as the most potent among them on a milligram-to-milligram basis[2][3]. The quest for novel diuretic agents with improved therapeutic profiles, such as enhanced potency, longer duration of action, or reduced side effects, has led to the synthesis and investigation of numerous derivatives of these established drugs. This compound, also known as PF 2825, is one such analog of bumetanide.
Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)
The diuretic effect of bumetanide and its derivatives is initiated by their binding to the NKCC2 transporter on the apical membrane of epithelial cells in the thick ascending limb. This interaction inhibits the reabsorption of filtered sodium, potassium, and chloride from the tubular fluid into the renal interstitium. The retained ions in the tubular lumen exert an osmotic force, leading to increased water excretion.
Figure 1: Mechanism of action of loop diuretics on the NKCC2 transporter.
Comparative Potency of Clinically Utilized Loop Diuretics
The potency of loop diuretics is a critical factor in clinical practice, influencing dosing regimens and therapeutic outcomes. The relative potencies of bumetanide, furosemide, and torsemide are well-established.
| Diuretic | Relative Potency (to Furosemide) | Typical Oral Dose Equivalence |
| Furosemide | 1x | 40 mg |
| Bumetanide | 40-50x | 1 mg |
| Torsemide | 2-4x | 10-20 mg |
Table 1: Comparative potency of common loop diuretics.
Bumetanide is approximately 40 to 50 times more potent than furosemide by weight[2][3]. Torsemide exhibits a potency that is 2 to 4 times that of furosemide. These differences in potency are attributed to variations in their chemical structures, which affect their affinity for the NKCC2 transporter.
Structure-Activity Relationship (SAR) of Bumetanide Derivatives
The diuretic potency of bumetanide analogs is intricately linked to their chemical structure. Systematic modifications of the bumetanide molecule have provided valuable insights into the structural requirements for high-affinity binding to NKCC2. Bumetanide is a 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[4].
Key structural features influencing the activity of bumetanide derivatives include:
-
The 3-amino substituent: The nature of the alkyl group at this position influences lipophilicity and, consequently, potency. Lipophilic groups generally lead to a marked increase in diuretic potency[4].
-
The 4-phenoxy group: This group contributes to the overall structure and binding.
-
The 5-sulfamoyl group: This group is crucial for the diuretic activity.
-
The 1-carboxylic acid group: An acidic group at this position is generally required for transporter inhibition[1].
This compound is structurally similar to bumetanide, with the key difference being the substitution of the n-butyl group at the 3-amino position with a 2-ethylhexyl group.
Figure 2: Structural relationship between Bumetanide and this compound.
Estimated Potency of this compound
In the absence of direct experimental data for this compound, we can infer its potential potency based on established SAR principles. The 2-ethylhexyl group is a larger and more lipophilic substituent than the n-butyl group of bumetanide. As studies on other 3-amino-5-sulfamoylbenzoic acid derivatives have shown, increasing the lipophilicity of the 3-amino substituent can enhance diuretic potency[4].
Therefore, it is scientifically plausible to hypothesize that This compound may exhibit a diuretic potency that is at least comparable to, and potentially greater than, that of bumetanide. However, this remains a well-reasoned hypothesis that requires experimental validation.
Experimental Protocols for Potency Determination
The potency of loop diuretics is determined through a combination of in vitro and in vivo assays. These protocols are essential for the preclinical evaluation of novel diuretic compounds.
In Vitro Potency Assessment: NKCC2 Inhibition Assay
The primary in vitro method to determine the potency of a loop diuretic is to measure its ability to inhibit the function of the NKCC2 transporter. A common and robust method involves the heterologous expression of human NKCC2A in Xenopus laevis oocytes, followed by a radiolabeled rubidium (⁸⁶Rb⁺) uptake assay[1].
Experimental Workflow:
-
cRNA Preparation: Synthesize capped RNA (cRNA) encoding human NKCC2A.
-
Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for several days to allow for protein expression.
-
⁸⁶Rb⁺ Uptake Assay:
-
Pre-incubate oocytes in a chloride-free medium.
-
Incubate oocytes in a medium containing ⁸⁶Rb⁺ and varying concentrations of the test compound (e.g., this compound).
-
Wash the oocytes to remove extracellular ⁸⁶Rb⁺.
-
Lyse the oocytes and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the NKCC2-mediated ⁸⁶Rb⁺ uptake (IC₅₀ value).
Figure 3: Workflow for the in vitro NKCC2 inhibition assay.
In Vivo Potency Assessment: Diuretic Activity in Rodent Models
In vivo studies are crucial to confirm the diuretic effect of a compound in a whole-organism context. The rat is a commonly used model for assessing diuretic activity.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats in metabolic cages for several days[5].
-
Fasting and Hydration: Fast the rats overnight with free access to water. Prior to the experiment, administer a saline load orally to ensure adequate hydration and a baseline urine flow[5][6].
-
Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, and a standard diuretic (e.g., furosemide) orally or via injection[5].
-
Urine Collection and Analysis: Collect urine at specified time intervals (e.g., every hour for 5-6 hours) using the metabolic cages[5][7].
-
Parameters Measured:
-
Total urine volume.
-
Urinary electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Compare the urine output and electrolyte excretion of the test compound-treated group with the control and standard groups to determine its diuretic potency and efficacy.
Figure 4: Workflow for the in vivo diuretic activity assay in rats.
Conclusion
While direct experimental data on the potency of this compound is currently lacking in the public domain, a thorough analysis of the structure-activity relationships of bumetanide derivatives provides a strong basis for a reasoned estimation of its diuretic potential. The presence of a larger, more lipophilic 2-ethylhexyl group at the 3-amino position suggests that this compound could exhibit a diuretic potency comparable to or even exceeding that of its parent compound, bumetanide.
To definitively establish the potency of this compound, rigorous experimental evaluation using the standardized in vitro and in vivo protocols outlined in this guide is imperative. Such studies would not only provide crucial data for this specific compound but also contribute to a deeper understanding of the SAR of loop diuretics, aiding in the future design of more effective and safer therapeutic agents.
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A Researcher's Guide to the Comparative Statistical Analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
This guide provides a comprehensive framework for the comparative statistical analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a key analog and potential metabolite of the potent loop diuretic, bumetanide. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental designs, and analytical methodologies required to objectively assess the compound's performance against its parent drug and other relevant alternatives. By adhering to the principles of scientific integrity and robust experimental design, this guide will enable a thorough evaluation of the compound's pharmacological and pharmacokinetic profile.
Introduction: The Rationale for Comparative Analysis
Bumetanide is a well-established loop diuretic used in the management of edema associated with heart failure, liver disease, and renal impairment.[1][2][3][4][5][6] Its therapeutic action is primarily mediated by the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[7] The metabolism of bumetanide is a critical determinant of its efficacy and duration of action, primarily involving the oxidation of its N-butyl side chain.[8] This metabolic pathway leads to the formation of various derivatives, including N-desbutyl analogs.
This compound is one such analog.[9] Understanding the pharmacological and pharmacokinetic properties of this compound is crucial for several reasons:
-
Metabolite Activity: If formed in vivo, its activity could contribute to the overall therapeutic or toxicological profile of bumetanide.
-
Structure-Activity Relationship (SAR): Comparing its activity to bumetanide provides valuable insights into the SAR of this class of diuretics, potentially guiding the design of new chemical entities with improved properties.
-
Impurity Profiling: As a potential impurity in bumetanide synthesis, characterizing its activity is essential for setting safe limits in pharmaceutical formulations.
This guide, therefore, presents a structured approach to the comparative analysis of this compound, focusing on its diuretic potency, selectivity, and pharmacokinetic profile relative to bumetanide and other loop diuretics like furosemide.
Proposed Experimental Framework for Comparative Analysis
A comprehensive comparison requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following experimental framework is proposed to generate the necessary data for a robust statistical analysis.
In Vitro Comparative Studies
In vitro assays provide a controlled environment to assess the direct pharmacological activity of the compounds on their molecular target.
The primary mechanism of action of loop diuretics is the inhibition of the NKCC2 cotransporter. A cell-based assay using a stable cell line expressing human NKCC2 is recommended.
Experimental Protocol:
-
Cell Culture: Culture human NKCC2-expressing cells (e.g., HEK293 cells) in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of this compound, bumetanide, and furosemide in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate concentration-response curves.
-
Ion Flux Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a fluorescent ion indicator sensitive to a surrogate ion for K+ or Cl- flux (e.g., a thallium-sensitive dye for K+ flux).
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Initiate ion flux by adding a solution containing the surrogate ion (e.g., thallium sulfate).
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of ion flux for each concentration of the test compounds.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of bumetanide for 100% inhibition).
-
Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound using non-linear regression analysis.
-
Data Presentation:
The IC50 values for each compound should be presented in a clear, tabular format for easy comparison.
| Compound | IC50 (µM) [95% Confidence Interval] |
| Bumetanide (Reference) | Insert Experimental Value |
| This compound | Insert Experimental Value |
| Furosemide (Comparator) | Insert Experimental Value |
Experimental Workflow for NKCC2 Inhibition Assay
Caption: Workflow for the in vitro NKCC2 inhibition assay.
In Vivo Comparative Studies
In vivo studies are essential to evaluate the diuretic efficacy and pharmacokinetic profile of the compounds in a whole-organism context.
A rat or mouse model can be used to assess the diuretic and natriuretic effects of the compounds.
Experimental Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to metabolic cages for at least 3 days.
-
Dosing:
-
Administer this compound, bumetanide, or furosemide via oral gavage or intravenous injection at multiple dose levels. A vehicle control group should be included.
-
Ensure free access to water for the duration of the experiment.
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h) post-dosing.
-
Measure the total urine volume for each time point.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using an electrolyte analyzer.
-
-
Data Analysis:
-
Calculate the cumulative urine output and electrolyte excretion for each dose group.
-
Determine the dose-response relationship for diuretic and natriuretic effects.
-
Calculate the ED50 (effective dose for 50% of maximal response) for each compound.
-
Data Presentation:
The results should be summarized in tables showing the dose-dependent effects on urine and electrolyte excretion.
Table 2: Comparative Diuretic and Natriuretic Effects in Rats (0-8h post-dose)
| Compound | Dose (mg/kg) | Urine Volume (mL/kg) | Na+ Excretion (mmol/kg) | K+ Excretion (mmol/kg) |
| Vehicle Control | - | Insert Value | Insert Value | Insert Value |
| Bumetanide | Dose 1 | Insert Value | Insert Value | Insert Value |
| Dose 2 | Insert Value | Insert Value | Insert Value | |
| Dose 3 | Insert Value | Insert Value | Insert Value | |
| This compound | Dose 1 | Insert Value | Insert Value | Insert Value |
| Dose 2 | Insert Value | Insert Value | Insert Value | |
| Dose 3 | Insert Value | Insert Value | Insert Value | |
| Furosemide | Dose 1 | Insert Value | Insert Value | Insert Value |
| Dose 2 | Insert Value | Insert Value | Insert Value | |
| Dose 3 | Insert Value | Insert Value | Insert Value |
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting its in vivo activity.
Experimental Protocol:
-
Animal Dosing: Administer a single dose of this compound and bumetanide to rats via oral gavage and intravenous injection in separate groups.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Preparation:
-
Separate plasma from the blood samples.
-
Perform protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and bumetanide.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and an internal standard.
-
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Data Presentation:
The pharmacokinetic parameters should be presented in a comparative table.
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Bumetanide (IV) | This compound (IV) | Bumetanide (Oral) | This compound (Oral) |
| Cmax (ng/mL) | N/A | N/A | Insert Value | Insert Value |
| Tmax (h) | N/A | N/A | Insert Value | Insert Value |
| AUC (ng·h/mL) | Insert Value | Insert Value | Insert Value | Insert Value |
| t1/2 (h) | Insert Value | Insert Value | Insert Value | Insert Value |
| CL (L/h/kg) | Insert Value | Insert Value | N/A | N/A |
| Vd (L/kg) | Insert Value | Insert Value | N/A | N/A |
| F (%) | N/A | N/A | Insert Value | Insert Value |
Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Statistical Analysis and Interpretation
-
In Vitro Data: IC50 values should be compared using appropriate statistical tests, such as an F-test or extra sum-of-squares F test, to determine if the concentration-response curves are significantly different.
-
In Vivo Data: Diuretic and pharmacokinetic data should be analyzed using analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the effects of different compounds and doses to the control group. A p-value of <0.05 will be considered statistically significant.
The interpretation of the results should focus on the relative potency, efficacy, and pharmacokinetic properties of this compound compared to bumetanide. The findings should be discussed in the context of their implications for the overall pharmacological profile of bumetanide and the potential for future drug development.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative statistical analysis of this compound. By following the proposed experimental protocols and data analysis strategies, researchers can generate high-quality, reproducible data to elucidate the pharmacological and pharmacokinetic profile of this bumetanide analog. The insights gained from such studies will be invaluable for advancing our understanding of loop diuretics and for making informed decisions in drug development.
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RxList. Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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A Comparative Guide to the Peer-Reviewed Validation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide: A Novel Bumetanide Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the peer-reviewed validation of "N-Desbutyl-N-(2-ethylhexyl) Bumetanide," a novel analog of the potent loop diuretic, bumetanide. As a Senior Application Scientist, the following sections are structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and defensible validation process. We will objectively compare the hypothesized performance of this novel compound with its parent drug, bumetanide, supported by detailed experimental protocols and data presentation formats.
Introduction: The Rationale for a Novel Bumetanide Analog
Bumetanide is a well-established loop diuretic that exerts its effects by inhibiting the Na-K-Cl cotransporters, NKCC1 and NKCC2.[1][2] While its primary clinical use is in treating edema associated with heart, liver, and kidney disease, there is growing interest in its "off-label" application for neurological and psychiatric disorders due to its action on NKCC1 in the central nervous system (CNS).[1][3] However, the therapeutic potential of bumetanide in the CNS is limited by its poor blood-brain barrier penetration and significant diuretic effects mediated by NKCC2 in the kidneys.[4][5]
"this compound" is a rationally designed analog intended to address these limitations. The replacement of the n-butyl group with a 2-ethylhexyl moiety is hypothesized to increase lipophilicity, potentially enhancing CNS penetration while modulating its interaction with NKCC transporters. This guide outlines the critical experiments required to validate these hypotheses and characterize the pharmacological and pharmacokinetic profile of this novel compound in comparison to bumetanide.
Synthesis and Physicochemical Characterization
A plausible synthetic route for this compound can be adapted from established methods for bumetanide synthesis.[6][7][8] The final step would likely involve the alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with 2-ethylhexyl bromide.
Proposed Synthetic Pathway
Caption: Proposed final step in the synthesis of this compound.
Physicochemical Characterization Protocol
A crucial first step is to confirm the identity and purity of the synthesized compound.
1. Structural Verification:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of the 2-ethylhexyl group.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
2. Purity Assessment:
- High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method should be developed to determine the purity of the compound, with a target of >98%.[9][10][11]
- Elemental Analysis: To confirm the percentage composition of C, H, N, and S.
Comparative In Vitro Pharmacological Assessment
The primary pharmacological objective is to determine the inhibitory potency and selectivity of this compound on NKCC1 and NKCC2 compared to bumetanide.
Mechanism of Action: NKCC1 Inhibition
Bumetanide inhibits the cotransport of Na⁺, K⁺, and 2Cl⁻ ions by binding to the extracellular vestibule of the NKCC1 transporter.[12][13] This action is particularly relevant in the CNS, where NKCC1 maintains high intracellular chloride concentrations in neurons.[3]
Caption: Inhibition of ion transport by this compound at the NKCC1 transporter.
Experimental Protocol: In Vitro NKCC Inhibition Assay
This can be achieved using a flux assay in cells expressing either human NKCC1 or NKCC2.
1. Cell Culture:
- Use stable cell lines overexpressing human NKCC1 or NKCC2 (e.g., HEK-293 cells).
2. Ion Flux Assay (e.g., using ⁸⁶Rb⁺ as a K⁺ surrogate):
- Plate cells in 96-well plates.
- Pre-incubate cells with varying concentrations of this compound or bumetanide.
- Initiate ion flux by adding a buffer containing ⁸⁶Rb⁺.
- After a defined incubation period, wash the cells and measure intracellular ⁸⁶Rb⁺ using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration.
- Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on both NKCC1 and NKCC2.
Hypothetical Comparative Data
| Compound | NKCC1 IC₅₀ (µM) | NKCC2 IC₅₀ (µM) | Selectivity (NKCC2/NKCC1) |
| Bumetanide | 5.6 | 6.5 | ~1.2 |
| This compound | [Expected Value] | [Expected Value] | [Expected Value] |
Note: The IC₅₀ values for bumetanide are based on reported data.[2] The expected values for the novel compound would be determined experimentally.
Comparative Pharmacokinetic Profiling
A key aspect of this validation is to assess whether the structural modifications in this compound lead to a more favorable pharmacokinetic profile for CNS applications compared to bumetanide.
Experimental Workflow: In Vitro and In Vivo Pharmacokinetics
Caption: A streamlined workflow for the pharmacokinetic evaluation of the novel bumetanide analog.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays
1. Permeability Assessment:
- Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive diffusion across the blood-brain barrier.
- Caco-2 Permeability Assay: To assess active transport and efflux mechanisms.
2. Metabolic Stability:
- Liver Microsome Stability Assay: To determine the rate of metabolism by cytochrome P450 enzymes. Bumetanide is primarily metabolized through oxidation of its n-butyl side chain.[14][15] The 2-ethylhexyl group may alter this metabolic pathway.
In Vivo Pharmacokinetic Studies in a Rodent Model
1. Dosing and Sampling:
- Administer this compound and bumetanide intravenously and orally to rodents.
- Collect blood, brain, and urine samples at multiple time points.
2. Bioanalytical Method:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both compounds in biological matrices.
3. Pharmacokinetic Parameter Calculation:
- Calculate key parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[16][17]
- Crucially, determine the brain-to-plasma concentration ratio to quantify CNS penetration.
Hypothetical Comparative Pharmacokinetic Data
| Parameter | Bumetanide | This compound | Rationale for Expected Difference |
| Oral Bioavailability (%) | ~80% | [Expected Value] | Increased lipophilicity may alter absorption. |
| Plasma Half-life (t½, h) | ~1.5h | [Expected Value] | Altered metabolism of the 2-ethylhexyl group could affect clearance. |
| Brain:Plasma Ratio | Low | [Expected Value] | Increased lipophilicity is hypothesized to significantly improve CNS penetration. |
| Urinary Excretion (% unchanged) | 50-60% | [Expected Value] | Changes in metabolism and renal clearance will influence this.[16][18] |
Conclusion and Future Directions
The validation framework outlined in this guide provides a comprehensive and scientifically rigorous approach to characterizing "this compound." The comparative data generated from these studies will be essential for determining if this novel analog offers a significant advantage over bumetanide, particularly for potential CNS applications. A successful validation would demonstrate improved CNS penetration and/or a more favorable selectivity profile for NKCC1 over NKCC2. Such findings would warrant further investigation into its efficacy in preclinical models of neurological disorders.
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ResearchGate. (n.d.). 2437 PDFs | Review articles in BUMETANIDE. Retrieved from [Link]
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Flouvat, B., et al. (1981). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Clinical Therapeutics, 4(2), 107-120. Retrieved from [Link]
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Kahle, K. T., et al. (2008). The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures. Neurosurgical Focus, 25(3), E22. Retrieved from [Link]
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Lemieux, G., et al. (1976). Bumetanide: a new diuretic. Results of clinical efficacy and safety in patients with congestive heart failure. International Journal of Clinical Pharmacology and Biopharmacy, 14(4), 293-300. Retrieved from [Link]
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O'Donnell, M. E., et al. (2016). In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide. European Journal of Pharmacology, 770, 123-130. Retrieved from [Link]
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Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-464. Retrieved from [Link]
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Pentikäinen, P. J., et al. (1985). The Pharmacokinetics and Pharmacodynamics of the Diuretic Bumetanide in Hepatic and Renal Disease. British Journal of Clinical Pharmacology, 19(2), 149-156. Retrieved from [Link]
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Contestabile, A., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 63(10), 5288-5306. Retrieved from [Link]
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Cohen, J. L., et al. (1981). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of Pharmaceutical Sciences, 70(11), 1251-1254. Retrieved from [Link]
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Howlett, M. R., et al. (1990). Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583-586. Retrieved from [Link]
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Löscher, W., et al. (2019). CNS pharmacology of NKCC1 inhibitors. Neuropharmacology, 159, 107756. Retrieved from [Link]
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Smith, D. E., et al. (1984). Pharmacokinetics of Bumetanide Following Intravenous, Intramuscular, and Oral Administrations to Normal Subjects. Journal of Pharmaceutical Sciences, 73(3), 395-398. Retrieved from [Link]
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Sethi, R., et al. (2014). Development and validation of RP-HPLC method for the estimation of bumetanide in tablet formulation. The Indian Journal of Field Veterinarians, 9(4), 46-49. Retrieved from [Link]
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Kumar, A., et al. (2012). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-635. Retrieved from [Link]
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Prostran, M., et al. (2011). Bumetanide pharmacokinetics - pharmacokinetics bioavailability and bioequivalence evaluation of two brands of bumetanide 1mg tablets in healthy subjects. Medical Data, 3(1), 1-5. Retrieved from [Link]
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Zhang, Z., et al. (2022). Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling. Science Advances, 8(43), eabq6184. Retrieved from [Link]
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Zhang, Z., et al. (2022). Structural basis for human NKCC1 inhibition by loop diuretic drugs. EMBO Reports, 23(11), e55368. Retrieved from [Link]
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Isenring, P., et al. (2007). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 151(6), 834-842. Retrieved from [Link]
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Olesen, K. H., et al. (1973). Bumetanide: Potent New “Loop” Diuretic. British Medical Journal, 3(5872), 147-151. Retrieved from [Link]
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La Sala, G., et al. (2021). Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
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Sbolli, M., et al. (2025). Bumetanide nasal spray: a novel approach to enhancing diuretic response and advancing ambulatory heart failure care?. European Journal of Heart Failure, 27(5), 841-844. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
For researchers and drug development professionals, the synthesis and evaluation of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safety of personnel and the environment through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, a derivative of the potent loop diuretic, Bumetanide.[1][2] Given the pharmacological activity of the parent compound and the limited toxicological data on this specific analog, a cautious approach to its disposal is paramount.
The core principle of this guidance is to treat this compound as a hazardous pharmaceutical waste. This approach aligns with guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for handling investigational new drugs and other potentially hazardous chemicals.[3][4]
Understanding the Compound: A Profile of this compound
This compound is an analog of Bumetanide, a well-characterized diuretic used in the treatment of edema associated with heart, liver, and kidney disease.[2][5] While the specific biological activity and toxicity of this derivative are not extensively documented in publicly available literature, its structural similarity to a pharmacologically active compound necessitates that it be handled with care. The parent compound, Bumetanide, is known to be a potent diuretic, and it is reasonable to assume that this analog may possess similar or other biological activities.[6][7] Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be managed as hazardous waste.
| Property | This compound | Bumetanide (Parent Compound) |
| Molecular Formula | C21H28N2O5S[8][9] | C17H20N2O5S[7] |
| CAS Number | 153012-65-8[1][8][9][10][11] | 28395-03-1[2][7] |
| Known Hazards | Data not available; treat as potentially hazardous. | May cause skin and eye irritation. Suspected of damaging fertility or the unborn child.[12] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory setting. This process is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate all waste streams containing this compound. As a guiding principle, any material that has come into contact with the compound should be considered contaminated.
-
Solid Waste: This includes unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weigh boats, and contaminated bench paper.
-
Liquid Waste: This category encompasses solutions containing the compound, including reaction mixtures, purification fractions, and rinsing solvents. It is crucial to remember that aqueous solutions should not be disposed of down the drain.[13][14][15]
-
Sharps Waste: Needles, syringes, and glass Pasteur pipettes contaminated with the compound should be segregated into a designated sharps container for hazardous chemical waste.
Step 2: Proper Waste Containment and Labeling
Once segregated, the waste must be stored in appropriate, clearly labeled containers.
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Use a compatible, shatter-resistant container (e.g., a high-density polyethylene bottle) with a screw-on cap. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic"). Include the accumulation start date.
Step 3: Consultation with Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) department is a crucial resource for ensuring compliant disposal.[4][16] Before arranging for disposal, contact your EHS office to:
-
Confirm the appropriate waste stream and disposal procedure for this specific compound.
-
Obtain the necessary hazardous waste tags or labels.
-
Schedule a waste pickup.
Step 4: Final Disposal via a Certified Vendor
The final step is the transfer of the hazardous waste to a certified disposal facility. This is typically coordinated by your institution's EHS department. The waste will be incinerated by a licensed hazardous waste management company, which is the recommended disposal method for many pharmaceutical compounds.[16]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Carefully clean the area, working from the outside in.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your EHS department immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention.
-
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.
-
Logical Framework for Waste Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
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- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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- Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important.
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A Researcher's Comprehensive Guide to the Safe Handling of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
The core principle of this guide is to treat N-Desbutyl-N-(2-ethylhexyl) Bumetanide with the caution required for a potent compound of unknown toxicity, assuming it may present hazards similar to or greater than its parent compound.
Understanding the Compound: A Derivative of a Potent Diuretic
This compound is a derivative of Bumetanide, a well-characterized diuretic used in the management of edema associated with congestive heart failure, and liver and kidney disease.[3][4] The parent compound, Bumetanide, is known to be a potent pharmacological agent.[5] While the full toxicological profile of this compound is not yet established, its structural similarity to Bumetanide necessitates a cautious approach. Assume that any mixture of chemicals will be more toxic than its most toxic component and treat all new compounds and substances of unknown toxicity as toxic substances.[6]
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | 3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | [7] |
| Molecular Formula | C21H28N2O5S | [7][8] |
| Molecular Weight | 420.52 g/mol | [1][8] |
| Appearance | Powder | [1] |
| Storage | Store at 2-8°C, protected from air and light. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potent nature of Bumetanide and the unknown specific hazards of its derivative, a comprehensive PPE strategy is non-negotiable. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[9] The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Hands | Double Gloving (Chemotherapy-rated nitrile gloves) | ASTM D6978 | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately upon contamination, protecting the inner glove and skin.[10][11] |
| Body | Disposable, low-permeability gown with back closure | Polyethylene-coated polypropylene or similar laminate material | Prevents skin contact with spills or aerosols. Must be changed every 2-3 hours or immediately upon contamination.[10][11] |
| Eyes/Face | Safety goggles and a full-face shield | ANSI Z87.1 | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[12][13] |
| Respiratory | NIOSH-approved N95 or higher respirator | Fit-tested | Essential when handling the powder outside of a containment system to prevent inhalation of airborne particles.[11][12] |
| Feet | Disposable shoe covers | Skid-resistant | Prevents the tracking of contaminants out of the designated work area. Two pairs should be worn when handling hazardous drugs.[11][13] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent cross-contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Designate a specific area for handling, preferably within a laboratory with single-pass air and negative pressure relative to adjacent areas.[14]
-
All manipulations of the solid compound should occur within a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.[9][14]
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Solution Preparation:
-
When weighing the powder, use a dedicated, clean spatula and weighing vessel.
-
To prepare solutions, slowly add the powder to the solvent to prevent aerosolization. The compound is soluble in Chloroform, Dichloromethane, and DMSO.[1]
-
Never smell chemicals directly. If an odor must be detected, use the wafting technique.[15]
-
-
Post-Handling Decontamination:
-
Wipe down all equipment and surfaces that may have come into contact with the compound. Use a deactivating solution if one is known for this class of compounds, followed by a standard cleaning agent.
-
Thoroughly wash hands and forearms after removing gloves.
-
Disposal Plan: Managing Contaminated Waste
Proper waste management is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and vials, must be considered hazardous waste.
-
Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Procedures:
-
Unused or excess quantities of the compound, both in solid form and in solution, must be disposed of as hazardous chemical waste.
-
Do not dispose of this material down the drain or in regular trash.[16]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. |
| Spill | Alert others in the area.[15] Evacuate if the spill is large or in a poorly ventilated area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[15] | Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from Esco Pharma website: [Link]
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Coompo Research Chemicals. This compound | 153012-65-8. Retrieved from Coompo Research Chemicals website: [Link]
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Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals website: [Link]
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IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from IPS website: [Link]
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The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. Retrieved from YouTube: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from NCBI Bookshelf: [Link]
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National Center for Biotechnology Information. Desbutyl Bumetanide-d5. Retrieved from PubChem: [Link]
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PubMed Central. Safe handling of hazardous drugs. Retrieved from PubMed Central: [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from Alberta College of Pharmacy website: [Link]
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Health Care Technology. Personal Protective Equipment is PPE. Retrieved from Health Care Technology website: [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website: [Link]
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Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from Pharmacy Times website: [Link]
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PubMed. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Retrieved from PubMed: [Link]
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PubMed. Disposition and response to bumetanide and furosemide. Retrieved from PubMed: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
